Methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride
Description
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Properties
IUPAC Name |
methyl 2-amino-3-(1H-indol-4-yl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-16-12(15)10(13)7-8-3-2-4-11-9(8)5-6-14-11;/h2-6,10,14H,7,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALBXCWOGPXCNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=C2C=CNC2=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1464091-39-1 | |
| Record name | 1H-Indole-4-propanoic acid, α-amino-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1464091-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway for Methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride, a key building block in medicinal chemistry and drug discovery. The synthesis leverages a strategic introduction of a nitrogen-containing functional group at the C4 position of the indole scaffold, followed by its conversion to the desired primary amine. This guide delves into the underlying chemical principles, provides detailed experimental protocols, and offers insights into the critical parameters that ensure a successful and scalable synthesis. The methodologies described herein are designed for researchers, chemists, and professionals in the field of drug development.
Introduction: The Significance of 4-Substituted Tryptophan Derivatives
Tryptophan and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and natural products. The indole nucleus, with its unique electronic properties, serves as a versatile pharmacophore. Specifically, modifications at the C4 position of the tryptophan skeleton have been shown to impart significant and diverse pharmacological activities. The synthesis of C4-substituted tryptophans, however, presents a considerable challenge due to the inherent reactivity of the indole ring, which typically favors substitution at the C2 or C3 positions. This guide outlines a strategic approach to overcome these challenges and achieve the synthesis of the title compound, a valuable precursor for further chemical elaboration.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, this compound, suggests a pathway that hinges on the late-stage introduction of the C4-amino group. A plausible and effective strategy involves the synthesis of a C4-azido tryptophan derivative as a key intermediate. The azide group serves as a stable and versatile precursor to the primary amine, which can be unmasked in a subsequent reduction step.
The overall synthetic strategy can be broken down into three key stages:
-
Stage 1: Synthesis of a Suitable 4-Substituted Indole Precursor. This initial stage focuses on establishing the indole core with a functional group at the C4 position that can be readily converted to an azide. A common and effective approach is to start with a commercially available 4-nitroindole derivative.
-
Stage 2: Introduction of the Amino Acid Side Chain and Azide Formation. This stage involves the elaboration of the amino acid side chain at the C3 position of the indole and the subsequent conversion of the C4-nitro group to an azide.
-
Stage 3: Reduction of the Azide and Salt Formation. The final stage involves the chemoselective reduction of the azide to the corresponding primary amine, followed by the formation of the hydrochloride salt to enhance stability and solubility.
Detailed Synthetic Pathway and Experimental Protocols
Overall Synthetic Scheme
Caption: Proposed synthetic pathway for this compound.
Stage 1 & 2: Synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-azido-1H-indol-3-yl)propanoate (E)
This combined stage outlines a potential route starting from 4-nitro-1H-indole.
Protocol 1: Synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-azido-1H-indol-3-yl)propanoate
-
Step 1: N-Boc Protection of 4-Nitro-1H-indole. To a solution of 4-nitro-1H-indole in a suitable solvent such as dichloromethane or THF, add di-tert-butyl dicarbonate ((Boc)2O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir the reaction at room temperature until complete consumption of the starting material is observed by TLC.
-
Step 2: Heck Coupling. The N-Boc protected 4-nitroindole is then subjected to a Heck coupling reaction with methyl 2-acetamidoacrylate in the presence of a palladium catalyst, such as palladium(II) acetate, and a suitable base (e.g., triethylamine) in a solvent like acetonitrile or DMF. This reaction introduces the protected amino acid side chain at the C3 position.
-
Step 3: Reduction of the Double Bond and Nitro Group. The resulting acrylate derivative is then reduced. Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere will simultaneously reduce the double bond of the acrylate and the nitro group to an amine.[1][2][3] This step is critical and needs to be carefully monitored to avoid over-reduction.
-
Step 4: Diazotization and Azide Formation. The newly formed amino group at the C4 position is then converted to an azide. This is achieved through a two-step, one-pot procedure. The amine is first diazotized using sodium nitrite in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C). The resulting diazonium salt is then treated in situ with sodium azide to yield the desired 4-azidoindole derivative.
Stage 3: Reduction of the Azide and Salt Formation
Protocol 2: Synthesis of this compound (H)
-
Step 1: Deprotection of the Boc Group. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group is removed under acidic conditions. Treatment with trifluoroacetic acid (TFA) in dichloromethane or with a solution of hydrogen chloride in a suitable solvent like dioxane or diethyl ether at room temperature is typically effective.
-
Step 2: Reduction of the Azide. The azide functionality is then reduced to the primary amine. Several methods can be employed for this transformation. A highly effective and clean method is catalytic hydrogenation using palladium on carbon (Pd/C) in a solvent such as methanol or ethanol under a hydrogen atmosphere.[4] Alternatively, a Staudinger reduction using triphenylphosphine followed by hydrolysis can be used.[4][5]
-
Step 3: Hydrochloride Salt Formation. The final step is the formation of the hydrochloride salt. This is typically achieved by dissolving the free amine in a suitable solvent like diethyl ether or ethyl acetate and then adding a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Causality and Rationale Behind Experimental Choices
| Step | Reagents/Conditions | Justification |
| N-Protection | (Boc)2O, DMAP | The Boc group is a robust protecting group for the indole nitrogen, preventing side reactions during subsequent steps. It is stable to the conditions of the Heck coupling and the reductions, and can be easily removed under acidic conditions. |
| Heck Coupling | Pd(OAc)2, Base | The Heck reaction is a powerful C-C bond-forming reaction that allows for the direct introduction of the acrylate side chain at the C3 position of the indole. The choice of palladium catalyst and base is crucial for achieving high yields and selectivity. |
| Nitro Reduction | H2, Pd/C | Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups to amines.[1][6] It proceeds under relatively mild conditions and the only byproduct is water. Careful control of the reaction is necessary to avoid reduction of the indole ring. |
| Azide Formation | NaNO2, HCl; NaN3 | The diazotization-azidation sequence is a classic and reliable method for converting an aromatic amine to an azide. The azide is a stable and versatile precursor to the amine. |
| Azide Reduction | H2, Pd/C or PPh3, H2O | Catalytic hydrogenation is a preferred method for azide reduction due to its high efficiency and the formation of nitrogen gas as the only byproduct.[4] The Staudinger reduction offers a milder alternative, which can be beneficial if other reducible functional groups are present in the molecule.[4][5] |
| Salt Formation | HCl in Ether/Dioxane | The formation of the hydrochloride salt enhances the stability and water solubility of the final product, which is often desirable for pharmaceutical applications. The use of a non-protic solvent for the precipitation ensures a clean and high-yielding isolation of the salt. |
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of all expected protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the key functional groups, such as the amine, ester, and indole N-H.
Conclusion
The synthesis of this compound, while challenging, can be achieved through a well-designed and executed multi-step synthetic sequence. The key to success lies in the strategic use of protecting groups, the efficient introduction of the amino acid side chain, and the reliable conversion of a nitro group to an amine via an azide intermediate. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the field, enabling the synthesis of this important building block for the development of novel therapeutics.
References
- Bartoccini, F., Bartolucci, S., Mari, M., & Piersanti, G. (2016).
- Organic Chemistry Portal. (n.d.). Amine synthesis by azide reduction. Organic Chemistry Portal.
- PubChem. (n.d.). methyl 2-amino-3-(1H-indol-3-yl)
- Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
- Mettler Toledo. (n.d.).
- ACS Publications. (2013). Direct Olefination at the C-4 Position of Tryptophan via C–H Activation: Application to Biomimetic Synthesis of Clavicipitic Acid. Organic Letters.
- ResearchGate. (2014). How can we convert a linear azide into an amine?.
- NIH. (2024).
- Chemistry LibreTexts. (2019). 23.17: 23.5 Synthesis of Amines. Chemistry LibreTexts.
- PubMed. (2002). The chemistry of amine-azide interconversion: catalytic diazotransfer and regioselective azide reduction. PubMed.
- MDPI. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. MDPI.
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An In-depth Technical Guide to the Characterization of Methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Isomeric Purity in Drug Discovery
The precise placement of functional groups on a heterocyclic scaffold is a cornerstone of modern drug design. While L-tryptophan and its derivatives (3-substituted indoles) are extensively studied and utilized, isomers such as Methyl 2-amino-3-(1H-indol-4-yl)propanoate offer a distinct three-dimensional presentation of the amino acid side chain relative to the indole core. This seemingly subtle change can lead to dramatically different pharmacological profiles by altering binding interactions with protein targets. The development of synthetic routes to such "unnatural" isomers is therefore of high interest.[1][2][3]
The characterization of these novel molecules must be unequivocal. This guide is structured to provide the scientific community with a projected but robust pathway for confirming the identity, purity, and key physicochemical properties of Methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride. The causality behind each analytical choice is explained to empower researchers to not only replicate but also adapt these methodologies.
Proposed Synthetic Strategy: A Rational Approach
The synthesis of 4-substituted tryptophan analogues is a non-trivial challenge. Direct functionalization of the indole ring often favors other positions. Therefore, a strategy that constructs the indole ring from a pre-functionalized precursor is often more reliable. The Fischer indole synthesis stands out as a classic and versatile method for this purpose.[4][5][6][7][8]
Conceptual Workflow for Synthesis
The proposed synthesis would begin with a 3-nitrophenylhydrazine, which serves as the precursor for the 4-position of the indole. This is reacted with a suitable keto-ester that will form the amino acid side chain.
Caption: Proposed Fischer Indole Synthesis Workflow.
Step-by-Step Protocol (Hypothetical)
-
Hydrazone Formation: React 3-nitrophenylhydrazine with methyl 2-keto-4-aminobutanoate (with the amino group suitably protected, e.g., with a Boc group) in an acidic medium (e.g., acetic acid) to form the corresponding phenylhydrazone.
-
Fischer Indolization: Heat the resulting hydrazone in the presence of a strong acid catalyst (e.g., polyphosphoric acid or zinc chloride) to induce cyclization, forming the protected methyl 2-amino-3-(7-nitro-1H-indol-4-yl)propanoate. The position of the nitro group needs to be carefully controlled and verified.
-
Nitro Group Reduction: Reduce the nitro group to an amine using a standard method such as catalytic hydrogenation (H₂/Pd-C).
-
Deamination (if necessary): If the resulting amino group is not desired, it could be removed via a Sandmeyer-type reaction.
-
Deprotection: Remove the protecting group from the alpha-amino function (e.g., using trifluoroacetic acid for a Boc group).
-
Hydrochloride Salt Formation: Treat the free base with methanolic HCl to precipitate the target hydrochloride salt.
This proposed route requires careful optimization and rigorous characterization of all intermediates. Enzymatic approaches using engineered tryptophan synthase (TrpB) variants with 4-substituted indoles and serine could also be a viable, more environmentally benign alternative.[1][2][9]
Comprehensive Analytical Characterization
A multi-technique approach is essential for the unambiguous characterization of the target molecule.
Structural Elucidation by Spectroscopy
NMR is the most powerful tool for determining the precise structure and connectivity of the molecule. Spectra should be acquired in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.
Predicted ¹H NMR Spectral Features (in DMSO-d₆, ~400 MHz):
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| Indole NH | 11.0 - 11.5 | broad singlet | - | Acidic proton, exchangeable. |
| Aromatic H (H5, H6, H7) | 7.0 - 7.6 | multiplet | ortho: ~7-9 Hz, meta: ~1-3 Hz | The benzene portion of the indole ring. Specific shifts depend on the 4-substitution.[10][11] |
| Indole H2 | ~7.2 | doublet or triplet | J ≈ 2-3 Hz | Characteristic proton on the pyrrole ring. |
| α-CH | ~4.2 | triplet | J ≈ 7-8 Hz | Methine proton adjacent to the amino and ester groups. |
| β-CH₂ | ~3.4 | doublet | J ≈ 7-8 Hz | Methylene protons of the side chain, coupled to the α-CH. |
| OCH₃ | ~3.7 | singlet | - | Methyl ester protons. |
| NH₃⁺ | 8.5 - 9.0 | broad singlet | - | Protons of the ammonium group, exchangeable. |
Predicted ¹³C NMR Spectral Features (in DMSO-d₆, ~100 MHz):
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl C=O | 170 - 173 | Ester carbonyl carbon. |
| Indole C (Aromatic) | 110 - 140 | Six carbons of the indole benzene ring and two of the pyrrole ring. The C4 position will show a downfield shift due to substitution.[12][13][14] |
| α-C | ~55 | Carbon bearing the amino and ester groups. |
| β-C | ~28 | Side-chain methylene carbon. |
| OCH₃ | ~52 | Methyl ester carbon. |
Experimental Protocol for NMR:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H, ¹³C, and 2D spectra (COSY, HSQC, HMBC) on a high-field NMR spectrometer (≥400 MHz).
-
The COSY spectrum will confirm ¹H-¹H correlations (e.g., between α-CH and β-CH₂).
-
The HSQC spectrum will correlate protons to their directly attached carbons.
-
The HMBC spectrum is crucial for confirming long-range correlations, definitively establishing the attachment of the propanoate side chain to the C4 position of the indole ring.
High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) is essential for confirming the elemental composition.
Predicted Data:
-
Molecular Formula: C₁₂H₁₅ClN₂O₂
-
Molecular Weight: 254.71 g/mol
-
Monoisotopic Mass (for the free base, [M+H]⁺): 219.1134 (C₁₂H₁₅N₂O₂⁺)
Fragmentation Pattern (MS/MS):
The fragmentation of indole alkaloids is complex but often characteristic.[15][16][17][18][19] Key predicted fragmentation pathways for the free base cation would include:
-
Loss of the methoxycarbonyl group (-COOCH₃).
-
Cleavage of the amino acid side chain, leading to an indol-4-ylmethylene cation.
Sources
- 1. Improved synthesis of 4-cyanotryptophan and other tryptophan analogs in aqueous solvent using variants of TrpB from Thermotoga maritima - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tryptophan Synthase: Biocatalyst Extraordinaire - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
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- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
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- 15. Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
- 18. Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride: Data Unavailability and a Proposed Alternative
For Researchers, Scientists, and Drug Development Professionals
A Note to the Reader:
Extensive searches of scientific databases, chemical supplier catalogs, and peer-reviewed literature have revealed a significant lack of publicly available information regarding the physical properties of Methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride . This specific isomer of tryptophan methyl ester hydrochloride, with the side chain at the 4-position of the indole ring, appears to be a rare, non-commercial compound. Consequently, the detailed characterization data required for an in-depth technical guide—such as melting point, solubility, and spectroscopic data—is not available at this time.
Given the absence of data for the requested compound, we propose to provide a comprehensive technical guide on the closely related and extensively studied isomer, Methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride , commonly known as L-Tryptophan methyl ester hydrochloride. This compound is a vital building block in synthetic chemistry and drug discovery, and its physical properties are well-documented.
This guide will provide the in-depth technical information you require, with the understanding that it pertains to the 3-yl isomer. We will also briefly discuss the structural differences between the 3-yl and 4-yl isomers and the potential implications for their physical properties.
Proposed Topic: An In-depth Technical Guide to the Physical Properties of Methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride
This guide will provide a comprehensive overview of the physical properties of Methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride, a critical intermediate in various synthetic and pharmaceutical applications.
Introduction
Methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride is the hydrochloride salt of the methyl ester of the essential amino acid L-tryptophan. The presence of the methyl ester protects the carboxylic acid functionality, allowing for selective reactions at the amino group, making it a valuable precursor in peptide synthesis and the development of more complex molecules.[1][2]
The key structural difference between the requested compound and the subject of this guide lies in the substitution pattern on the indole ring. In Methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride, the propanoate side chain is attached at the C3 position of the indole nucleus. This is the naturally occurring position for tryptophan and its derivatives. The 4-yl isomer would have this side chain at the C4 position. This seemingly small change in substitution can have a significant impact on the molecule's steric and electronic properties, which in turn would influence its physical properties such as crystal packing, solubility, and biological activity.
Physicochemical Properties
The physical properties of Methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride are well-characterized.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₅ClN₂O₂ | [1][3][4] |
| Molecular Weight | 254.71 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid/powder | [1] |
| Melting Point | 200 - 220 °C | [1] |
| Optical Rotation | [α]₂₀/D +18° to +21° (c=5 in methanol) | [2] |
| Storage Conditions | 0 - 8 °C | [1][4] |
D-Tryptophan methyl ester hydrochloride is soluble in water (150 mg/ml), dimethyl sulfoxide, and methanol (50 mg/ml).[5]
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of Methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride.
While a publicly available experimental spectrum for the 4-yl isomer is not available, predicted NMR data for related compounds can be found in databases such as the Human Metabolome Database. For the 3-yl isomer, characteristic shifts would be expected for the indole ring protons, the alpha- and beta-protons of the amino acid backbone, and the methyl ester protons.
The IR spectrum of Methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride would exhibit characteristic absorption bands corresponding to the N-H stretches of the primary amine and the indole, the C=O stretch of the ester, and the aromatic C-H and C=C vibrations of the indole ring.
Experimental Protocols
The determination of the physical properties of indole-containing compounds involves standard analytical techniques.
A calibrated melting point apparatus would be used. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.
A solution of known concentration is prepared in a specified solvent (e.g., methanol). The optical rotation is measured using a polarimeter at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.
Synthesis and Purification
Methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride is typically synthesized from L-tryptophan. The general synthetic route involves the esterification of the carboxylic acid group of tryptophan with methanol in the presence of an acid catalyst, such as hydrogen chloride.
Diagram of a General Synthetic Workflow
Caption: General workflow for the synthesis and purification of Methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride.
Applications in Research and Development
This compound is a cornerstone in:
-
Peptide Synthesis: The protected carboxylic acid allows for the formation of peptide bonds at the free amino group.[2]
-
Pharmaceutical Synthesis: It serves as a precursor for various therapeutic agents, including those targeting mood disorders and sleep regulation, due to its relationship with serotonin.[1]
-
Neuroscience Research: It is utilized in studies of neurotransmitter pathways and the effects of tryptophan on brain function.
Safety and Handling
Standard laboratory safety precautions should be observed when handling this compound. This includes wearing personal protective equipment such as gloves and safety glasses. It should be stored in a cool, dry place.
Conclusion
While data on the 4-yl isomer of Methyl 2-amino-3-(1H-indol-yl)propanoate hydrochloride is not currently available, the 3-yl isomer is a well-characterized and synthetically important molecule. Its physical properties have been thoroughly documented, enabling its widespread use in research and development. Further investigation into the synthesis and characterization of the 4-yl isomer could provide valuable insights into the structure-activity relationships of indole-containing compounds.
References
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PubChem. methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride. [Link]
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- 3. methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride | C12H15ClN2O2 | CID 2827264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. D-Tryptophan methyl ester hydrochloride | 14907-27-8 [chemicalbook.com]
A Technical Guide to Methyl 2-amino-3-(1H-indol-4-yl)propanoate Hydrochloride: Structure, Synthesis, and Analytical Characterization
Executive Summary: This guide provides a comprehensive technical overview of Methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride, a non-canonical amino acid derivative. The indole nucleus is a cornerstone of many biologically active molecules, and substitution at the C4 position offers a unique structural motif compared to the more common tryptophan (C3-substituted) analog.[1] This document details the compound's chemical identity, proposes a robust synthetic pathway, outlines methods for analytical characterization, and discusses its potential applications for researchers in medicinal chemistry and drug discovery. The ester and hydrochloride salt forms are specifically addressed, as they enhance stability, solubility, and handling for synthetic applications.
Introduction and Scientific Significance
The indole scaffold is a privileged structure in pharmacology, forming the core of numerous natural products and marketed drugs.[2][3] While nature predominantly utilizes 3-substituted indoles, as seen in the essential amino acid tryptophan, synthetic exploration of other substitution patterns is a critical frontier in drug discovery. Functionalization at the 4-position of the indole ring, in particular, has been historically challenging but offers the potential to create novel pharmacologically active compounds.[4]
This compound is a tryptophan analog with the propanoate side chain at the C4 position. This isomeric distinction is crucial; it fundamentally alters the vector and geometry of the amino acid side chain relative to the indole core. For drug development professionals, this provides a unique tool to probe protein binding pockets and develop structure-activity relationships (SAR) that would be inaccessible with standard tryptophan derivatives. The methyl ester serves to protect the carboxylic acid, a common strategy in peptide synthesis, while the hydrochloride salt enhances the compound's crystallinity and solubility in polar solvents, simplifying purification and handling.[5][6]
Chemical Identity and Physicochemical Properties
The definitive structure of this compound is characterized by an indole ring, a methyl propanoate group at the C4 position, and a hydrochloride salt of the alpha-amino group.
Chemical Structure
Caption: Chemical structure of this compound.
Compound Identifiers
| Identifier | Value | Source |
| IUPAC Name | methyl 2-amino-3-(1H-indol-4-yl)propanoate;hydrochloride | (Generated) |
| Molecular Formula | C₁₂H₁₅ClN₂O₂ | [7] |
| Molecular Weight | 254.71 g/mol | [7] |
| CAS Number | Not assigned | (Specific isomer not found) |
| InChIKey | (Generated for free base) YWJBLYJAPLCTQC-UHFFFAOYSA-N | (Generated) |
| SMILES | COC(=O)C(CC1=C2C=CC=CC2=CN1)N.Cl | (Generated) |
Synthesis and Purification
Direct synthesis protocols for this compound are not widely published. However, a robust and logical synthetic route can be designed based on established methodologies for creating 4-substituted tryptophan analogs and standard amino acid esterification techniques.[8][9]
Proposed Synthetic Workflow
The proposed synthesis is a multi-step process beginning with a suitable 4-substituted indole, followed by the introduction of the amino acid side chain, and concluding with esterification and salt formation.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-3-(1H-indol-4-yl)propanoic Acid
Causality: Direct functionalization of the indole C4 position is difficult.[4] A highly effective and stereoselective method is to use an enzymatic approach. Engineered tryptophan synthase β-subunit (TrpB) enzymes have proven effective for synthesizing various tryptophan analogs, including those substituted at the 4-position, directly from serine and the corresponding indole analog.[8][10] This biocatalytic method avoids harsh chemical conditions and the need for protecting groups.
-
Protocol:
-
To a buffered aqueous solution (e.g., potassium phosphate buffer, pH 8.0) containing L-serine (1.5-2.0 equivalents) and pyridoxal 5'-phosphate (PLP) cofactor, add the engineered TrpB enzyme.
-
Add 4-bromoindole (1.0 equivalent) dissolved in a minimal amount of a water-miscible co-solvent like DMSO.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37-55 °C) with gentle agitation for 24-48 hours.[10]
-
Monitor reaction progress via LC-MS.
-
Upon completion, terminate the reaction by acidifying to pH ~3 with HCl to precipitate the enzyme.
-
Centrifuge to remove the precipitated enzyme. The supernatant, containing the desired amino acid, is carried forward. Purification can be achieved via ion-exchange chromatography.
-
Step 2: Methyl Esterification and Hydrochloride Salt Formation
Causality: The conversion of the free amino acid to its methyl ester hydrochloride is a common and highly efficient one-pot procedure. Trimethylchlorosilane (TMSCl) in methanol is an excellent reagent system for this transformation. TMSCl reacts with methanol to generate HCl in situ, which catalyzes the esterification of the carboxylic acid. The excess HCl then protonates the alpha-amino group, allowing for direct isolation of the hydrochloride salt upon solvent removal.[5][11] This method is mild, convenient, and generally provides high yields.[12]
-
Protocol:
-
Suspend the crude 2-amino-3-(1H-indol-4-yl)propanoic acid (1.0 equivalent) in anhydrous methanol (approx. 10 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension in an ice bath. Slowly add freshly distilled trimethylchlorosilane (TMSCl) (2.0-2.2 equivalents) dropwise.
-
Remove the ice bath and allow the mixture to stir at room temperature. The suspension should gradually become a clear solution.
-
Stir for 12-24 hours. Monitor the reaction's completion by thin-layer chromatography (TLC).[5]
-
Once the reaction is complete, remove the methanol and excess TMSCl under reduced pressure using a rotary evaporator.
-
The resulting solid or oil is the desired this compound. It can be further purified by recrystallization from a solvent system like methanol/diethyl ether.
-
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods should be employed. The following data are predicted based on the known spectra of analogous structures.[13][14]
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons (Indole): Complex multiplet signals between δ 7.0-7.8 ppm. The C4-substitution will result in a distinct pattern compared to the 3-yl isomer. α-Proton (CH-NH₃⁺): A triplet or multiplet around δ 4.0-4.5 ppm. β-Protons (CH₂): Diastereotopic protons appearing as two distinct multiplets (dd or ddd) around δ 3.0-3.5 ppm. Methyl Protons (OCH₃): A sharp singlet at approximately δ 3.8 ppm. Amine/Indole Protons (NH₃⁺/NH): Broad signals, often exchangeable with D₂O. |
| ¹³C NMR | Carbonyl Carbon (C=O): Signal around δ 170-175 ppm. Aromatic Carbons: Multiple signals in the δ 110-140 ppm region. α-Carbon: Signal around δ 52-55 ppm. β-Carbon: Signal around δ 25-30 ppm. Methyl Carbon (OCH₃): Signal around δ 53 ppm. |
| Mass Spec. (ESI+) | Expected [M+H]⁺ of free base: m/z ≈ 219.11. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₁₂H₁₅N₂O₂⁺. |
| FT-IR | N-H Stretch: Broad band from 3200-2800 cm⁻¹ (from NH₃⁺ and indole NH). C=O Stretch (Ester): Strong, sharp absorption around 1740-1750 cm⁻¹. Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region. |
Handling, Storage, and Safety
As an amino acid hydrochloride, this compound is expected to be a solid that is irritating to the skin, eyes, and respiratory tract.[7] Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid all personal contact.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong bases and oxidizing agents. The compound is likely hygroscopic and should be protected from moisture.
Applications in Research and Drug Discovery
This compound is a valuable building block for several research applications:
-
Peptide Synthesis: It can be incorporated into peptides as a non-canonical amino acid to probe ligand-receptor interactions or to introduce conformational constraints.
-
Fragment-Based Drug Discovery: The 4-substituted indole motif can serve as a novel fragment for screening against various biological targets.
-
Medicinal Chemistry Scaffolding: It is a key starting material for the synthesis of more complex molecules where the 4-substituted indole core is desired for its specific electronic and steric properties. The unique substitution pattern makes it a valuable tool for developing selective inhibitors or modulators of proteins that interact with tryptophan or other indole-containing ligands.[1]
References
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Fasan, R., & Arnold, F. H. (2009). Improved synthesis of 4-cyanotryptophan and other tryptophan analogs in aqueous solvent using variants of TrpB from Thermotoga maritima. National Institutes of Health. [Link]
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An, G., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. [Link]
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ResearchGate. (n.d.). Esterification of amino acids with methanol in the presence of TMSCl. [Link]
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Herger, M., & Arnold, F. H. (2017). Unlocking Reactivity of TrpB: A General Biocatalytic Platform for Synthesis of Tryptophan Analogues. Journal of the American Chemical Society. [Link]
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Venditti, A. (2016). How to convert amino acid to its hydrochloride? ResearchGate. [Link]
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Tantry, S. J., et al. (2001). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amino peptide esters. Indian Journal of Chemistry. [Link]
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PubChem. (n.d.). methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride. National Center for Biotechnology Information. [Link]
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ResearchGate. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]
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Buller, A. R., & Arnold, F. H. (2015). Tryptophan Synthase: Biocatalyst Extraordinaire. National Institutes of Health. [Link]
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Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules. [Link]
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ResearchGate. (2018). Improved Synthesis of 4-Cyanotryptophan and Other Tryptophan Analogues in Aqueous Solvent Using Variants of TrpB from Thermotoga maritima. [Link]
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Borders, C. L., et al. (1976). L-amino acid ethyl ester hydrochlorides: Derivatives for qualitative organic analysis. Journal of Chemical Education. [Link]
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Chen, C.-H., et al. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry. [Link]
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PubChem. (n.d.). methyl (2R)-2-amino-3-(2-bromo-1H-indol-3-yl)propanoate. National Center for Biotechnology Information. [Link]
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ResearchGate. (n.d.). Natural products and drug derived from 4-substituted indoles. [Link]
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Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). [Link]
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Chemical Synthesis Database. (2025). 2-amino-1-(1H-indol-3-yl)-2-methyl-1-propanone. [Link]
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"solubility of Methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride in organic solvents"
An In-depth Technical Guide to the Solubility of Methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. In the absence of extensive published solubility data for this specific 4-indolyl isomer, this paper establishes a robust predictive framework. We leverage detailed, quantitative solubility data from its well-characterized structural isomer, L-Tryptophan methyl ester hydrochloride (the 3-indolyl isomer), to forecast its behavior in a range of common organic solvents. The guide delves into the fundamental principles of solute-solvent interactions, the impact of molecular structure on solubility, and provides a validated experimental protocol for researchers to determine precise solubility in their own laboratory settings. This document is intended for researchers, chemists, and formulation scientists in the drug development sector who require a deep, practical understanding of this compound's physicochemical properties to guide process development, crystallization, and formulation design.
Introduction and Molecular Structure Analysis
This compound is a derivative of the amino acid tryptophan and serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Understanding its solubility in organic solvents is paramount for optimizing reaction conditions, designing efficient purification and crystallization processes, and developing stable formulations.
Direct, publicly available quantitative solubility data for the 4-indolyl isomer is scarce. However, extensive data exists for the closely related 3-indolyl isomer, L-Tryptophan methyl ester hydrochloride.[1][2] The only structural difference between these two molecules is the attachment point of the alanine methyl ester side chain to the indole ring.
-
Target Compound: this compound
-
Primary Analog: L-Tryptophan methyl ester hydrochloride (Methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride)
The presence of the primary amine, the methyl ester, and the indole ring, combined with its formulation as a hydrochloride salt, dictates a polar character. The hydrochloride salt form significantly enhances its propensity to dissolve in polar solvents, particularly those capable of hydrogen bonding, by ensuring the primary amine is protonated (R-NH₃⁺Cl⁻). The fundamental principle of "like dissolves like" is the cornerstone of predicting its solubility profile.[3] Polar solutes will preferentially dissolve in polar solvents where the energy gained from solute-solvent interactions can overcome the solute-solute (crystal lattice energy) and solvent-solvent interactions.
Theoretical Framework: Factors Governing Solubility
The dissolution of a crystalline solid like this compound is governed by a thermodynamic balance between the energy required to break apart the crystal lattice and the energy released upon solvation of the individual ions and molecules.
-
Solute-Solvent Interactions: The key to solubility lies in the strength of interactions between the solute and solvent molecules.[3] For our target compound, these include:
-
Ion-Dipole Interactions: The protonated amine (R-NH₃⁺) and chloride ion (Cl⁻) will interact strongly with the dipoles of polar solvents (e.g., the hydroxyl group of alcohols, the carbonyl group of ketones).
-
Hydrogen Bonding: The N-H groups of the protonated amine and the indole ring, as well as the C=O of the ester, can act as hydrogen bond donors and acceptors, respectively. Solvents like methanol and water are excellent hydrogen bonding partners.
-
Dipole-Dipole and van der Waals Forces: These weaker forces also contribute to the overall solvation energy.
-
-
Effect of Temperature: The solubility of most solid compounds, including L-Tryptophan methyl ester hydrochloride, increases with temperature.[1] This is because the dissolution process is typically endothermic, and according to Le Châtelier's principle, adding heat to the system will shift the equilibrium towards more dissolution.
-
Solvent Polarity: The polarity of the solvent is the single most critical factor. We can categorize solvents to better predict interactions:
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These are generally the best solvents for this compound due to their ability to engage in strong ion-dipole interactions and hydrogen bonding.
-
Polar Aprotic Solvents (e.g., DMSO, acetonitrile, acetone): These solvents have dipoles but lack O-H or N-H bonds. They can solvate cations well but are less effective at solvating anions (Cl⁻) compared to protic solvents. DMSO is often a good solvent for a wide range of compounds.[4]
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents are expected to be very poor solvents for a polar hydrochloride salt.
-
The logical relationship between the compound's structure and solvent choice is visualized below.
Caption: Predicted solubility based on solute-solvent interactions.
Analog-Based Solubility Profile
The most reliable predictor for the solubility of the 4-indolyl isomer is the experimentally determined data for its 3-indolyl counterpart, L-Tryptophan methyl ester hydrochloride. A comprehensive study measured its mole fraction solubility in twelve pure solvents at temperatures ranging from 283.15 K to 323.15 K.[1][2]
The table below summarizes the mole fraction solubility at a standard laboratory temperature of 298.15 K (25 °C), ranked from highest to lowest.
| Rank | Solvent | Solvent Type | Mole Fraction (x₁) at 298.15 K |
| 1 | Methanol | Polar Protic | 0.03340 |
| 2 | Water | Polar Protic | 0.01194 |
| 3 | Ethanol | Polar Protic | 0.00737 |
| 4 | n-Propanol | Polar Protic | 0.00371 |
| 5 | n-Butanol | Polar Protic | 0.00263 |
| 6 | Isobutanol | Polar Protic | 0.00172 |
| 7 | sec-Butanol | Polar Protic | 0.00165 |
| 8 | Isopropanol | Polar Protic | 0.00157 |
| 9 | Propanone (Acetone) | Polar Aprotic | 0.00061 |
| 10 | 2-Butanone (MEK) | Polar Aprotic | 0.00040 |
| 11 | Ethyl Acetate | Polar Aprotic | 0.00007 |
| 12 | Acetonitrile | Polar Aprotic | 0.00007 |
| (Data sourced from Journal of Chemical & Engineering Data[1]) |
Analysis and Extrapolation:
-
High Solubility in Methanol: Methanol's small size and potent hydrogen-bonding ability make it an exceptional solvent for this class of compounds, showing a significantly higher dissolving power than even water.[1]
-
Trend in Alcohols: There is a clear trend of decreasing solubility as the alkyl chain length of the alcohol increases (Methanol > Ethanol > Propanol > Butanol).[1] This is due to the decreasing overall polarity and increasing steric hindrance of the longer-chain alcohols, which weakens their interaction with the solute.
-
Poor Solubility in Aprotic Solvents: The solubility is dramatically lower in polar aprotic solvents like acetone, ethyl acetate, and acetonitrile.[1] This underscores the critical role of the solvent's hydrogen-bonding capability in stabilizing the hydrochloride salt's ions in solution.
-
Prediction for this compound: The shift of the side chain from the 3- to the 4-position of the indole ring is not expected to drastically alter the compound's overall polarity or its primary interaction points (the amine hydrochloride and the ester). However, it may subtly influence the crystal lattice energy. A different packing arrangement in the solid state could lead to slightly higher or lower solubility compared to the 3-indolyl isomer. Nevertheless, the overall trend of solubility across the solvent spectrum is predicted to be highly conserved. We confidently forecast that methanol will be a superior solvent , followed by water and other short-chain alcohols, while solubility in solvents like acetonitrile and ethyl acetate will be very low.
Experimental Protocol: Gravimetric Solubility Determination
To obtain precise, quantitative data for the target compound, the static gravimetric method is a reliable and widely used technique.[1][2] This protocol provides a self-validating system for researchers.
Materials and Equipment:
-
This compound (solute)
-
Selected organic solvents (high purity)
-
Jacketed glass equilibrium vessel (25-50 mL)
-
Thermostatic water bath with ±0.1 °C control
-
Magnetic stirrer and stir bars
-
Analytical balance (±0.0001 g)
-
Syringe with a 0.45 µm filter
-
Drying oven
-
Glassware (weighing bottles, vials)
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solute to a known mass of the chosen solvent in the jacketed glass vessel. The presence of undissolved solid at equilibrium is essential.
-
Equilibration: Place the vessel in the thermostatic bath set to the desired temperature (e.g., 298.15 K). Stir the suspension vigorously for at least 24 hours to ensure equilibrium is reached.
-
Settling: Stop the stirring and allow the undissolved solid to settle for at least 4 hours, ensuring the supernatant is clear.
-
Sampling: Carefully withdraw a known mass of the clear, saturated supernatant using a pre-weighed syringe fitted with a filter to prevent any solid particles from being transferred.
-
Drying and Weighing: Dispense the filtered solution into a pre-weighed glass bottle. Dry the sample to a constant weight in an oven at a suitable temperature (e.g., 60-80 °C) to evaporate the solvent completely.
-
Calculation: The mole fraction solubility (x₁) is calculated using the masses of the solute (m₁) and the solvent (m₂) in the saturated solution sample, and their respective molar masses (M₁ and M₂).
-
x₁ = (m₁/M₁) / [(m₁/M₁) + (m₂/M₂)]
-
The workflow for this protocol is illustrated below.
Caption: Workflow for gravimetric solubility determination.
Conclusion
While direct published solubility data for this compound is limited, a robust and scientifically sound solubility profile can be predicted by leveraging data from its close structural isomer, L-Tryptophan methyl ester hydrochloride. The compound is expected to exhibit high solubility in polar protic solvents, with methanol being an exemplary choice. Solubility decreases systematically with increasing alkyl chain length in alcohols and is significantly lower in polar aprotic solvents. For drug development professionals, this predictive framework provides immediate, actionable guidance for solvent screening. For definitive quantitative values, the provided gravimetric experimental protocol offers a reliable method for in-house determination, enabling precise control over process chemistry and formulation development.
References
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PubChem. methyl (2S)-2-amino-3-(1-methyl-1H-indol-3-yl)propanoate hydrochloride. National Center for Biotechnology Information. Available at: [Link]
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Journal of Chemical & Engineering Data. Determination of l‑Tryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K. ACS Figshare. Available at: [Link]
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An In-depth Technical Guide to the Stability of Methyl 2-amino-3-(1H-indol-4-yl)propanoate Hydrochloride in Solution
Introduction
Methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride, a tryptophan derivative, is a compound of significant interest in pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its stability in solution is paramount for ensuring product quality, efficacy, and safety. This guide provides a comprehensive overview of the potential degradation pathways of this molecule and outlines a systematic approach to evaluating its stability under various stress conditions. The insights provided herein are intended for researchers, scientists, and drug development professionals to facilitate the design of robust formulations and analytical methods.
The structure of this compound features three key functional groups that dictate its chemical reactivity and stability: a methyl ester, a primary amine, and an indole ring. The hydrochloride salt form enhances its solubility in aqueous media. The stability of this compound in solution is influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.
Potential Degradation Pathways
The chemical lability of this compound is primarily associated with the hydrolysis of the methyl ester and the degradation of the indole ring through oxidation and photolysis.
Hydrolytic Degradation
The methyl ester group is susceptible to hydrolysis, which can be catalyzed by both acid and base.[1][2] Under acidic conditions, the ester can undergo hydrolysis to yield the corresponding carboxylic acid, 2-amino-3-(1H-indol-4-yl)propanoic acid, and methanol. In basic conditions, the hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the ester carbonyl, also forming the carboxylate salt. The rate of hydrolysis is highly dependent on the pH of the solution.[3]
Oxidative Degradation
The indole nucleus is prone to oxidation, a common degradation pathway for tryptophan and its derivatives.[4][5] The electron-rich pyrrole ring of the indole moiety is susceptible to attack by atmospheric oxygen and other oxidizing agents.[6] Oxidation can lead to the formation of various degradation products, including N-formylkynurenine-like compounds, and can also result in discoloration of the solution.[7] The C3 position of the indole ring is particularly reactive towards electrophilic attack.[8] Degradation can proceed through hydroxylation to form oxindoles and isatins.[9][10][11]
Photodegradation
Indole-containing compounds are known to be sensitive to light.[12] Exposure to ultraviolet (UV) and visible light can induce photochemical reactions, leading to the formation of various degradation products.[13] The photolytic degradation pathways can be complex and may involve the formation of radical species.
Factors Influencing Stability
A comprehensive stability assessment must consider the impact of various environmental factors.
-
pH: The pH of the solution is a critical factor affecting the rate of hydrolysis of the methyl ester.[1][2][3] It can also influence the rate of oxidative degradation.
-
Temperature: Elevated temperatures typically accelerate the rates of all degradation reactions, including hydrolysis and oxidation, in accordance with the Arrhenius equation.
-
Light: Exposure to light, particularly in the UV range, can significantly promote the degradation of the indole moiety.[12]
-
Solvent: While aqueous solutions are of primary interest, the presence of co-solvents can influence the stability of the compound.
-
Oxygen: The presence of dissolved oxygen can facilitate oxidative degradation of the indole ring.
Experimental Assessment of Stability
A systematic approach to evaluating the stability of this compound involves both forced degradation studies and long-term stability testing.
Forced Degradation Studies
Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing degradation pathways.[5][14][15] These studies help in the development and validation of stability-indicating analytical methods.[14]
The following flowchart outlines a typical workflow for a forced degradation study:
Caption: Potential degradation pathways.
Analytical Methodologies
The development of a robust, stability-indicating analytical method is a cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. [16][17]
-
Chromatographic System: A reversed-phase HPLC method is generally suitable for separating the parent compound from its more polar degradation products. A C18 column is a common choice.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve optimal separation.
-
Detection: UV detection is suitable for quantitative analysis, as the indole ring has a strong chromophore. Diode array detection (DAD) can provide spectral information to assess peak purity. Mass spectrometric (MS) detection is invaluable for the identification and structural elucidation of unknown degradation products. [18]
Conclusion
A comprehensive understanding of the stability of this compound in solution is essential for its successful development as a pharmaceutical agent. This guide has outlined the key degradation pathways, including hydrolysis, oxidation, and photolysis, and has provided a framework for their experimental investigation through forced degradation and long-term stability studies. By employing a systematic and scientifically sound approach, researchers can ensure the development of stable formulations and robust analytical methods, ultimately leading to a safe and effective final product.
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Costas, M., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis, 11(15), 9569-9578. [Link]
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Chen, A., & Puleo, D. A. (2012). pH-Dependent Degradation of Poly(β-amino ester) Hydrogels. Society For Biomaterials Annual Meeting and Exposition. [Link]
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Monti, S., et al. (2011). Determination of photostability and photodegradation products of indomethacin in aqueous media. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 1034-1040. [Link]
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The Multifaceted Biological Activities of 4-Substituted Tryptophan Derivatives: A Technical Guide for Drug Discovery
This guide provides an in-depth exploration of the diverse biological activities of 4-substituted tryptophan derivatives, offering valuable insights for researchers, scientists, and professionals engaged in drug development. By moving beyond the native functions of tryptophan, strategic modifications at the 4-position of the indole ring have unlocked a wealth of pharmacological potential, spanning from cancer immunotherapy to antimicrobial and neurological applications. This document will delve into the core principles of these activities, the underlying structure-activity relationships, and the practical experimental methodologies required for their evaluation.
Introduction: The Tryptophan Scaffold and the Significance of C4-Substitution
L-tryptophan, an essential amino acid, is a cornerstone of protein synthesis and the precursor to a cascade of bioactive molecules crucial for physiological homeostasis.[1] Its metabolism is primarily governed by three pathways: the kynurenine pathway, the serotonin pathway, and the indole pathway, each yielding metabolites with distinct roles in neurotransmission, immune regulation, and gut health.[2] Alterations in tryptophan metabolism are implicated in a range of pathologies, including cancer, neurodegenerative disorders, and psychiatric conditions.[2][3]
The indole ring of tryptophan presents multiple sites for chemical modification. Substitution at the C4-position is of particular interest as it can dramatically alter the molecule's interaction with biological targets, leading to novel therapeutic properties. This strategic modification can influence the electronic and steric properties of the indole ring, thereby modulating binding affinities and biological responses.
Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1): A Key Immuno-Oncology Target
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step of the kynurenine pathway, the conversion of L-tryptophan to N-formylkynurenine.[4] In the context of cancer, IDO1 is often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment. This heightened activity leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function, and the accumulation of immunosuppressive kynurenine metabolites.[5] Consequently, IDO1 has emerged as a critical target for cancer immunotherapy.
A number of 4-substituted tryptophan derivatives have been investigated as potential IDO1 inhibitors. The rationale behind this approach is that these analogs can act as competitive inhibitors, binding to the active site of IDO1 without being productively metabolized, thereby blocking the degradation of tryptophan.
Structure-Activity Relationships for IDO1 Inhibition
The nature of the substituent at the 4-position significantly influences the inhibitory potency of tryptophan derivatives. While a comprehensive structure-activity relationship (SAR) is still evolving, some general trends have been observed. For instance, small, electron-withdrawing groups can enhance inhibitory activity. The design of potent and selective IDO1 inhibitors remains an active area of research, with a focus on optimizing the physicochemical properties of these derivatives to improve their pharmacokinetic and pharmacodynamic profiles.
Experimental Protocol: In Vitro IDO1 Inhibition Assay
A common method to assess the inhibitory potential of 4-substituted tryptophan derivatives against IDO1 involves a cell-free enzymatic assay.
Principle: This assay measures the production of N-formylkynurenine from tryptophan by recombinant human IDO1. The inhibitory effect of a test compound is determined by quantifying the reduction in N-formylkynurenine formation.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).
-
Prepare stock solutions of L-tryptophan (substrate), ascorbic acid (reductant), methylene blue (electron carrier), and catalase (to remove hydrogen peroxide).
-
Prepare a stock solution of the 4-substituted tryptophan derivative (test inhibitor) in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of recombinant human IDO1 enzyme.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the reaction buffer.
-
Add the test inhibitor at various concentrations. Include a positive control (a known IDO1 inhibitor like epacadostat) and a negative control (vehicle).
-
Add ascorbic acid, methylene blue, and catalase to each well.
-
Initiate the reaction by adding the IDO1 enzyme to all wells except the blank.
-
Finally, add L-tryptophan to all wells to start the enzymatic reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitated protein.
-
Measure the absorbance of the supernatant at 321 nm, which corresponds to the kynurenine produced.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of IDO1 activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Figure 1: Experimental workflow for the in vitro IDO1 inhibition assay.
Antimicrobial Activity: A New Frontier for Tryptophan Analogs
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 4-Substituted tryptophan derivatives have shown promise in this area, exhibiting activity against a range of bacteria. The indole moiety of tryptophan is a key pharmacophore in many natural and synthetic antimicrobial compounds. Modifications at the 4-position can enhance the interaction of these derivatives with bacterial targets, such as cell membranes or essential enzymes.
Structure-Activity Relationships in Antimicrobial Derivatives
The antimicrobial efficacy of 4-substituted tryptophan derivatives is highly dependent on the nature of the substituent. For instance, the introduction of halogen atoms at the C4 position has been shown to modulate antimicrobial activity.[6] The lipophilicity and electronic properties of the substituent play a crucial role in determining the compound's ability to penetrate bacterial cell walls and interact with intracellular targets.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][8]
Principle: This method involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Dilute the overnight culture to achieve a standardized final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the 4-substituted tryptophan derivative in an appropriate solvent.
-
Perform serial twofold dilutions of the stock solution in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions.
-
Include a positive control well (bacteria and broth, no antimicrobial) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
The results can be confirmed by measuring the optical density at 600 nm.
-
Figure 2: Workflow for the broth microdilution MIC assay.
Cytotoxic Activity: Potential for Anticancer Therapeutics
Beyond their role in modulating the immune system, certain 4-substituted tryptophan derivatives have demonstrated direct cytotoxic effects on cancer cells.[9][10] The mechanisms underlying this cytotoxicity can be varied and may involve the induction of apoptosis, inhibition of key cellular enzymes, or disruption of cellular metabolism. The ability of these compounds to selectively target and kill cancer cells is a critical aspect of their therapeutic potential.
Structure-Activity Relationships for Cytotoxicity
The cytotoxic potency of 4-substituted tryptophan derivatives is intricately linked to their chemical structure. The nature and position of the substituent on the indole ring can influence the compound's uptake by cancer cells, its intracellular localization, and its interaction with molecular targets. For example, the introduction of bulky aromatic groups at the 4-position has been explored for its potential to enhance cytotoxic activity.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., HeLa, SGC7901) in a suitable medium.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment with Test Compounds:
-
Prepare various concentrations of the 4-substituted tryptophan derivative in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound.
-
Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control for cytotoxicity if available.
-
Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add a sterile MTT solution to each well and incubate for another 2-4 hours.
-
During this time, viable cells will convert the MTT into purple formazan crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
-
Figure 3: Workflow for the MTT cytotoxicity assay.
Neurological and Other Biological Activities
The diverse biological activities of 4-substituted tryptophan derivatives extend to the central nervous system. Given that tryptophan is the precursor to the neurotransmitter serotonin, modifications to its structure can lead to compounds with potential applications in treating neurological and psychiatric disorders.[11][12] For instance, 4-hydroxytryptamine (4-HT), a derivative of 4-hydroxytryptophan, is a potent agonist of serotonin receptors.[13]
Furthermore, the incorporation of 4-substituted tryptophan analogs, such as 4-fluorotryptophan, into proteins can serve as valuable probes for studying protein structure and function using techniques like 19F NMR spectroscopy.[14][15]
Synthesis of 4-Substituted Tryptophan Derivatives
The exploration of the biological activities of these compounds is underpinned by the development of efficient and versatile synthetic methodologies. Various chemical and enzymatic approaches have been established for the synthesis of 4-substituted tryptophan derivatives. Chemical methods often involve multi-step sequences starting from indole precursors.[16] Biocatalytic methods, utilizing enzymes like tryptophan synthase, offer an attractive alternative for the enantioselective synthesis of these analogs.[17]
Conclusion and Future Perspectives
The strategic modification of the tryptophan scaffold at the 4-position of the indole ring has unveiled a remarkable spectrum of biological activities. From potent and selective inhibition of the immuno-oncology target IDO1 to promising antimicrobial and cytotoxic effects, 4-substituted tryptophan derivatives represent a rich source of lead compounds for drug discovery. The continued exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and mechanistic insights, holds significant promise for the development of novel therapeutics to address unmet medical needs in oncology, infectious diseases, and neurology. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these exciting molecules.
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Discovery of Novel Indole-Containing Amino Acids: A Guide to Synthesis, Characterization, and Application
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond Tryptophan - Expanding the Chemical Alphabet
The indole ring, the defining feature of the canonical amino acid tryptophan, is a privileged scaffold in medicinal chemistry and chemical biology.[1] Its unique electronic properties and steric bulk promote critical interactions at the binding interfaces of drug-target complexes.[1] However, nature's reliance on a limited set of 20 amino acids presents a boundary that medicinal chemists and biologists are actively seeking to overcome.[2][3] The design and discovery of novel indole-containing amino acids—non-canonical amino acids (ncAAs) that are analogs of tryptophan—offer a powerful strategy to modulate the properties of peptides and proteins.[4][5]
Incorporating these custom-designed building blocks can profoundly enhance the therapeutic potential of peptide-based drugs by improving their stability against enzymatic degradation, increasing potency, and fine-tuning their pharmacokinetic profiles.[6][7][8] Furthermore, these novel amino acids serve as sophisticated molecular probes, enabling deeper investigations into protein structure and function.[5]
This guide provides a comprehensive overview of the modern workflow for discovering and utilizing novel indole-containing amino acids. It is structured not as a rigid set of instructions, but as a logical journey from conceptualization to application. We will explore the causality behind experimental choices, emphasizing the self-validating systems required for robust scientific discovery. We will delve into both chemical and enzymatic synthetic strategies, detail the critical analytical techniques for structural verification, and showcase their transformative applications in drug discovery.
Chapter 1: The Genesis - Strategies for Synthesis
The creation of a novel amino acid begins with its synthesis. The choice of synthetic strategy is paramount and is dictated by the desired modification, scalability, and stereochemical requirements. The two primary pillars of synthesis are chemical construction and biocatalytic production.
Chemical Synthesis: Precision and Versatility
Chemical synthesis provides unparalleled flexibility, allowing for the introduction of functionalities not accessible through biological systems.
-
Direct Functionalization of the Indole Scaffold: A common approach involves modifying the indole ring of a protected tryptophan derivative. Late-stage functionalization is a particularly powerful technique where modifications are made to complex peptides that already contain tryptophan.[2][9] For instance, photocatalytic C2-alkylation of tryptophan residues within a peptide allows for precise modification with minimal production of undesired isoforms, a key advantage given tryptophan's low natural abundance.[10] Other positions, such as C7, can also be targeted for functionalization, for example, to introduce boronic esters for subsequent cross-coupling reactions.[11]
-
Building from Substituted Indoles: An alternative and highly effective strategy is to construct the amino acid from a pre-functionalized indole. The Strecker amino acid synthesis, a classic method, can be adapted with chiral auxiliaries to produce optically pure (S)-tryptophan analogues from a diverse pool of substituted indoles.[12] This method's robustness makes it suitable for generating a library of related amino acids for structure-activity relationship (SAR) studies.[13]
Biocatalytic Synthesis: Enantioselectivity and Green Chemistry
Enzymatic methods offer exquisite chemo-, regio-, and stereoselectivity, often under mild, aqueous conditions, aligning with the principles of green chemistry.[14]
-
Engineered Tryptophan Synthases (TrpB): The β-subunit of tryptophan synthase (TrpB) is a remarkable enzyme that catalyzes the formation of tryptophan from indole and serine.[15] Its substrate scope was historically limited. However, through directed evolution, scientists have engineered TrpB variants that accept a wide range of bulky, electron-deficient, or otherwise modified indoles, making previously intractable tryptophan analogs accessible.[4] This biocatalytic platform provides direct, enantiopure access to novel L-amino acids.[4]
-
Enzymatic Cascades for D-Amino Acids: The incorporation of D-amino acids is a well-established strategy to confer resistance to proteolysis.[6] Innovative biocatalytic cascades can be designed to produce D-tryptophan derivatives. One such method couples the synthesis of an L-tryptophan analog by a TrpS enzyme with a subsequent stereoinversion step involving an L-amino acid deaminase and an engineered D-alanine aminotransferase.[16] This entire process can be performed in a single pot, representing a highly efficient route to the "unnatural" D-enantiomer.[16]
Data Presentation: Comparison of Synthetic Strategies
| Strategy | Core Principle | Advantages | Disadvantages | Representative Application |
| Chemical (Late-Stage Functionalization) | Modifying a Trp residue already in a peptide.[10] | Allows for modification of complex biomolecules; site-specific. | Potential for side reactions; requires robust purification. | C2-alkylation of a bioactive peptide to enhance binding.[10] |
| Chemical (Strecker Synthesis) | Building the amino acid from an aldehyde, amine, and cyanide, using a chiral auxiliary.[12] | High versatility for indole substitution; scalable. | Requires stoichiometric chiral reagents; multi-step process. | Synthesis of indole-substituted tryptophans for argyrin analogues.[12] |
| Biocatalytic (Engineered TrpB) | Enzymatic condensation of a substituted indole with serine.[4] | Exceptional enantioselectivity (typically >99% ee); mild, aqueous conditions. | Substrate scope is limited by the enzyme's active site; requires protein engineering. | Synthesis of 5-nitro-tryptophan for use as a spectroscopic probe.[4] |
| Biocatalytic (Enzyme Cascade) | Multi-enzyme, one-pot reaction to convert an L-amino acid to a D-amino acid.[16] | Access to D-enantiomers; high stereochemical purity. | Requires multiple compatible enzymes; process optimization can be complex. | Production of D-tryptophan derivatives for protease-resistant peptides.[16] |
Chapter 2: Incorporation into Peptides - The Solid-Phase Approach
Once a novel indole-containing amino acid is synthesized and protected, the next crucial step is its incorporation into a peptide sequence. Solid-Phase Peptide Synthesis (SPPS) is the dominant and cornerstone technique for this process.[6][17]
The core concept of SPPS involves covalently attaching the C-terminal amino acid to an insoluble polymer resin and extending the peptide chain in a stepwise fashion.[18] Each cycle of amino acid addition consists of deprotecting the Nα-amino group of the resin-bound peptide, followed by coupling the next protected amino acid.[17] The use of excess reagents drives reactions to completion, and purification is simplified to filtration and washing after each step.[18]
Experimental Workflow: SPPS Cycle
The incorporation of a novel, bulky indole-containing amino acid often requires optimization. Steric hindrance from the side chain can slow coupling reactions, necessitating the use of more potent coupling reagents or extended reaction times compared to standard canonical amino acids.[6]
Protocol: Manual SPPS for Incorporation of a Novel Amino Acid
-
Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin (0.1 mmol scale). Swell the resin in Dichloromethane (DCM) for 30 min, followed by Dimethylformamide (DMF) for 30 min.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). This step is critical as it removes the Nα-Fmoc protecting group, liberating the free amine for the next coupling reaction.
-
Washing: Thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine and byproducts. A Kaiser test can confirm the presence of the free amine.
-
Amino Acid Activation & Coupling: In a separate vessel, pre-activate the novel Fmoc-protected indole-containing amino acid (0.4 mmol, 4 eq) with a coupling agent like HBTU (0.38 mmol, 3.8 eq) and a base like DIPEA (0.8 mmol, 8 eq) in DMF for 5-10 minutes. Add this activated mixture to the resin.
-
Coupling Reaction: Allow the coupling reaction to proceed for 2-4 hours. The extended time helps overcome potential steric hindrance from the novel side chain. Monitor the reaction using a Kaiser test; a negative result (yellow beads) indicates complete coupling.
-
Final Washing: Wash the resin as in Step 3 to remove excess reagents.
-
Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final coupling and deprotection, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
Chapter 3: The Proof - A Multi-Modal Approach to Characterization
Synthesizing a novel molecule is insufficient; its identity, structure, and purity must be rigorously and unequivocally proven. This requires a self-validating system of orthogonal analytical techniques, where the weaknesses of one method are covered by the strengths of another.[19][20][21]
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for the de novo structural determination of novel organic molecules.[22][23] For a new amino acid, 1D NMR (¹H and ¹³C) provides initial information on the chemical environment of atoms. More advanced 2D NMR techniques like COSY, TOCSY, and NOESY are essential to piece together the full covalent structure and stereochemistry.[22][23] This is the gold standard for confirming that the desired indole functionalization and amino acid backbone are correctly assembled.[24][25]
-
Mass Spectrometry (MS): MS provides a highly accurate measurement of the molecule's mass-to-charge ratio, which is used to confirm its elemental composition.[26][27] High-resolution mass spectrometry (HRMS) can verify the molecular formula to within a few parts per million. When the novel amino acid is incorporated into a peptide, tandem MS (MS/MS) can be used to sequence the peptide and confirm the location and mass of the modification.[28]
Purity and Enantiomeric Integrity
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the workhorse for assessing the purity of the synthesized amino acid and the final peptide. It separates compounds based on hydrophobicity, allowing for the quantification of impurities.
-
Chiral Chromatography: This is a non-negotiable step. Chemical synthesis, even when using chiral reagents, can lead to partial or complete racemization. Chiral chromatography, which uses a chiral stationary phase (CSP), is essential to separate and quantify the L- and D-enantiomers.[29][30] Verifying the enantiomeric excess (% ee) is critical, as the biological activity of peptides is highly dependent on stereochemistry.[31] Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective for underivatized amino acids.[29][32]
Analytical Workflow: A Decision-Making Framework
Data Presentation: Summary of Analytical Techniques
| Technique | Question Answered | Strengths | Limitations |
| Mass Spectrometry (MS) | What is the molecular weight? | High sensitivity; confirms elemental composition (HRMS).[19][26] | Provides no structural or stereochemical information; isomers are indistinguishable. |
| NMR Spectroscopy | What is the exact 3D structure? | Unambiguous structure determination; provides connectivity and spatial information.[22][24] | Lower sensitivity than MS; requires pure sample in relatively high quantity. |
| Reverse-Phase HPLC | How pure is the sample? | Excellent for quantifying impurities; robust and widely available. | Does not separate enantiomers. |
| Chiral Chromatography | What is the enantiomeric ratio (L vs. D)? | The only reliable method to determine enantiomeric purity.[29][30] | Requires specialized columns; method development can be challenging. |
Chapter 4: The Purpose - Applications in Drug Discovery
The ultimate goal of discovering novel indole-containing amino acids is to leverage their unique properties to create better therapeutics and research tools.[5][7]
-
Enhancing Peptide Therapeutics: The primary application is in improving the drug-like properties of peptides.[2][8] Non-canonical amino acids can introduce conformational constraints, increase resistance to proteases, and enhance binding affinity to the target.[5][6] For example, designing hybrids of natural products with indole-containing moieties has led to compounds with significantly more potent antitumor activity than the parent molecules.[13]
-
Probing Biological Systems: Novel amino acids can be designed with unique functionalities to act as molecular probes.[5] An indole ring can be modified to create a fluorescent amino acid, which, when incorporated into a peptide, allows for its visualization inside living cells.[33][34] This provides invaluable insights into drug mechanisms and target engagement.[5]
-
Expanding Chemical Diversity: These novel building blocks vastly expand the chemical space available to drug discovery professionals, enabling the creation of new molecular structures and functions that would otherwise be impossible to achieve.[5][7] This is crucial for tackling challenging drug targets and overcoming issues like antibiotic resistance.[5]
Conclusion and Future Outlook
The discovery of novel indole-containing amino acids is a dynamic and rapidly advancing field at the intersection of chemistry and biology. The convergence of innovative chemical and biocatalytic synthesis methods provides access to an ever-expanding toolbox of molecular building blocks. When coupled with a rigorous, multi-modal analytical framework, these ncAAs can be confidently incorporated into peptides and other molecules. The impact is already evident in the development of more stable and potent peptide therapeutics and more sophisticated biological probes. As our ability to design and synthesize these molecules with atomic precision continues to grow, so too will their role in shaping the future of medicine and biotechnology.
References
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- Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. Benchchem.
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- Temperature Dependent Synthesis of Tryptophan-Functionalized Gold Nanoparticles and Their Application in Imaging Human Neuronal Cells. (2017). ACS Publications.
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- Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. (2023). National Institutes of Health.
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- Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. (2020). ACS Publications.
- Introduction: “Noncanonical Amino Acids”. (2025). ACS Publications.
- Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. MDPI.
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- Chemoselective Late-Stage Functionalization of Peptides via Photocatalytic C2-Alkylation of Tryptophan. (2023). ACS Publications.
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- Design, Synthesis and Activity of New N1-Alkyl Tryptophan Functionalized Dendrimeric Peptides against Glioblastoma. (2022). National Institutes of Health.
- Amino Acid Biosynthesis | Biosynthesis of Tryptophan. (2019). YouTube.
- Separation of D and L amino acids by liquid chromatography: use of chiral eluants. PubMed.
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Methodological & Application
Application Note: A Guide to the Efficient Incorporation of Methyl 2-amino-3-(1H-indol-4-yl)propanoate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Tryptophan Analogs in Peptide Science
The introduction of non-canonical amino acids (ncAAs) into peptide sequences is a powerful strategy in modern drug discovery and chemical biology. These unique building blocks allow for the fine-tuning of peptide structure, stability, and function in ways that are not possible with the 20 proteinogenic amino acids. Tryptophan and its analogs are of particular interest due to the unique properties of the indole side chain, which can engage in aromatic, hydrophobic, and hydrogen-bonding interactions.
This guide focuses on Methyl 2-amino-3-(1H-indol-4-yl)propanoate , a structural isomer of tryptophan. Altering the attachment point of the alaninyl side chain from the C3 to the C4 position of the indole ring introduces a distinct conformational vector. This can profoundly impact a peptide's secondary structure, receptor binding affinity, and metabolic stability.
However, the electron-rich indole nucleus, regardless of its substitution pattern, presents significant challenges during standard solid-phase peptide synthesis (SPPS), particularly under the acidic conditions of cleavage. This application note provides a comprehensive overview of the principles, critical considerations, and detailed protocols for the successful incorporation of this tryptophan analog into synthetic peptides using Fmoc/tBu chemistry.
The Building Block: From Ester Salt to Protected Monomer
The compound specified, Methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride, is an amino acid ester salt. It is a valuable precursor but is not directly compatible with standard Fmoc-SPPS protocols. For synthesis, it must be converted into a form suitable for coupling: an N-terminally protected, C-terminally free acid. The standard and most widely used building block for this purpose is Nα-Fmoc-L-2-amino-3-(1H-indol-4-yl)propanoic acid .
Throughout this guide, we will refer to the appropriate Fmoc-protected building block for synthesis. The principles and protocols described are based on the well-established chemistry of tryptophan and its derivatives in SPPS.
Table 1: Physicochemical Properties of Related Tryptophan Analogs (Note: Data for the exact 4-yl isomer is not readily available in public databases; properties of the closely related 3-yl isomer are provided for reference.)
| Property | Value (for Methyl 2-amino-3-(1H-indol-3-yl)propanoate HCl) | Data Source |
| Molecular Formula | C₁₂H₁₅ClN₂O₂ | PubChem[1] |
| Molecular Weight | 254.71 g/mol | PubChem[1] |
| IUPAC Name | methyl 2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride | PubChem[1] |
| CAS Number | 5619-09-0 | Sigma-Aldrich[2] |
Core Principles: The Fmoc/tBu SPPS Cycle
Fmoc-SPPS is the cornerstone of modern peptide synthesis, allowing for the stepwise assembly of a peptide chain on an insoluble resin support.[3] The process is cyclic, with each cycle adding one amino acid to the growing peptide.
The three key steps in each cycle are:
-
Fmoc Deprotection: The temporary, base-labile Nα-Fmoc protecting group is removed from the resin-bound peptide, typically with a solution of 20% piperidine in DMF, to expose a free primary amine.[4][5]
-
Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated and reacted with the free amine on the resin, forming a new peptide bond.[6]
-
Washing: Excess reagents and byproducts are washed away, preparing the resin for the next cycle.
This cycle is repeated until the desired peptide sequence is assembled.
Critical Considerations for Tryptophan Analog Incorporation
The success of synthesizing peptides containing Methyl 2-amino-3-(1H-indol-4-yl)propanoate hinges on mitigating side reactions associated with the indole ring.
Indole Side-Chain Protection: A Non-Negotiable Step
The indole ring is highly nucleophilic and susceptible to attack by electrophiles, particularly the carbocations generated during the final acidolytic cleavage step.[7][8][9] To prevent this, the indole nitrogen must be protected. The most common and effective protecting group for this purpose in Fmoc chemistry is the tert-butyloxycarbonyl (Boc) group .
Why use Fmoc-Trp(Boc)-OH?
-
Acid Stability: The Boc group is stable throughout the synthesis, withstanding the repeated mild base treatments used for Fmoc removal.
-
Cleavage Compatibility: It is efficiently removed during the final TFA cleavage cocktail, minimizing the risk of side reactions. The mechanism of removal transiently protects the indole from alkylation by other carbocations.[10]
Choice of Coupling Reagents
The formation of the peptide bond requires the activation of the carboxylic acid of the incoming amino acid. For non-canonical or sterically hindered amino acids, the choice of coupling reagent is critical to ensure high efficiency and minimize racemization.[11][12]
Table 2: Recommended Coupling Reagents for Tryptophan Analogs
| Reagent Class | Examples | Mechanism & Rationale |
| Aminium/Uronium Salts | HATU, HBTU, HCTU | These are highly efficient reagents that form reactive OBt or OAt esters, leading to rapid coupling times.[6] HATU is often preferred for particularly difficult couplings due to the superior reactivity of the OAt ester.[12] |
| Phosphonium Salts | PyBOP, PyAOP | These reagents are also highly effective and are less likely to cause guanidinylation of the free N-terminus, a potential side reaction with uronium salts if used in large excess.[6][12] |
| Carbodiimides | DIC / OxymaPure® | A cost-effective and safe combination. The resulting active ester is highly reactive with a low potential for racemization. This combination avoids the use of HOBt, which has explosive properties.[12] |
Understanding and Preventing Side Reactions
During both synthesis and, more critically, final cleavage, several side reactions can modify the indole ring.
-
Alkylation: The most common side reaction. During final cleavage with TFA, protecting groups from other residues (e.g., t-butyl from Asp, Glu, Ser, Thr, Tyr; Pbf/Pmc from Arg) are removed, generating stable carbocations. These electrophiles can attack the electron-rich indole ring.[9][13]
-
Oxidation: The indole ring can be susceptible to oxidation, leading to byproducts such as N-formylkynurenine or hydroxytryptophan derivatives.
-
Modification by Linker: Cleavage from certain resins, like Wang resin, can generate linker-derived cations that may alkylate the indole nucleus.[7]
The use of a cleavage cocktail containing "scavengers" is essential to intercept these reactive species before they can modify the peptide.
Experimental Protocols
Safety Note: Always handle all chemicals, especially TFA, DMF, piperidine, and coupling reagents, inside a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Protocol 1: Manual SPPS Coupling of Fmoc-Trp(4-yl, Boc)-OH
This protocol describes a single coupling cycle for incorporating the tryptophan analog onto a resin with a free N-terminal amine.
Materials:
-
Resin with free amine (e.g., post-deprotection Rink Amide resin)
-
Fmoc-L-2-amino-3-(1H-indol-4-yl, N-Boc)propanoic acid
-
Coupling Reagent (e.g., HBTU)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Ensure the resin is swollen in DMF and the previous amino acid's Fmoc group has been removed (confirmed by a positive Kaiser test or other ninhydrin-based test). Wash the resin 3-5 times with DMF.
-
Activation Solution Preparation: In a separate vessel, dissolve Fmoc-Trp(4-yl, Boc)-OH (3 eq. relative to resin loading), HBTU (2.95 eq.), and DIPEA (6 eq.) in DMF.
-
Coupling Reaction: Add the activation solution to the resin. Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (clear/yellow beads) indicates complete coupling. If the test is positive, allow the reaction to proceed for another hour.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all excess reagents and byproducts.
-
Proceed: The resin is now ready for the next Fmoc deprotection and coupling cycle.
Protocol 2: Cleavage and Global Deprotection
This protocol releases the synthesized peptide from the resin and removes all acid-labile side-chain protecting groups, including the Boc group from the indole.
Materials:
-
Peptide-bound resin (fully synthesized and dried)
-
Cleavage Cocktail (Reagent K):
-
92.5% Trifluoroacetic acid (TFA)
-
2.5% Water (H₂O)
-
2.5% Triisopropylsilane (TIPS)
-
2.5% 1,2-Ethanedithiol (EDT)
-
-
Cold diethyl ether
Procedure:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per 100 mg of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate (which contains the peptide) into a clean centrifuge tube.
-
Wash the resin once with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume (approx. 40-50 mL) of cold diethyl ether. A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Wash the peptide pellet 2-3 more times with cold diethyl ether to remove residual scavengers.
-
After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Analytical Characterization
After synthesis and cleavage, the identity and purity of the peptide must be confirmed.
Table 3: Standard Analytical Methods and Parameters
| Method | Purpose | Typical Conditions |
| Analytical RP-HPLC | Assess purity and retention time | Column: C18, 3-5 µm particle sizeMobile Phase A: 0.1% TFA in WaterMobile Phase B: 0.1% TFA in AcetonitrileGradient: 5-95% B over 30 minutesDetection: UV at 220 nm & 280 nm |
| Mass Spectrometry (MS) | Confirm molecular weight and identity | Technique: Electrospray Ionization (ESI) or MALDI-TOFAnalysis: Compare the observed mass with the calculated theoretical mass of the desired peptide. |
Conclusion
The successful incorporation of Methyl 2-amino-3-(1H-indol-4-yl)propanoate into synthetic peptides is readily achievable through careful application of modern SPPS principles. The critical determinants of success are the use of an appropriate Nα-Fmoc, N-indole-Boc protected building block, the selection of a high-efficiency coupling reagent, and the diligent use of a well-formulated scavenger cocktail during final cleavage. By following these guidelines, researchers can effectively harness the unique structural properties of this tryptophan analog to advance their work in peptide-based therapeutics and chemical biology.
References
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PubChem. (n.d.). methyl (2S)-2-amino-3-(1-methyl-1H-indol-3-yl)propanoate hydrochloride. Retrieved January 19, 2026, from [Link].
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PubChem. (n.d.). methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride. Retrieved January 19, 2026, from [Link].
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Pires, D. A. T., Bemquerer, M. P., & do Nascimento, C. J. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein and Peptide Letters, 20(8). Available from: [Link].
-
Fields, C. G., Fields, G. B., Noble, R. L., & Cross, T. A. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 47(3), 161-174. Available from: [Link].
-
Rehman, M. M., Jabeen, A., & Mariya, M. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8, 1-10. Available from: [Link].
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Slideshare. (n.d.). Side reaction in peptide synthesis. Retrieved January 19, 2026, from [Link].
-
ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview. Retrieved January 19, 2026, from [Link].
-
KnE Publishing. (2022). Synthesizing Cylic Peptides with Antioxidant Properties using Solid Phase Peptide Synthesis as an Alternative to Natural Product. Retrieved January 19, 2026, from [Link].
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved January 19, 2026, from [Link].
-
TERRA Analiz. (n.d.). Fmoc Amino Acids - SPPS Reaktifleri. Retrieved January 19, 2026, from [Link].
-
AAPPTec. (n.d.). Fmoc-L-amino acids. Retrieved January 19, 2026, from [Link].
-
AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved January 19, 2026, from [Link].
-
Molbase. (n.d.). METHYL 2-AMINO-3-HYDROXYPROPANOATE HYDROCHLORIDE. Retrieved January 19, 2026, from [Link].
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- 2. methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride | 5619-09-0 [sigmaaldrich.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 9. Side reaction in peptide synthesis | PPTX [slideshare.net]
- 10. Article | KnE Open [kneopen.com]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: A Technical Guide to Fmoc-Trp(Boc)-OH Coupling in Solid-Phase Peptide Synthesis
Introduction: The Tryptophan Conundrum in Peptide Synthesis
Tryptophan (Trp), with its unique indole side chain, is a critical residue for the structure and function of many peptides and proteins. The electron-rich nature of the indole ring, however, presents a significant challenge during solid-phase peptide synthesis (SPPS), particularly within the widely used Fmoc/tBu orthogonal protection scheme.[1][2] During the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA), carbocations generated from side-chain protecting groups (e.g., Pbf from Arginine) or the resin linker itself can act as potent electrophiles.[3][4] The unprotected tryptophan indole ring is highly susceptible to electrophilic attack, leading to irreversible alkylation or sulfonation, which compromises the purity and yield of the target peptide.[5][6][7]
To mitigate these deleterious side reactions, protection of the indole nitrogen is paramount. The Nα-Fmoc-N-in-(tert-butyloxycarbonyl)-L-tryptophan, or Fmoc-Trp(Boc)-OH , has emerged as the industry standard for this purpose.[8] The acid-labile Boc group effectively shields the indole nucleus throughout the synthesis. During the final TFA cleavage, the Boc group is removed but transiently forms an N-in-carboxy indole intermediate.[9][10] This intermediate protects the tryptophan from modification before it is cleanly removed via decarboxylation during aqueous work-up, ensuring the integrity of the final peptide product.[7][10] This guide provides a comprehensive protocol and the underlying chemical principles for the efficient coupling of Fmoc-Trp(Boc)-OH in SPPS.
Chemical Properties & Reagents
A thorough understanding of the primary reagent is essential for successful synthesis.
| Property | Value |
| Chemical Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid[11] |
| CAS Number | 143824-78-6[11] |
| Molecular Formula | C₃₁H₃₀N₂O₆[11] |
| Molecular Weight | 526.58 g/mol [7] |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DMSO, EtOH; Insoluble in H₂O[11] |
| Storage | Store at -20°C[11] |
The Rationale for Indole Protection: Preventing Side Reactions
The core directive for using Fmoc-Trp(Boc)-OH is the prevention of side-product formation during TFA-mediated cleavage. Without the Boc group, the indole ring is a vulnerable nucleophile.
Caption: Electrophilic attack on unprotected tryptophan during TFA cleavage.
The Boc group provides a robust shield. During cleavage, its removal proceeds through a mechanism that continues to protect the indole ring until all threatening electrophiles are quenched.
Caption: Protective mechanism of the N-in-Boc group during cleavage.
Detailed Protocol: Fmoc-Trp(Boc)-OH Coupling
This protocol outlines a standard procedure for manual solid-phase peptide synthesis on a 0.1 mmol scale. Adjustments may be necessary based on the specific peptide sequence, resin, and synthesizer.
Materials and Reagents
-
Peptide synthesis-grade solid support (e.g., Rink Amide resin) pre-swollen in N,N-Dimethylformamide (DMF)
-
Fmoc-Trp(Boc)-OH
-
Coupling Reagent: HBTU, HATU, or HCTU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: DMF, Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) Piperidine in DMF
-
Washing Solvents: DMF, Isopropanol (IPA)
-
Kaiser Test Kit
Standard Coupling Cycle Workflow
The following diagram illustrates the key stages of a single amino acid coupling cycle in Fmoc-SPPS.
Caption: Standard workflow for one cycle of Fmoc-SPPS.
Step-by-Step Methodology
-
Resin Preparation: Start with the peptide-resin from the previous cycle, which has a free N-terminal amine after Fmoc deprotection and washing. Ensure the resin is well-solvated in DMF.
-
Coupling Cocktail Activation:
-
In a separate reaction vessel, dissolve Fmoc-Trp(Boc)-OH (3–5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, HATU; ~0.95 eq. relative to the amino acid) in DMF.[12]
-
Add DIPEA (2 equivalents for every 1 equivalent of coupling reagent) to the solution.[12]
-
Allow the mixture to pre-activate for 1-10 minutes. A slight color change may be observed. The purpose of this step is to form the highly reactive O-acylisourea active ester (for aminium/uronium salt reagents), priming it for rapid aminolysis by the resin's free amine.[5]
-
-
Coupling Reaction:
-
Add the activated Fmoc-Trp(Boc)-OH solution to the peptide-resin.
-
Agitate the mixture using a shaker or nitrogen bubbling for 1–2 hours at room temperature.[12] The extended reaction time ensures efficient coupling, which can sometimes be sterically hindered.
-
-
Monitoring for Completion:
-
After the coupling period, take a small sample of resin beads and wash them thoroughly with DMF and then ethanol.
-
Perform a qualitative Kaiser (ninhydrin) test.[13]
-
Interpretation: A blue or purple color indicates the presence of unreacted primary amines, signifying an incomplete reaction. A yellow or colorless result indicates a complete coupling.[5]
-
Troubleshooting: If the Kaiser test is positive, a second coupling (recoupling) should be performed by repeating steps 2 and 3. If the test remains positive, perform a capping step with acetic anhydride to block any unreacted amines before proceeding to the next cycle.
-
-
Washing:
-
Once coupling is complete (negative Kaiser test), drain the reaction vessel.
-
Wash the peptide-resin extensively with DMF (3-5 times) and DCM (3 times) to remove all excess reagents and byproducts.[12] The resin is now ready for the Nα-Fmoc deprotection of the newly added tryptophan, initiating the next cycle of the synthesis.
-
Final Cleavage and Deprotection
After the full peptide sequence is assembled, the final step is to cleave the peptide from the resin and simultaneously remove all acid-labile side-chain protecting groups, including the Boc group on the tryptophan.
-
Cleavage Cocktail: A standard and effective cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).
-
Procedure: Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.[13] The scavengers (phenol, thioanisole, EDT, water) are crucial for capturing and quenching the reactive carbocations generated during deprotection, further protecting tryptophan and other sensitive residues like methionine and cysteine.[5]
-
Work-up: Following cleavage, the peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized to yield the crude product, which can then be purified by reverse-phase HPLC.
Conclusion
The use of Fmoc-Trp(Boc)-OH is a cornerstone of modern Fmoc-SPPS, providing a robust and reliable method to prevent the unwanted modification of the tryptophan indole ring.[3][14] By understanding the chemical principles behind the Boc protection strategy and adhering to a validated coupling protocol, researchers can significantly enhance the purity and yield of complex, tryptophan-containing peptides. This application note serves as a practical guide for drug development professionals and scientists to optimize their synthesis workflows and achieve higher-quality results.
References
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2014). International Journal of Peptide Research and Therapeutics, 20, 53–69. Link
-
Fmoc-Trp(Boc)-OH – N-in-Boc protected derivative for peptide synthesis. Advanced ChemTech. Link
-
Fmoc-Trp(Boc)-OH - Protected Amino Acid for Peptide Synthesis. APExBIO. Link
-
Fmoc-Trp(Boc)-OH; CAS 143824-78-6. Aapptec Peptides. Link
-
Fmoc-Trp(Boc)-OH. ChemPep. Link
-
A side-reaction in the SPPS of Trp-containing peptides. (2005). ResearchGate. Link
-
A Comparative Guide to Coupling Reagents for Fmoc-Trp-Trp-OH Synthesis. Benchchem. Link
-
Selective Modification of Tryptophan Residues in Peptides and Proteins Using a Biomimetic Electron Transfer Process. (2018). National Institutes of Health. Link
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Link
-
Acid lability studies of Fmoc-Trp(Boc)-OH and Fmoc-Trp(Thp)-OH. ResearchGate. Link
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Link
-
A Side-Reaction in the SPPS of Trp-containing Peptides. (1999). PubMed. Link
-
Fmoc-Trp(Boc)-OH Novabiochem 143824-78-6. Sigma-Aldrich. Link
-
Oxidative Modification of Tryptophan-Containing Peptides. (2018). ACS Combinatorial Science. Link
-
A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC. ResearchGate. Link
-
Fmoc Solid Phase Peptide Synthesis. ChemPep. Link
-
cyclic peptide natural products linked via the tryptophan side chain. (2022). Royal Society of Chemistry. Link
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols. Link
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Link
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2021). National Institutes of Health. Link
-
Side reactions in peptide synthesis: An overview. Bibliomed. Link
-
Clickable tryptophan modification for late-stage diversification of native peptides. (2021). National Institutes of Health. Link
-
An In-depth Technical Guide to Fmoc-Trp(Boc)-OH: A Core Component in Modern Peptide Synthesis. Benchchem. Link
-
Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. National Institutes of Health. Link
-
Boc and Fmoc solid phase peptide synthesis. Google Patents. Link
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. Link
Sources
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- 2. The tryptophan connection: cyclic peptide natural products linked via the tryptophan side chain - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. apexbt.com [apexbt.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. advancedchemtech.com [advancedchemtech.com]
Application Note: A Robust HPLC Method for the Analysis of Tryptophan Methyl Ester Derivatives
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the analysis of Tryptophan Methyl Ester (Trp-OMe) and its related derivatives. Trp-OMe serves as a crucial intermediate in peptide synthesis and drug development, making its purity and characterization essential.[1] This guide provides a comprehensive protocol using reverse-phase chromatography, explains the scientific rationale behind the methodological choices, and discusses advanced techniques such as chiral separation and mass spectrometry detection. The protocols and insights are designed for researchers, scientists, and drug development professionals requiring a reliable method for the quantification and purity assessment of these indole-containing compounds.
Introduction and Scientific Principle
L-Tryptophan is an essential amino acid featuring a prominent indole side chain. In synthetic chemistry, particularly for peptide synthesis, the carboxylic acid group is often protected to prevent unwanted side reactions.[2] A common strategy is Fischer-Speier esterification, which converts the carboxylic acid to a methyl ester, yielding L-Tryptophan Methyl Ester.[1][2] This modification significantly alters the molecule's physicochemical properties.
The Causality of Method Choice: Reverse-Phase HPLC
The conversion of the polar carboxylate group to a less polar ester group markedly increases the overall hydrophobicity of the tryptophan molecule.[3][4] This increased nonpolar character makes Trp-OMe and its derivatives ideal candidates for separation by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .
In RP-HPLC, the stationary phase (the column) is nonpolar (e.g., C18-silica), while the mobile phase is polar (e.g., a mixture of water and a less polar organic solvent like acetonitrile). Molecules are separated based on their hydrophobic interactions with the stationary phase. More hydrophobic compounds, like Trp-OMe, interact more strongly with the C18 column and are retained longer, while more polar impurities are eluted earlier. The indole ring of tryptophan itself contributes significantly to its hydrophobicity, a characteristic that is enhanced by the methyl ester group.[5][6]
This method leverages these principles to achieve high-resolution separation of the target analyte from starting materials (L-Tryptophan), potential by-products, and other impurities.
Experimental Protocol: Materials and Methods
Materials and Reagents
-
L-Tryptophan Methyl Ester Hydrochloride (Reference Standard, >99% purity)
-
Acetonitrile (ACN), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Water, HPLC Grade or Milli-Q
-
Trifluoroacetic Acid (TFA), HPLC Grade
-
Formic Acid (FA), LC-MS Grade (for MS applications)
-
0.45 µm Syringe Filters (PTFE or Nylon, depending on sample solvent)
Instrumentation and Chromatographic Conditions
The following conditions provide a robust baseline for the analysis of Trp-OMe. Adjustments may be necessary for specific derivatives.
| Parameter | Recommended Setting | Rationale & Expert Insights |
| HPLC System | Agilent 1100/1200, Waters Alliance, or equivalent | A standard analytical HPLC system with a UV detector is sufficient for routine analysis. |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm)[1] | The C18 phase provides excellent hydrophobic retention for the indole and ester moieties. A 250 mm length ensures high resolving power. |
| Mobile Phase A | 0.1% TFA in Water (v/v) | TFA acts as an ion-pairing agent, sharpening peak shape for the amine group by minimizing tailing. It also acidifies the mobile phase. |
| Mobile Phase B | 0.1% TFA in Acetonitrile (v/v)[1] | Acetonitrile is a common organic modifier with low viscosity and UV cutoff, providing good elution strength for Trp-OMe. |
| Elution Mode | Gradient Elution | A gradient is crucial for efficiently eluting the target analyte while ensuring that both early-eluting polar impurities and late-eluting nonpolar by-products are cleared from the column in a reasonable time. |
| Gradient Program | 5% to 95% B over 20 minutes[1] | This gradient provides a broad elution window suitable for purity analysis and method development for new derivatives. |
| Flow Rate | 1.0 mL/min[1] | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant, elevated temperature ensures reproducible retention times and improves peak efficiency. |
| Detection | UV at 280 nm[1] | The indole ring of tryptophan has a strong chromophore with a characteristic absorbance maximum around 280 nm, providing excellent sensitivity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Standard and Sample Preparation Protocol
Trustworthiness in analytical results begins with meticulous sample preparation.
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of L-Tryptophan Methyl Ester Hydrochloride reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and bring to volume with a 50:50 mixture of Mobile Phase A and B (diluent). Sonicate briefly if necessary to ensure complete dissolution.
-
-
Working Standard (e.g., 50 µg/mL):
-
Perform a serial dilution of the stock solution with the diluent to create a working standard suitable for injection. This concentration should yield a peak area within the linear range of the detector.
-
-
Sample Preparation (e.g., from a reaction mixture):
-
Quench the reaction if necessary.
-
Dilute a small, accurately measured aliquot of the reaction mixture with the diluent to an estimated final concentration of ~50 µg/mL.
-
Vortex the solution thoroughly.
-
Filter the sample through a 0.45 µm syringe filter directly into an HPLC vial to remove particulate matter that could damage the column.[7]
-
Analytical Workflow Visualization
The overall process, from sample acquisition to final data analysis, follows a systematic and logical flow to ensure data integrity.
Caption: Workflow for HPLC analysis of Trp-OMe derivatives.
Method Validation and Trustworthiness
To ensure the protocol is a self-validating system, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[8] Key parameters to assess include:
-
Linearity: A calibration curve should be constructed with at least five concentrations. The coefficient of determination (R²) should be >0.99 for the method to be considered linear.[8]
-
Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) should typically be less than 2%.[8]
-
Accuracy: Determined by analyzing samples with known concentrations (spiked samples). Recovery should be within 95-105%.[8]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These are crucial for impurity profiling.[8]
Advanced Topics and Considerations
Chiral Separation of Enantiomers
The synthesis of tryptophan derivatives can sometimes lead to racemization. As the biological activity of enantiomers can differ significantly, their separation is often critical.
-
Challenge: A standard C18 column cannot distinguish between D- and L-enantiomers.
-
Solution: Chiral Stationary Phases (CSPs) are required. For tryptophan derivatives, Cinchona alkaloid-based zwitterionic CSPs have demonstrated excellent efficacy without the need for prior derivatization.[9][10] This allows for the direct analysis and quantification of enantiomeric purity.[9]
High-Sensitivity Analysis with Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as analyzing metabolites in complex biological matrices, coupling the HPLC to a mass spectrometer is the authoritative approach.
-
Advantage: MS detection provides structural information based on the mass-to-charge ratio (m/z) of the analyte and its fragments, offering unambiguous identification.
-
Methodology: Ultra-High-Performance Liquid Chromatography (UHPLC) is often paired with tandem mass spectrometry (MS/MS) for rapid and sensitive analysis.[11][12] The mobile phase should be adapted to use volatile acids like formic acid instead of TFA, which can cause ion suppression in the MS source.[11] This UPLC-MS/MS approach allows for the detection of analytes at ng/mL levels.[12]
Chemical Context: The Esterification of L-Tryptophan
Understanding the chemical transformation is key to anticipating analytical outcomes. The esterification reaction directly modifies the analyte's properties for chromatographic separation.
Caption: Fischer-Speier esterification of L-Tryptophan.
Conclusion
This application note provides a comprehensive and scientifically grounded HPLC method for the analysis of tryptophan methyl ester derivatives. By utilizing a standard reverse-phase C18 column with a gradient elution, this protocol offers a robust and reliable platform for purity assessment and quantification. The discussion of the underlying chemical principles, method validation, and advanced techniques like chiral separation and LC-MS/MS equips researchers with the necessary tools to adapt and troubleshoot their analytical challenges, ensuring data of the highest integrity and trustworthiness.
References
-
Pellati, F., et al. (2020). LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods. National Institutes of Health. Retrieved from [Link]
-
Václavíková, A., et al. (2024). A Novel RP-UHPLC-MS/MS Approach for the Determination of Tryptophan Metabolites Derivatized with 2-Bromo-4′-Nitroacetophenone. MDPI. Retrieved from [Link]
-
Gao, J., et al. (2019). Ultra-performance liquid chromatography-tandem mass spectrometry quantitative profiling of tryptophan metabolites in human plasma and its application to clinical study. PubMed. Retrieved from [Link]
-
Nakamura, T., et al. (2015). Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan. National Institutes of Health. Retrieved from [Link]
-
Pellati, F., et al. (2020). LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods. ResearchGate. Retrieved from [Link]
-
Voborná, M. (2015). Chiral separation of tryptophan and its derivatives by HPLC. Charles University Digital Repository. Retrieved from [Link]
-
Bellanth, S., et al. (2019). Assessment of Tryptophan, Tryptophan Ethylester, and Melatonin Derivatives in Red Wine by SPE-HPLC-FL and SPE-HPLC-MS Methods. National Institutes of Health. Retrieved from [Link]
-
Nakamura, T., et al. (2015). Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase. ResearchGate. Retrieved from [Link]
-
White, S. H., & Wimley, W. C. (1999). Experimental Measures of Amino Acid Hydrophobicity and the Topology of Transmembrane and Globular Proteins. National Institutes of Health. Retrieved from [Link]
-
Yau, W.-M., et al. (2020). Tryptophan, an Amino-Acid Endowed with Unique Properties and Its Many Roles in Membrane Proteins. MDPI. Retrieved from [Link]
-
Luan, C.-H., et al. (1992). Hydrophobicity of amino acid residues: differential scanning calorimetry and synthesis of the aromatic analogues of the polypentapeptide of elastin. PubMed. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Experimental Measures of Amino Acid Hydrophobicity and the Topology of Transmembrane and Globular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrophobicity of amino acid residues: differential scanning calorimetry and synthesis of the aromatic analogues of the polypentapeptide of elastin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tryptophan, an Amino-Acid Endowed with Unique Properties and Its Many Roles in Membrane Proteins [mdpi.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Assessment of Tryptophan, Tryptophan Ethylester, and Melatonin Derivatives in Red Wine by SPE-HPLC-FL and SPE-HPLC-MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ultra-performance liquid chromatography-tandem mass spectrometry quantitative profiling of tryptophan metabolites in human plasma and its application to clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Purification of Crude L-Tryptophan Methyl Ester Hydrochloride
Introduction: The Imperative for Purity
L-Tryptophan methyl ester hydrochloride (H-Trp-OMe·HCl) is a pivotal intermediate in contemporary chemical synthesis, particularly valued in peptide synthesis and the development of complex pharmaceutical agents.[1][2] Its utility stems from the strategic protection of the carboxylic acid group as a methyl ester, which allows the amino group to be selectively available for peptide bond formation.[1] However, the crude product obtained directly from synthesis is invariably contaminated with unreacted starting materials, byproducts, and residual reagents.
The presence of these impurities can critically compromise the efficiency, yield, and stereochemical integrity of subsequent reactions. For researchers and drug development professionals, a robust and reproducible purification protocol is not merely a procedural step but a prerequisite for generating reliable and high-quality downstream products. This guide provides a detailed, field-proven protocol for the purification of crude L-tryptophan methyl ester hydrochloride, grounded in the principles of crystallization science, and explains the causality behind each experimental choice.
Foundational Knowledge: Physicochemical Profile
A thorough understanding of the compound's physical and chemical properties is the cornerstone of developing an effective purification strategy. The significant difference in solubility in various solvents at different temperatures is the key property exploited during recrystallization.
Table 1: Physicochemical Properties of L-Tryptophan Methyl Ester Hydrochloride
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₅ClN₂O₂ | [1] |
| Molecular Weight | 254.71 g/mol | [1][3] |
| Appearance | White to off-white or light yellow crystalline solid/powder | [1][4] |
| Melting Point | 213-216 °C | [1][5] |
| Optical Activity | [α]²⁰/D +18° to +21° (c=5 in methanol) | [1][3] |
| Storage | 2°C - 8°C, Moisture Sensitive, Store under inert gas | [1] |
The solubility profile is particularly critical for selecting an appropriate recrystallization solvent system.
Table 2: Solubility of L-Tryptophan Methyl Ester Hydrochloride in Various Solvents at 298.15 K (25 °C)
| Solvent | Mole Fraction Solubility (x₁) | Reference(s) |
| Methanol | 0.033403 | [1] |
| Water | 0.011939 | [1][5] |
| Ethanol | 0.007368 | [1] |
| Isopropanol | 0.001573 | [1] |
| Acetone | 0.000605 | [1] |
| Ethyl Acetate | 0.000074 | [1] |
| Acetonitrile | 0.000065 | [1] |
As a general principle, the solubility of L-tryptophan methyl ester hydrochloride increases significantly with temperature, a property that is fundamental to the purification by recrystallization.[6]
Understanding the Contaminants: Common Impurities
The nature of impurities in the crude product is directly linked to the synthetic route employed. The most common synthesis is the Fischer-Speier esterification of L-tryptophan using methanol with an acid catalyst, such as thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl).[7][8]
Common impurities include:
-
Unreacted L-Tryptophan: Due to incomplete esterification.
-
Byproducts: Such as dipeptides or oligomers formed from self-polymerization if the amino group is not adequately protected by protonation.[7]
-
Residual Reagents: Traces of the acid catalyst or its byproducts.[6]
-
Enantiomeric Impurities: D-Tryptophan derivatives, if the starting material was not enantiomerically pure.
The purification strategy must effectively separate the desired product from these structurally similar and dissimilar contaminants.
Caption: Relationship between crude product and impurities.
The Purification Protocol: Recrystallization
Recrystallization is the method of choice for purifying crude L-tryptophan methyl ester hydrochloride, leveraging its high solubility in a solvent at elevated temperatures and low solubility upon cooling.[6]
Principle and Solvent Selection
The ideal recrystallization solvent (or solvent system) should:
-
Dissolve the crude product completely at an elevated temperature (e.g., the boiling point).
-
Yield a low solubility for the desired product at low temperatures (e.g., 0-4 °C) to maximize recovery.
-
Either not dissolve impurities at high temperatures or keep them dissolved at low temperatures.
Based on solubility data, methanol is an excellent primary solvent for dissolving the compound.[6] However, to induce efficient crystallization and avoid using excessively large volumes, a mixed solvent system is often superior. An "anti-solvent"—a solvent in which the product is poorly soluble—is added to the primary solution to decrease solubility and promote crystal formation. Diethyl ether and ethylene dichloride are effective anti-solvents for this purpose.[6][9]
Detailed Experimental Protocol
This protocol describes a robust method using a methanol/diethyl ether solvent system.
Materials:
-
Crude L-tryptophan methyl ester hydrochloride
-
Anhydrous Methanol (MeOH)
-
Anhydrous Diethyl Ether (Et₂O)
-
Erlenmeyer flask(s)
-
Heating source (hot plate with stirrer)
-
Büchner funnel and vacuum flask
-
Filter paper
-
Ice bath
-
Vacuum oven or desiccator
Procedure:
-
Dissolution: Place the crude H-Trp-OMe·HCl into an appropriately sized Erlenmeyer flask. Add a minimal amount of hot methanol and stir to dissolve the solid completely. The key is to use the minimum volume of hot solvent required to create a saturated solution. This is critical for maximizing the yield.
-
Hot Filtration (Optional): If insoluble impurities (like dust or polymeric byproducts) are observed in the hot solution, perform a hot filtration through fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: To the clear, hot methanolic solution, slowly add diethyl ether dropwise while swirling until the solution becomes faintly and persistently cloudy (the cloud point). The appearance of turbidity indicates that the solution is supersaturated and crystallization is imminent.
-
Cooling and Crystal Growth: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of larger, purer crystals by allowing the molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[6]
-
Maturation: Once the flask has reached room temperature, place it in an ice bath (or a refrigerator at 2-8°C) for at least one hour to maximize the precipitation of the product from the solution. Some protocols have found cooling to -10°C to be effective.[9][10]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold diethyl ether or a cold methanol/ether mixture.[9][11] This wash removes any residual mother liquor adhering to the crystals, which contains the dissolved impurities. Using a cold solvent minimizes the loss of the desired product.
-
Drying: Dry the purified white crystals under vacuum to remove all traces of solvent. The final product should be a fine, white crystalline solid.
Caption: Workflow for the recrystallization of H-Trp-OMe·HCl.
Troubleshooting Common Issues
Table 3: Recrystallization Troubleshooting
| Problem | Potential Cause(s) | Solution(s) | Reference |
| Product "oils out" | The boiling point of the solvent is higher than the melting point of the solute; solution is supersaturated. | Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. | |
| No crystals form | Solution is not sufficiently saturated; cooling is too rapid. | Evaporate some of the solvent to increase concentration; try scratching the inside of the flask with a glass rod to create nucleation sites; add a seed crystal. | |
| Crystals are too fine | The solution was cooled too rapidly, trapping impurities. | Allow the solution to cool more slowly to room temperature before placing it in a cold bath. Using a larger solvent volume can also help. | [6] |
| Low yield | Too much solvent was used; crystals are too soluble in the wash solvent; premature crystallization during hot filtration. | Use the minimum amount of hot solvent; ensure the wash solvent is ice-cold; pre-heat the filtration apparatus. The mother liquor can be concentrated to recover a second crop of crystals. | [6] |
Quality Control: Purity Assessment
Post-purification analysis is essential to validate the success of the procedure.
Thin-Layer Chromatography (TLC)
TLC is a rapid and effective method to qualitatively assess purity.
-
Mobile Phase: A mixture of n-butanol, acetic acid, and water (e.g., 4:1:1 v/v/v) is a common eluent system.[1]
-
Stationary Phase: Silica gel plates.
-
Visualization: Spots can be visualized under UV light (254 nm) due to the indole ring, or by staining with a ninhydrin solution followed by gentle heating, which reacts with the primary amine to produce a colored spot.[1]
-
Interpretation: The purified product should appear as a single spot. The hydrochloride salt will typically have a lower Rf value than the free base form due to its higher polarity.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC provides quantitative data on purity.[4][12][13]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
-
Gradient: A typical gradient might run from 5% B to 95% B over 20-30 minutes.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at 280 nm.[1]
-
Result: A pure sample will show a single major peak at the expected retention time. Purity is often reported as >98% or >99%.[13]
Physical Constants
-
Melting Point: A sharp melting point within the literature range (213-216 °C) is a strong indicator of high purity. Impurities typically broaden and depress the melting point range.[1][5]
-
Optical Rotation: Measurement of the specific rotation should align with the established value ([α]²⁰/D +18° to +21° in methanol), confirming the enantiomeric integrity of the L-isomer.[1][12]
Conclusion
The purification of crude L-tryptophan methyl ester hydrochloride via recrystallization is a critical process for ensuring the quality and reliability of subsequent synthetic applications. By understanding the physicochemical properties of the compound and potential impurities, researchers can effectively implement the detailed protocol provided. Careful execution of the recrystallization, coupled with rigorous purity assessment by TLC, HPLC, and melting point analysis, will consistently yield a high-purity product ready for use in demanding research and development environments.
References
- An In-depth Technical Guide to Tryptophan Methyl Ester Hydrochloride. Benchchem.
- D-Tryptophan methyl ester hydrochloride | 14907-27-8. ChemicalBook.
- An In-depth Technical Guide to the Synthesis of L-Tryptophan Methyl Ester Hydrochloride. Benchchem.
- Application Notes and Protocols: Deprotection of H-Trp-OMe HCl. Benchchem.
- CN105037240B - The preparation method of tryptophan esters hydrochloride.
- CN105037240A - Preparing method for tryptophan ester hydrochloride.
- L-Tryptophan methyl ester hydrochloride | 7524-52-9 | FT28621. Biosynth.
- D-Tryptophan methyl ester hydrochloride. Chem-Impex.
- CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester.
- L-Tryptophan, methyl ester | C12H14N2O2 | CID 77980. PubChem.
- L-Tryptophan methyl ester hydrochloride | 7524-52-9. Benchchem.
- L -Tryptophan methyl ester 98 7524-52-9. Sigma-Aldrich.
- How can I convert L-tryptophan methyl ester into the hydrochloride salt of L-tryptophan methyl ester? Reddit.
- L-Tryptophan methyl ester hydrochloride. Chem-Impex.
- Tryptophan-impurities.
- (1R,3S)-Tryptophan EP Impurity I - CAS - 42438-72-2. Axios Research.
- A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH.
- L-Tryptophan Methyl Ester Hydrochloride | 7524-52-9. TCI Chemicals.
- CN103435530A - Preparation method of D-tryptophan lower alcohol ester hydrochloride with high optical purity.
- Certificate of analysis. Thermo Fisher Scientific.
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- 2. biosynth.com [biosynth.com]
- 3. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
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- 5. D-Tryptophan methyl ester hydrochloride | 14907-27-8 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
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- 8. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN105037240B - The preparation method of tryptophan esters hydrochloride - Google Patents [patents.google.com]
- 10. CN105037240A - Preparing method for tryptophan ester hydrochloride - Google Patents [patents.google.com]
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- 12. chemimpex.com [chemimpex.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Mastering Structural Elucidation: A Detailed Guide to the NMR Analysis of Tryptophan Methyl Ester Hydrochloride
This comprehensive application note provides an in-depth guide to the structural characterization of L-Tryptophan Methyl Ester Hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, ensuring a robust and self-validating approach to the analysis of this critical biochemical building block.
Tryptophan methyl ester hydrochloride is a key intermediate in the synthesis of a variety of pharmaceutical compounds and serves as a valuable tool in biochemical research. Its precise structural confirmation and purity assessment are paramount for its application in peptide synthesis and as a precursor for drug synthesis.[1][2] NMR spectroscopy stands as the most powerful technique for providing unambiguous atomic-level structural information. This guide will walk you through the complete workflow, from sample preparation to the interpretation of advanced 2D NMR experiments.
Foundational Principles: Why NMR for Tryptophan Methyl Ester Hydrochloride?
NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment and connectivity of atoms within a molecule. For a molecule like tryptophan methyl ester hydrochloride, with its distinct aromatic indole ring, chiral center, and ester functionality, NMR offers a definitive fingerprint.
Key insights obtainable from NMR analysis include:
-
Structural Confirmation: Unambiguous verification of the molecular structure by assigning specific resonance signals to each proton and carbon atom.
-
Purity Assessment: Detection and potential identification of impurities.
-
Conformational Analysis: In-depth studies can reveal information about the molecule's preferred conformation in solution.
Experimental Design: A Self-Validating Protocol
The following sections outline a comprehensive, field-proven protocol for the NMR analysis of tryptophan methyl ester hydrochloride. The choice of solvent and the suite of NMR experiments are designed to provide a complete and cross-verifiable dataset.
Materials and Equipment
-
L-Tryptophan Methyl Ester Hydrochloride (>98% purity)[3]
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)
-
5 mm NMR tubes
-
High-field NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Rationale for Solvent Selection
Deuterated solvents are essential in ¹H NMR to avoid overwhelming signals from the solvent's protons.[4] DMSO-d₆ is the solvent of choice for tryptophan methyl ester hydrochloride for several key reasons:
-
Excellent Solubility: The hydrochloride salt of this amino acid ester is highly soluble in DMSO-d₆, allowing for the preparation of sufficiently concentrated samples for both ¹H and less sensitive ¹³C NMR experiments.[5]
-
Chemical Shift Range: The residual proton signal of DMSO-d₆ appears around 2.50 ppm, a region that typically does not overlap with the key resonances of the analyte.[6]
-
Hydrogen Bonding: DMSO-d₆ is a hydrogen bond acceptor, which can help in observing exchangeable protons like those on the indole nitrogen and the ammonium group.
Step-by-Step Sample Preparation Protocol
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of L-tryptophan methyl ester hydrochloride.
-
Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6 mL of DMSO-d₆.
-
Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. To remove any particulate matter, a small plug of cotton or glass wool can be placed in the pipette.[4]
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition: A Multi-dimensional Approach
A combination of 1D and 2D NMR experiments is crucial for a complete structural assignment. The following workflow provides a comprehensive characterization of tryptophan methyl ester hydrochloride.
Caption: Workflow for comprehensive NMR analysis.
1D NMR Experiments: The Foundation
-
¹H NMR (Proton): This is the starting point for any NMR analysis. It provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.
-
¹³C NMR (Carbon): This experiment reveals the number of chemically distinct carbon atoms in the molecule. Due to the low natural abundance of the ¹³C isotope (1.1%), this experiment is less sensitive than ¹H NMR.[7]
2D NMR Experiments: Building the Molecular Puzzle
2D NMR experiments spread the spectral information across two frequency dimensions, revealing correlations between nuclei that are often not apparent in 1D spectra.[8]
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing out the spin systems within the molecule, such as the aliphatic chain and the aromatic protons of the indole ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (one-bond ¹H-¹³C correlation). It is a powerful tool for assigning carbon resonances based on their attached, and often more easily assigned, protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlation). HMBC is critical for connecting different spin systems and for assigning quaternary carbons (carbons with no attached protons).
Spectral Interpretation: Deciphering the Data
The following tables summarize the expected chemical shifts for L-tryptophan methyl ester hydrochloride in DMSO-d₆. These values are based on published data and serve as a guide for spectral assignment.[1]
Expected ¹H NMR Chemical Shifts
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| Indole N-H | ~11.2 | singlet |
| Ammonium (-NH₃⁺) | ~8.8 | broad singlet |
| H-4 (indole) | ~7.54 | doublet |
| H-7 (indole) | ~7.39 | doublet |
| H-2 (indole) | ~7.28 | singlet |
| H-6 (indole) | ~7.09 | triplet |
| H-5 (indole) | ~7.01 | triplet |
| α-CH | ~4.19 | triplet |
| Methyl (-OCH₃) | ~3.63 | singlet |
| β-CH₂ | ~3.3-3.4 | multiplet |
Expected ¹³C NMR Chemical Shifts
| Carbon Assignment | Chemical Shift (ppm) |
| Carbonyl (C=O) | ~171-173 |
| C-7a (indole) | ~136 |
| C-3a (indole) | ~127 |
| C-2 (indole) | ~124 |
| C-6 (indole) | ~121 |
| C-5 (indole) | ~118.5 |
| C-4 (indole) | ~118 |
| C-7 (indole) | ~111 |
| C-3 (indole) | ~107 |
| α-CH | ~54 |
| Methyl (-OCH₃) | ~52 |
| β-CH₂ | ~27 |
Interpreting 2D NMR Correlations
The true power of this analytical approach lies in the synergy between the different NMR experiments. The following diagram illustrates the key expected correlations for structural elucidation.
Caption: Key 2D NMR correlations for structural confirmation.
-
COSY Analysis: The COSY spectrum will show a clear correlation between the α-CH proton and the two diastereotopic β-CH₂ protons. Additionally, the aromatic protons of the indole ring will exhibit a coupling network, allowing for their sequential assignment (H-4 to H-7).
-
HSQC Analysis: The HSQC spectrum will directly link each proton to its attached carbon. For example, the proton signal around 4.19 ppm will correlate with the carbon signal around 54 ppm, definitively assigning the α-CH and α-C, respectively.
-
HMBC Analysis: The HMBC spectrum provides the final pieces of the structural puzzle. Key long-range correlations include:
-
The methyl protons (~3.63 ppm) will show a correlation to the carbonyl carbon (~171-173 ppm), confirming the ester functionality.
-
The β-CH₂ protons will show correlations to the indole carbons C-2 and C-3a, linking the aliphatic side chain to the aromatic ring system.
-
The α-CH proton will show correlations to the carbonyl carbon and the indole carbon C-3.
-
By systematically analyzing these 1D and 2D NMR datasets, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thereby confirming the identity and structure of tryptophan methyl ester hydrochloride.
Conclusion
This application note has provided a comprehensive and scientifically rigorous protocol for the NMR analysis of tryptophan methyl ester hydrochloride. By integrating 1D and 2D NMR techniques, researchers can obtain a wealth of structural information, ensuring the identity and purity of this important synthetic intermediate. The emphasis on the rationale behind experimental choices and the detailed interpretation of the resulting spectra provides a self-validating framework for analysis, empowering scientists in their research and development endeavors.
References
-
Fiveable. Advanced NMR Techniques and Applications | Spectroscopy Class Notes. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available from: [Link]
-
Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Available from: [Link]
-
SDSU NMR Facility – Department of Chemistry. 7) Common 2D (COSY, HSQC, HMBC). Available from: [Link]
-
NMR Sample Prepara-on. Available from: [Link]
-
ResearchGate. ¹H‐NMR spectra of tryptophan, threonic acid and selected fractions from... Available from: [Link]
-
Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. Available from: [Link]
-
ResearchGate. Which solvents I should use for taking NMR of amino acid?. Available from: [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cdn.dal.ca [cdn.dal.ca]
- 4. spectrabase.com [spectrabase.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. rsc.org [rsc.org]
- 8. Methyl L-tryptophanate hydrochloride(7524-52-9) 13C NMR spectrum [chemicalbook.com]
"mass spectrometry fragmentation of indole alkaloids"
An Application Guide to the Mass Spectrometry Fragmentation of Indole Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole alkaloids represent a vast and structurally diverse class of natural products, renowned for their significant pharmacological activities. The structural elucidation of these complex molecules is a cornerstone of natural product chemistry and drug discovery. Mass spectrometry (MS), particularly when coupled with tandem MS (MS/MS) techniques, has emerged as an indispensable tool for their rapid identification and characterization. This guide provides an in-depth exploration of the gas-phase fragmentation behavior of indole alkaloids. We will delve into the core mechanistic principles, including characteristic ring fissions, neutral losses, and the pivotal Retro-Diels-Alder reaction. Through detailed case studies of yohimbine and reserpine, we illustrate how these principles are applied to decipher fragmentation spectra. Furthermore, this document provides field-proven protocols for sample preparation, instrumental analysis using Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS), and a systematic approach to data interpretation.
Introduction: The Challenge and Power of Alkaloid Analysis
Indole alkaloids are a large family of secondary metabolites characterized by a core indole heterocycle. They are predominantly found in plants of families such as Apocynaceae and Rubiaceae.[1][2] For centuries, extracts from these plants have been used in traditional medicine, and modern pharmacology has isolated numerous indole alkaloids with potent therapeutic effects, including the antihypertensive agent reserpine and the anticancer drugs vinblastine and vincristine.[3]
The structural complexity and diversity of these compounds present a significant analytical challenge. Mass spectrometry offers unparalleled sensitivity and specificity for this task. By ionizing the molecules and analyzing their mass-to-charge ratio (m/z), MS provides the molecular weight. More powerfully, by inducing fragmentation and analyzing the resulting product ions (MS/MS), it offers a veritable fingerprint of the molecule's structure.[4][5] Techniques like Electrospray Ionization (ESI) have revolutionized the field by enabling the soft ionization of these alkaloids, making them amenable to analysis by a range of mass analyzers, from ion traps (IT) to high-resolution systems like Quadrupole Time-of-Flight (Q-TOF).[2][6]
Core Principles of Indole Alkaloid Fragmentation
Understanding the fragmentation of indole alkaloids is not merely about observing product ions; it is about recognizing predictable, mechanistically-driven pathways that reveal the underlying chemical structure. The fragmentation is governed by the molecule's desire to stabilize charge, often by cleaving weaker bonds or eliminating small, stable neutral molecules.
Key Fragmentation Mechanisms:
-
Retro-Diels-Alder (RDA) Reaction: This is one of the most diagnostic fragmentation pathways for polycyclic alkaloids containing a cyclohexene-like moiety, particularly in the D-ring of many monoterpenoid indole alkaloids.[7] The RDA reaction is a concerted pericyclic process that cleaves the ring into a diene and a dienophile, providing clear structural information about the cyclic system.[2][8][9] The presence or absence of this fragmentation can help distinguish between isomers.[2]
-
Characteristic Neutral Losses: The collision-induced dissociation (CID) spectra of indole alkaloids are often characterized by the loss of small, stable molecules from the precursor ion. Common losses include water (H₂O), methanol (from methoxy groups), carbon monoxide (CO), and fragments from ester side chains.[10] For example, reserpine famously loses its 3,4,5-trimethoxybenzoic acid moiety.[11]
-
Cleavage of Polycyclic Ring Systems: Beyond the RDA reaction, the complex ring systems (often labeled C, D, E) undergo sequential cleavages. These fissions are initiated by the charge site (typically a protonated nitrogen) and propagate through the molecule, leading to a cascade of fragment ions.
-
Formation of Diagnostic Ions: Many indole alkaloids produce characteristic product ions in the low-mass range that are indicative of the core indole or tetrahydro-β-carboline structure. Ions at m/z 130, 144, and 168 are frequently observed and serve as valuable markers for this class of compounds.[10]
Case Studies in Fragmentation
To illustrate these principles, we will examine the CID fragmentation of two well-characterized indole alkaloids. The following pathways demonstrate how MS/MS data can be translated into structural insights.
Case Study 1: Yohimbine
Yohimbine is a corynanthe-type alkaloid with a pentacyclic structure. In positive-ion ESI-MS, it is readily observed as the protonated molecule, [M+H]⁺, at m/z 355. Its MS/MS spectrum is highly characteristic and has been studied extensively.[12]
The fragmentation is dominated by cleavages around the C and D rings. A key fragmentation route involves the RDA reaction of the E-ring, although other pathways are also prominent. The major product ions observed in its MSⁿ spectra include m/z 212, 144, and 117.[12] The ion at m/z 144 is particularly diagnostic, representing the tetrahydro-β-carboline portion of the molecule.[12][13][14]
Caption: Simplified fragmentation pathway of Yohimbine [M+H]⁺.
Case Study 2: Reserpine
Reserpine is a more complex yohimban alkaloid with an ester substituent. Its protonated molecule, [M+H]⁺, appears at m/z 609.[11][15] Its fragmentation is a multi-step process that provides an excellent example of sequential cleavages.
The most facile fragmentation is the cleavage of the ester bond, leading to the neutral loss of 3,4,5-trimethoxybenzoic acid (196 Da) and the formation of a prominent product ion at m/z 413. This ion can then lose methanol (32 Da) to yield an ion at m/z 381. A more direct fragmentation of the parent ion involves the loss of the 3,4,5-trimethoxybenzoyl group (195 Da), resulting in a major fragment at m/z 397.[11][16] Further fragmentation of this ion leads to characteristic ions at m/z 195 and 174, which are related to the yohimban core.[11][13]
Caption: Key fragmentation transitions for Reserpine [M+H]⁺.
Instrumental Approaches: Choosing the Right Tool
The choice of mass spectrometer significantly impacts the quality and type of data obtained. Modern laboratories typically use hybrid instruments that combine the strengths of different analyzer types.[6]
| Instrument Type | Strengths | Weaknesses | Primary Application |
| Triple Quadrupole (QqQ) | Excellent for quantification (MRM/SRM), high sensitivity, fast | Low resolution, limited to MS² experiments | Targeted quantification, screening[13][17] |
| Ion Trap (IT) | Capable of MSⁿ experiments for detailed structural analysis, good sensitivity in full scan | Lower resolution, potential for space-charge effects, slower than QqQ for quantitation | Qualitative analysis, structural elucidation of unknowns[18][19] |
| Q-TOF | High mass accuracy (<5 ppm), high resolution, good sensitivity | More expensive, data files can be large | Unknown identification, metabolite profiling, confirmation of elemental composition[6][20] |
For the comprehensive identification of unknown indole alkaloids in a complex mixture, such as a plant extract, a UPLC-Q-TOF-MS system is the instrument of choice.[4][21] It provides the chromatographic separation necessary to resolve isomers, while the high-resolution mass analyzer provides accurate mass data for both the precursor and product ions, enabling confident elemental composition determination.
Application Protocols
The following protocols provide a robust framework for the analysis of indole alkaloids from discovery to identification.
Protocol 1: Extraction and Cleanup of Indole Alkaloids from Plant Material
Causality: This protocol uses an acid-base extraction principle. Alkaloids are basic due to their nitrogen atoms. By acidifying the initial extract, the alkaloids become protonated salts, which are soluble in the aqueous phase, separating them from neutral, lipophilic compounds. Subsequent basification deprotonates the alkaloids, making them soluble in an organic solvent for final extraction and cleanup.
Materials:
-
Dried, powdered plant material (e.g., leaves, bark)
-
Methanol (HPLC grade)
-
2% Formic acid in water
-
Ammonium hydroxide
-
Dichloromethane (DCM) or Ethyl Acetate
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Vortex mixer, Centrifuge
Procedure:
-
Extraction:
-
Weigh 1 g of powdered plant material into a centrifuge tube.
-
Add 10 mL of methanol, vortex thoroughly for 2 minutes, and sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes. Decant the supernatant into a clean flask.
-
Repeat the extraction on the plant pellet twice more. Combine all supernatants.
-
Evaporate the combined methanol extract to dryness under reduced pressure.
-
-
Acid-Base Partitioning:
-
Re-dissolve the dried extract in 10 mL of 2% formic acid (aqueous).
-
Transfer to a separatory funnel and wash twice with 10 mL of DCM to remove non-polar interferences. Discard the organic (lower) layer.
-
Adjust the pH of the remaining aqueous layer to ~10 with ammonium hydroxide.
-
Extract the alkaloids from the basified aqueous solution three times with 15 mL of DCM.
-
Combine the organic layers and evaporate to dryness.
-
-
SPE Cleanup (if necessary):
-
Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of water.
-
Re-dissolve the dried extract from step 2.5 in 1 mL of 50% methanol/water and load it onto the cartridge.
-
Wash the cartridge with 5 mL of 20% methanol/water to remove polar impurities.
-
Elute the alkaloids with 5 mL of 80% methanol/water.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for LC-MS analysis.[22][23]
-
Protocol 2: UPLC-Q-TOF-MS Analysis Workflow
Causality: This method uses a reversed-phase C18 column, which is ideal for separating moderately polar compounds like alkaloids. A gradient elution from a weak solvent (water with formic acid) to a strong solvent (acetonitrile) allows for the separation of a wide range of alkaloids in a single run. Formic acid is added to the mobile phase to ensure the alkaloids remain protonated, which is essential for good peak shape and efficient ESI+ ionization.
Caption: General workflow for indole alkaloid analysis.
Instrumentation & Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Mass Spectrometer: Waters Xevo G2-S Q-TOF or equivalent[20]
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temp: 150 °C
-
Desolvation Temp: 500 °C
-
Acquisition Mode: MSᴱ (Acquires low and high energy data in a single pass) or Auto MS/MS
-
Mass Range: m/z 100-1200
-
Collision Energy: Ramp from 10-40 eV for MS/MS scans
Protocol 3: Systematic Data Interpretation
-
Peak Detection & Formula Generation: Process the raw data using vendor software (e.g., MassLynx, Progenesis QI). The software will detect chromatographic peaks and, using the accurate mass data from the TOF analyzer, generate a list of possible elemental compositions for each peak. Filter this list based on chemical plausibility (e.g., nitrogen rule, reasonable double bond equivalents).
-
Database Searching: Search the accurate mass of the precursor ion against chemical databases like PubChem, ChemSpider, and specialized natural product databases (e.g., METLIN).[6] This often provides a preliminary list of candidate structures.
-
MS/MS Spectrum Analysis:
-
For a candidate structure, predict its likely fragmentation pathways.
-
Compare the predicted fragments with the experimental MS/MS spectrum.
-
Look for the characteristic neutral losses and diagnostic ions discussed in Section 2.
-
Use the accurate mass of the fragment ions to confirm their elemental composition, which provides strong evidence for a proposed fragmentation pathway.
-
-
Isomer Differentiation: Pay close attention to chromatographic retention time. Structurally similar isomers may have nearly identical mass spectra but will often separate chromatographically.[4]
-
Confirmation: Unambiguous identification requires comparison of both retention time and MS/MS spectrum with that of an authentic reference standard.
Conclusion
The analysis of indole alkaloids by mass spectrometry is a dynamic and powerful field. A thorough understanding of the fundamental fragmentation mechanisms, such as the Retro-Diels-Alder reaction and characteristic neutral losses, is essential for interpreting MS/MS spectra. When this mechanistic knowledge is combined with high-resolution instrumentation like UPLC-Q-TOF-MS and systematic data analysis protocols, researchers can confidently identify and characterize these complex and pharmacologically vital molecules, even in the most challenging biological matrices. This guide provides the foundational principles and practical methodologies to empower scientists in advancing natural product research and drug development.
References
-
National Institutes of Health (NIH). PubChem Compound Summary for CID 5770, Reserpine. PubChem. [Link]
-
Zhang, Q., et al. (2018). Rapid and systematic identification of indole alkaloids in Uncaria rhynchophylla by UPLC-Q-TOF-MS. Research and Reviews: A Journal of Pharmaceutical Science. [Link]
-
Arráez-Román, D., et al. (2015). Alkaloids Profiling of Fumaria capreolata by Analytical Platforms Based on the Hyphenation of Gas Chromatography and Liquid Chromatography with Quadrupole-Time-of-Flight Mass Spectrometry. International Journal of Analytical Chemistry. [Link]
-
Li, C. Y., et al. (2011). Development of a Method for Comprehensive and Quantitative Analysis of Yohimbine in Pausinystalia yohimbe by Liquid Chromatography-Ion Trap Mass Spectrometry. Journal of the American Chemical Society. [Link]
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Li, Z., et al. (2015). Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. [Link]
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ResearchGate. (n.d.). CID results for reserpine. (a) The parent ion at m/z = 609 Da was... ResearchGate. [Link]
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ResearchGate. (n.d.). The MS/MS spectra (daughter ion) of reserpine (a), rescinnamine (b) yohimbine (c) and papaverine (d). ResearchGate. [Link]
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Ahmad, I., et al. (2015). Analysis of Indole Alkaloids from Rhazya stricta Hairy Roots by Ultra-Performance Liquid Chromatography-Mass Spectrometry. Molecules. [Link]
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Nováková, L., et al. (2020). A Fast and Reliable UHPLC–MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids. International Journal of Molecular Sciences. [Link]
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Chen, J., et al. (2012). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
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Lakshmipriya, M., et al. (2022). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy. [Link]
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Lin, L., et al. (2014). Ultra-performance LC separation and quadrupole time-of-flight MS identification of major alkaloids in Plumula Nelumbinis. Phytochemical Analysis. [Link]
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Lin, L., et al. (2017). UPLC Separation and QTof–MS Identification of Major Alkaloids in Plumula Nelumbinis. Phytochemical Analysis. [Link]
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Abdel-Tawab, A. M., et al. (2014). Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study. Journal of Analytical Methods in Chemistry. [Link]
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ResearchGate. (n.d.). Mass spectrum of reserpine under low‐energy CID. ResearchGate. [Link]
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Chromatography Forum. (2003). Ion Trap or Triple Quadrapole. Chromatography Forum. [Link]
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Shimadzu. (n.d.). Structural Analysis of Reserpine Degradation Products by LCMS-IT-TOF. Shimadzu. [Link]
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Waters Corporation. (n.d.). Considerations of the use of Triple Quadrupoles or Ion Traps in Quantitative Applications. Waters Corporation. [Link]
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ResearchGate. (n.d.). MS/MS spectra of yohimbine, reserpine, ajmalicine and ajmaline. ResearchGate. [Link]
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Wang, Y., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science. [Link]
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Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. [Link]
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YouTube. (2021). Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). YouTube. [Link]
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YouTube. (2020). Mass spectrometry: Retro diels alder fragmentation. YouTube. [Link]
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Lee, J., et al. (2012). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Bulletin of the Korean Chemical Society. [Link]
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Walas, S., et al. (2022). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. International Journal of Molecular Sciences. [Link]
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Wang, C., et al. (2017). Simultaneous Determination of Reserpine, Rescinnamine, and Yohimbine in Human Plasma by Ultraperformance Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]
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"incorporation of unnatural amino acids into peptides"
Application Note & Protocols
Topic: Incorporation of Unnatural Amino Acids into Peptides: A Senior Application Scientist's Guide to Strategy and Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
The incorporation of unnatural amino acids (Uaas) into peptides is a transformative strategy in drug discovery and chemical biology, offering a route to modulate pharmacological properties, enhance stability, and introduce novel functionalities.[1][2][3][4] Peptides containing Uaas can overcome the limitations of their natural counterparts, such as poor metabolic stability and limited structural diversity.[4][5][6][7] This guide provides an in-depth exploration of the primary chemical methodologies for Uaa incorporation, focusing on Solid-Phase Peptide Synthesis (SPPS) and Native Chemical Ligation (NCL). Authored from the perspective of a senior application scientist, this document moves beyond simple instructions to explain the causality behind experimental choices, providing field-proven insights, detailed protocols, and robust troubleshooting strategies to ensure reliable and reproducible success.
Part 1: Strategic Blueprint for Uaa Incorporation
The choice of methodology for introducing a Uaa is critical and depends on the target peptide's length, the Uaa's structure, and the desired final construct. While numerous methods exist, including powerful in vivo genetic code expansion techniques, this guide focuses on the most prevalent and versatile chemical synthesis approaches.[3][8]
-
Solid-Phase Peptide Synthesis (SPPS): This is the workhorse for synthesizing small to medium-sized peptides (up to ~50 residues).[3][9] It offers precise, residue-by-residue control over the sequence, making it ideal for incorporating one or more Uaas at specific sites.[1][3] The primary challenges often relate to the steric bulk or unusual reactivity of the Uaa side chain.[1][10]
-
Native Chemical Ligation (NCL): For larger peptides or proteins (>50 residues), a convergent approach using NCL is superior.[9][11][12] This method involves the chemoselective joining of two unprotected peptide fragments, one containing a C-terminal thioester and the other an N-terminal cysteine.[13][14][15] A Uaa can be incorporated into either fragment via SPPS prior to ligation, bypassing the cumulative yield losses associated with very long linear syntheses.[16][17]
The following decision workflow can guide your selection process.
Part 2: The Workhorse - Incorporation via Solid-Phase Peptide Synthesis (SPPS)
SPPS builds a peptide chain sequentially while the C-terminus is anchored to an insoluble resin.[8] The most common and robust approach is the Fmoc/tBu strategy, which relies on an orthogonal protection scheme: the temporary N-terminal Fmoc (9-fluorenylmethoxycarbonyl) group is removed by a weak base (piperidine), while the permanent side-chain protecting groups (e.g., tBu, Boc, Trt) are acid-labile and removed only during the final cleavage from the resin.[18][19][20]
Causality Behind Experimental Choices in SPPS
-
Protecting Groups: An orthogonal protecting group strategy is non-negotiable.[20][21][22] It ensures that only the N-terminal amine is deprotected at each cycle, preventing branching and other side reactions. For Uaas with reactive side chains, selecting a compatible and stable protecting group is the first critical step.
-
Coupling Reagents: The goal of a coupling reagent is to activate the carboxylic acid of the incoming amino acid to form a reactive species that is readily attacked by the deprotected N-terminal amine of the resin-bound peptide.
-
Carbodiimides (e.g., DIC): When used with an additive like Oxyma Pure or HOBt, these are cost-effective and efficient for most standard couplings. The additive acts as a scavenger to form a highly reactive ester, increasing efficiency and, critically, suppressing racemization.[23]
-
Onium Salts (e.g., HBTU, HATU): These reagents are pre-activated and generally offer faster kinetics and higher efficiency, especially for "difficult" couplings. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is more reactive than HBTU and is the reagent of choice for sterically hindered Uaas, such as α,α-disubstituted or N-methylated amino acids.[10][24][25]
-
-
Solvents & Temperature: DMF is the standard solvent due to its excellent resin-swelling properties and ability to dissolve most reagents.[1] For difficult couplings, microwave-assisted SPPS can dramatically increase reaction rates by applying thermal energy, often driving sluggish reactions to completion.[10]
Data Presentation: Comparison of Common Coupling Reagents
| Reagent | Class | Relative Reactivity | Recommended Use Case |
| DIC/Oxyma | Carbodiimide | Standard | Routine couplings, cost-effective. |
| HBTU | Aminium Salt | High | Standard "difficult" sequences, good efficiency.[23] |
| HATU | Aminium Salt | Very High | Sterically hindered Uaas, N-methylated residues, rapid couplings.[25] |
| PyBrOP | Phosphonium Salt | Extremely High | Severely hindered couplings where others fail; risk of racemization.[23] |
Diagram: The Fmoc-SPPS Cycle for Uaa Incorporation
Protocol 1: General Fmoc-SPPS for Unnatural Amino Acid Incorporation
This protocol outlines a single coupling cycle on a 0.1 mmol scale. It should be repeated for each amino acid.
Materials:
-
Fmoc-Rink Amide resin (or other, as appropriate for C-terminus).
-
Fmoc-protected amino acids (natural and unnatural).
-
Coupling Reagents:
-
For standard Uaas: HBTU, HOBt, N,N'-Diisopropylethylamine (DIPEA).
-
For hindered Uaas: HATU, DIPEA.
-
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS). Caution: TFA is highly corrosive. [1]
Procedure:
-
Resin Swelling: Place the resin (0.1 mmol) in a reaction vessel. Add DMF to cover the resin and allow it to swell for 30 minutes with gentle agitation.[1] Drain the DMF.
-
Fmoc Deprotection: a. Add the Deprotection Solution to the resin and agitate for 3 minutes. Drain. b. Add fresh Deprotection Solution and agitate for 10 minutes. Drain. c. Wash the resin thoroughly with DMF (5 x 1 min).
-
Amino Acid Coupling (Example with HATU for a Hindered Uaa): a. In a separate vessel, dissolve the Fmoc-Uaa-OH (0.4 mmol, 4 eq), HATU (0.39 mmol, 3.9 eq), and DIPEA (0.8 mmol, 8 eq) in DMF (~2 mL). b. Allow the solution to pre-activate for 2-5 minutes.[24] c. Add the activated amino acid solution to the resin. Agitate for 1-4 hours. For severely hindered Uaas, this may require overnight coupling. d. Verification (Optional but Recommended): Perform a Kaiser test (or other ninhydrin-based test) on a small sample of resin beads to confirm the absence of free primary amines, indicating reaction completion.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: a. After the final coupling and N-terminal Fmoc deprotection, wash the resin with DCM and dry under vacuum.[3] b. Add the cold Cleavage Cocktail (~5 mL) to the resin and agitate at room temperature for 2-3 hours. c. Filter the resin and collect the TFA filtrate. d. Precipitate the crude peptide by adding the filtrate dropwise into a large volume of cold diethyl ether.[1][3] e. Pellet the peptide via centrifugation, decant the ether, and wash the pellet with more cold ether. f. Dry the crude peptide under vacuum.
Part 3: Assembling Larger Constructs via Native Chemical Ligation (NCL)
NCL is an exceptionally powerful method for synthesizing large peptides and small proteins by joining two smaller, unprotected peptide fragments.[11][12] The reaction is highly chemoselective and occurs in aqueous solution at neutral pH.[11][13]
The Mechanism: The reaction proceeds in two steps:
-
Reversible Transthioesterification: The thiol side chain of an N-terminal cysteine residue on Peptide 2 attacks the C-terminal thioester of Peptide 1. This is a reversible step that forms a new thioester-linked intermediate.[13][26]
-
Irreversible S-to-N Acyl Shift: The intermediate undergoes a spontaneous and irreversible intramolecular rearrangement. The α-amino group of the cysteine attacks the thioester carbonyl, forming a stable, native peptide bond at the ligation site.[13][26]
Diagram: Mechanism of Native Chemical Ligation
Protocol 2: General Native Chemical Ligation
This protocol assumes the two peptide fragments (one with a C-terminal thioester and a Uaa, the other with an N-terminal cysteine) have been synthesized by SPPS and purified.
Materials:
-
Peptide-thioester fragment (e.g., Peptide-CO-S-CH₂CH₂CONH₂).
-
Peptide-Cysteine fragment.
-
Ligation Buffer: 6 M Guanidine HCl, 100 mM Sodium Phosphate, pH 7.2.[11]
-
Thiol Catalyst (Optional but Recommended): 4-mercaptophenylacetic acid (MPAA).[14][15]
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP).
Procedure:
-
Fragment Dissolution: Dissolve equimolar amounts of the peptide-thioester and peptide-cysteine fragments in the Ligation Buffer. The high concentration of Guanidine HCl is a denaturant that enhances solubility and prevents aggregation.[11]
-
Initiation of Ligation: Add TCEP to a final concentration of ~5 mM to ensure the cysteine thiol remains in its reduced state. Add the MPAA catalyst to a final concentration of ~20 mM. The catalyst can significantly accelerate the initial transthioesterification step.[14][15]
-
Reaction Monitoring: a. Allow the reaction to proceed at room temperature or 37°C. b. Monitor the reaction progress by taking small aliquots at various time points (e.g., 1, 4, 8, 24 hours). c. Analyze the aliquots by RP-HPLC and MS. Look for the disappearance of the starting material peaks and the appearance of a new peak corresponding to the mass of the full-length ligated product.
-
Quenching and Purification: a. Once the reaction is complete (as judged by HPLC), the reaction can be quenched by acidification (e.g., adding formic acid) or directly purified. b. Purify the full-length peptide product using preparative RP-HPLC.
Part 4: Quality Control & Characterization
Successful incorporation is not complete until it is rigorously verified.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary tool for assessing the purity of the crude and final peptide.[1] The peptide is separated based on hydrophobicity. A single, sharp peak on the chromatogram is indicative of high purity. Comparing the retention time of a Uaa-containing peptide to its wild-type counterpart can also provide initial clues about successful modification.[27]
-
Mass Spectrometry (MS): This technique provides the definitive confirmation of identity by measuring the peptide's mass-to-charge ratio.[28] The experimentally observed mass should match the calculated theoretical mass of the Uaa-containing peptide. Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly used.[28]
Part 5: Troubleshooting Common Challenges
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Coupling in SPPS | - Steric hindrance from the Uaa. - Aggregation of the growing peptide chain. | - Switch to a more powerful coupling reagent (e.g., from HBTU to HATU).[10][25] - Double couple: repeat the coupling step. - Increase coupling time and/or temperature (microwave).[10] - Use a solvent that disrupts aggregation (e.g., add a small amount of DMSO). |
| Low Yield in NCL | - Oxidation of N-terminal Cysteine. - Poor solubility of peptide fragments. - Hydrolysis of the thioester. | - Ensure sufficient reducing agent (TCEP) is present. - Increase Guanidine HCl concentration or add organic co-solvents. - Perform the reaction at a controlled pH (~7.0); avoid highly basic conditions. |
| Unexpected Mass in MS | - Incomplete deprotection of side chains. - Deletion of one or more amino acids during SPPS. - Unwanted side reactions (e.g., modification by scavengers). | - Review the cleavage cocktail and time; ensure it is appropriate for all protecting groups used. - Analyze the peptide by MS/MS to sequence the fragments and pinpoint the deletion. - Optimize scavenger composition in the cleavage cocktail. |
Conclusion
The incorporation of unnatural amino acids is a cornerstone of modern peptide chemistry, enabling the creation of molecules with precisely tailored properties for research and therapeutic development. Success hinges on a rational approach to methodology, a deep understanding of the underlying chemistry, and meticulous execution and verification. By leveraging the power of SPPS for direct synthesis and NCL for convergent strategies, researchers can confidently overcome the challenges associated with these unique building blocks. This guide provides the strategic framework and practical protocols to empower scientists to reliably synthesize novel Uaa-containing peptides and unlock their full potential.
References
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Wikipedia. Native chemical ligation. Available at: [Link]
-
Johnson, E. C. B., & Kent, S. B. H. (2006). Insights into the Mechanism and Catalysis of the Native Chemical Ligation Reaction. Journal of the American Chemical Society. Available at: [Link]
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Johnson, E. C., & Kent, S. B. (2006). Insights into the mechanism and catalysis of the native chemical ligation reaction. PubMed. Available at: [Link]
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Johnson, E. C. B., & Kent, S. B. H. (2006). Insights into the mechanism and catalysis of the native chemical ligation reaction. Protein Science. Available at: [Link]
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Guan, X., et al. (2021). Kinetic and Mechanistic Studies of Native Chemical Ligation with Phenyl α-Selenoester Peptides. National Institutes of Health (PMC). Available at: [Link]
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Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed. Available at: [Link]
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Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. National Institutes of Health (PMC). Available at: [Link]
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Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. Available at: [Link]
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Sharma, K. K. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. SciSpace. Available at: [Link]
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Semantic Scholar. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Available at: [Link]
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Yan, L. Z., & Dawson, P. E. (2001). Synthesis of Peptides and Proteins without Cysteine Residues by Native Chemical Ligation Combined with Desulfurization. ACS Publications. Available at: [Link]
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Hackeng, T. M., et al. (1999). Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology. National Institutes of Health (PMC). Available at: [Link]
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Fu, Y. (2009). NATIVE CHEMICAL LIGATION. University of Illinois. Available at: [Link]
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SciSpace. Native chemical ligation in protein synthesis and semi-synthesis. Available at: [Link]
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CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available at: [Link]
-
Zhang, C., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. Available at: [Link]
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Noren, C. J., et al. (1989). A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Springer Nature Experiments. Available at: [Link]
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ResearchGate. (2018). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at: [Link]
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Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Available at: [Link]
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Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]
-
Samaddar, S., et al. (2023). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. ACS Publications. Available at: [Link]
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AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
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Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at: [Link]
-
ResearchGate. (2000). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Available at: [Link]
-
AAPPTec. Coupling Reagents. Available at: [Link]
-
Tam, J. P., et al. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. National Institutes of Health (PMC). Available at: [Link]
-
Springer Nature Experiments. (2018). Protecting Groups in Peptide Synthesis. Available at: [Link]
-
Domik, D., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. National Institutes of Health (PMC). Available at: [Link]
-
National Institutes of Health. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Available at: [Link]
-
Ng, D., et al. (2021). A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. RSC Publishing. Available at: [Link]
-
Springer Nature Experiments. (2018). Non-targeted Identification of d-Amino Acid-Containing Peptides Through Enzymatic Screening, Chiral Amino Acid Analysis, and LC-MS. Available at: [Link]
-
ResearchGate. Detection of D-amino-acid in peptides by RP-HPLC and mass spectrometry. Available at: [Link]
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Application Notes & Protocols: The Use of Tryptophan Analogues as Biological Probes
Introduction: Illuminating Biology from Within
In the intricate landscape of molecular biology and drug discovery, the ability to observe the structure, dynamics, and interactions of proteins is paramount. While native tryptophan residues provide a valuable intrinsic fluorescent signal, their utility can be limited in proteins with multiple tryptophans or when specific environmental sensing is required.[1][2][3] Tryptophan analogues, non-canonical amino acids that mimic the structure of tryptophan but possess unique photophysical properties, offer a powerful solution.[1][2] By strategically replacing a native tryptophan or introducing a new one at a specific site, researchers can install a minimally perturbative "spy" to report on local conformational changes, binding events, and environmental polarity with high precision.[1][4]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging tryptophan analogues as sophisticated biological probes. We will move beyond simple descriptions to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reliable data.
Section 1: The Chemical Toolkit: A Survey of Common Tryptophan Analogues
The selection of an appropriate tryptophan analogue is the foundational step for a successful experiment. The ideal probe should possess photophysical properties that are sensitive to the biological question being asked, while causing minimal perturbation to the protein's structure and function.[1] Below is a summary of commonly used tryptophan analogues and their key characteristics.
| Tryptophan Analogue | Key Features & Applications | Absorption Max (nm) | Emission Max (nm) |
| 4-Cyanotryptophan (4-CN-Trp) | High fluorescence quantum yield, long fluorescence lifetime, and significant red-shifted emission compared to tryptophan. Excellent FRET donor and can also act as a PET modulator.[5][6][7][8][9] | ~295 | ~410 |
| 5-Hydroxytryptophan (5-HTP) | Red-shifted absorption and emission, allowing for selective excitation in the presence of native tryptophans.[10][11][12] Used to study protein structure and dynamics.[10] | ~310 | ~340 |
| 7-Azatryptophan (7-AzaTrp) | Red-shifted absorption and single exponential fluorescence decay, simplifying data analysis.[11][13] Can be used as a FRET acceptor from native tryptophan.[13] | ~300 | ~380 |
| Fluorinated Tryptophans (e.g., 5-F-Trp, 7-F-Trp) | Minimally perturbative probes for ¹⁹F NMR studies of protein structure, dynamics, and ligand binding.[14][15] Also used in fluorescence studies.[16] | ~285 | ~350 |
Section 2: Choosing Your Probe: A Decision-Making Framework
The choice of analogue is dictated by the specific experimental goal. The following decision tree provides a logical framework for selecting the most suitable probe.
Caption: A decision-making framework for selecting a tryptophan analogue.
Section 3: Site-Specific Incorporation of Tryptophan Analogues via Amber Suppression
The most precise method for introducing a tryptophan analogue at a specific position within a protein is through amber stop codon (UAG) suppression.[17][18][19] This technique utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is engineered to recognize the amber codon and insert the desired non-canonical amino acid during translation.[17][20]
Experimental Workflow: Amber Suppression
Caption: Workflow for site-specific incorporation of a tryptophan analogue.
Protocol: Site-Specific Incorporation of 4-Cyanotryptophan
This protocol outlines the steps for incorporating 4-Cyanotryptophan (4-CN-Trp) into a protein expressed in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Plasmid encoding the gene of interest with an amber (TAG) codon at the desired position.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for 4-CN-Trp.
-
4-Cyanotryptophan powder.
-
Minimal media (e.g., M9) supplemented with necessary nutrients and antibiotics.
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction.
Protocol:
-
Transformation: Co-transform the E. coli expression strain with the plasmid for your protein of interest and the plasmid for the orthogonal aaRS/tRNA pair. Plate on selective LB agar plates and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 500 mL of M9 minimal medium (supplemented with 0.4% glucose, 2 mM MgSO₄, 0.1 mM CaCl₂, and appropriate antibiotics) with the overnight starter culture.
-
Growth: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction and Analogue Addition:
-
Add 4-Cyanotryptophan to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 20°C) for 12-16 hours.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Purification: Purify the protein using standard methods (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
-
Validation (Critical Step):
-
Rationale: It is essential to confirm the successful and specific incorporation of the analogue. Mass spectrometry is the gold standard for this validation.
-
Method: Analyze the purified protein by ESI-MS (Electrospray Ionization Mass Spectrometry) or MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry). The observed molecular weight should correspond to the theoretical molecular weight of the protein with the incorporated 4-CN-Trp.
-
Section 4: Key Applications & Experimental Protocols
Probing Protein Structure and Environment with Fluorescence Spectroscopy
The fluorescence emission of tryptophan analogues is highly sensitive to the polarity of their local environment.[4] A blue shift in the emission maximum typically indicates a more hydrophobic or buried environment, while a red shift suggests a more solvent-exposed location.
Protocol: Steady-State Fluorescence Spectroscopy
-
Sample Preparation: Prepare a solution of the purified protein containing the tryptophan analogue in a suitable buffer (e.g., PBS, pH 7.4). The concentration should be adjusted to have an absorbance of <0.1 at the excitation wavelength to avoid inner filter effects.[3]
-
Instrument Setup:
-
Use a fluorometer with a thermostatted cuvette holder.
-
Set the excitation wavelength appropriate for the analogue (e.g., 295 nm for 4-CN-Trp, or >300 nm for 5-HTP or 7-AzaTrp to selectively excite the probe).[11]
-
Set the emission scan range (e.g., 310-500 nm).
-
-
Data Acquisition: Record the fluorescence emission spectrum.
-
Data Analysis: Determine the wavelength of maximum emission (λₘₐₓ). Compare the λₘₐₓ under different conditions (e.g., folded vs. unfolded, ligand-bound vs. unbound) to infer changes in the local environment of the probe.
Measuring Distances with Fluorescence Resonance Energy Transfer (FRET)
FRET is a powerful technique for measuring distances on the order of 10-100 Å.[21] Tryptophan analogues can serve as excellent FRET donors or acceptors. For example, the significant overlap between the emission spectrum of native tryptophan and the absorption spectrum of 7-Azatryptophan makes them a useful FRET pair.[13] Similarly, 4-CN-Trp can act as a donor to a suitable acceptor dye.[5][6][8]
Protocol: FRET Measurement using 4-CN-Trp as a Donor
-
Protein Labeling: Prepare two versions of your protein: one with the incorporated 4-CN-Trp (donor) and another labeled with a suitable acceptor dye (e.g., through cysteine chemistry) at the desired location.
-
Sample Preparation: Prepare samples of the donor-only protein, acceptor-only protein, and a 1:1 mixture of the donor and acceptor-labeled proteins in a suitable buffer.
-
Data Acquisition:
-
Excite the donor (4-CN-Trp) at 295 nm.
-
Record the emission spectrum.
-
-
Data Analysis:
-
Observe the quenching of the donor fluorescence in the presence of the acceptor.[22][23]
-
Observe sensitized emission from the acceptor.
-
Calculate the FRET efficiency (E) using the formula: E = 1 - (F_DA / F_D), where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor alone.
-
The distance (r) between the donor and acceptor can then be calculated using the Förster equation: E = R₀⁶ / (R₀⁶ + r⁶), where R₀ is the Förster distance.
-
References
-
Eftink, M. R., Hu, D., & Jia, Y. W. (1992). Fluorescence studies with conformationally constrained tryptophan analogs: implications on the mechanisms of intramolecular quenching. SPIE Digital Library. [Link]
-
Physical Chemistry Chemical Physics. (2019). PET and FRET utility of an amino acid pair: tryptophan and 4-cyanotryptophan. [Link]
-
Rich, R. L., Negrerie, M., Li, J., & Gai, F. (1995). Using 7-Azatryptophan To Probe Small Molecule-Protein Interactions on the Picosecond Time Scale: The Complex of Avidin and Biotinylated 7-Azatryptophan. Journal of the American Chemical Society, 117(2), 733–739. [Link]
-
PubMed. (n.d.). Biosynthetic incorporation of tryptophan analogs in proteins. [Link]
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Springer Nature Experiments. (n.d.). Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli. [Link]
-
National Institutes of Health. (n.d.). Identification and Reactivity of the Triplet Excited State of 5-Hydroxytryptophan. [Link]
-
Basicmedical Key. (2017, March 20). Biosynthetic Incorporation of Tryptophan Analogs in Proteins. [Link]
-
National Institutes of Health. (n.d.). PET and FRET Utility of an Amino Acid Pair: Tryptophan and 4-Cyanotryptophan. [Link]
-
ACS Publications. (n.d.). Using 7-Azatryptophan to Probe Small Molecule-Protein Interactions on the Picosecond Time Scale. [Link]
-
National Institutes of Health. (n.d.). Tryptophan-based Fluorophores for Studying Protein Conformational Changes. [Link]
-
ACS Publications. (2014, January 6). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. [Link]
-
ACS Publications. (n.d.). Fluorescence Studies with Tryptophan Analogs: Excited State Interactions Involving the Side Chain Amino Group. [Link]
-
ResearchGate. (n.d.). PET and FRET Utility of an Amino Acid Pair: Tryptophan and 4-Cyanotryptophan. [Link]
-
Sci-Hub. (n.d.). Fluorescence Quenching and Isotope Effect of Tryptophan. [Link]
-
Science.gov. (n.d.). tryptophan fluorescence quenching: Topics by Science.gov. [Link]
-
PubMed. (1995). 5-Hydroxytryptophan: an absorption and fluorescence probe which is a conservative replacement for [A14 tyrosine] in insulin. [Link]
-
National Institutes of Health. (n.d.). In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Application of the Blue Fluorescent Amino Acid L-4-Cyanotryptophan to Assess Peptide-Membrane Interactions. [Link]
-
Sci-Hub. (n.d.). A COMPARISON OF FLUORESCENCE QUENCHING AND FLUORESCENCE DECAY STUDIES WITH TRYPTOPHAN. [Link]
-
ResearchGate. (n.d.). Synthesis and Application of the Blue Fluorescent Amino Acid L-4-Cyanotryptophan to Assess Peptide-Membrane Interactions. [Link]
-
PubMed. (2019). Hands On: Using Tryptophan Fluorescence Spectroscopy to Study Protein Structure. [Link]
-
PubMed. (2007, August 29). Site-specific incorporation of tryptophan analogues into recombinant proteins in bacterial cells. [Link]
-
ACS Publications. (2022, January 10). Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. [Link]
-
National Institutes of Health. (n.d.). Contribution of Single Tryptophan Residues to the Fluorescence and Stability of Ribonuclease Sa. [Link]
-
Frontiers. (n.d.). Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. [Link]
-
Penn Today. (2017, June 13). Penn Chemists Discover a Fluorophore That Will Open New Doors in Optical Imaging. [Link]
-
National Institutes of Health. (n.d.). Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition. [Link]
-
Anaspec. (n.d.). Analogs of Tryptophan. [Link]
-
PUREfrex. (n.d.). Exploration of optimal conditions for the incorporation of noncanonical amino acids by amber suppression using the PURE system. [Link]
-
ResearchGate. (n.d.). (a) l-Tryptophan (1) and selected fluorescent unnatural analogues. (b) Design of carbazole-derived α-amino acids for incorporation into peptides. [Link]
-
ACS Publications. (2022, July 22). The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach. [Link]
-
ACS Publications. (n.d.). Toward Understanding Tryptophan Fluorescence in Proteins. [Link]
-
Oxford Academic. (n.d.). Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. [Link]
-
National Institutes of Health. (n.d.). Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques. [Link]
-
MDPI. (n.d.). 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology. [Link]
-
ACS Publications. (n.d.). Protein−Protein Interaction Using Tryptophan Analogues: Novel Spectroscopic Probes for Toxin−Elongation Factor-2 Interactions. [Link]
-
National Institutes of Health. (n.d.). Tryptophan as a Probe to Study the Anticancer Mechanism of Action and Specificity of α-Helical Anticancer Peptides. [Link]
-
WebMD. (n.d.). 5-HTP: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]
-
Wikipedia. (n.d.). 5-Hydroxytryptophan. [Link]
-
PubMed. (n.d.). Preparation of MOF-based tryptophan probe and its application in detection of biological products and food. [Link]
-
MDPI. (n.d.). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. [Link]
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Esterification of L-Tryptophan with Thionyl Chloride: A Detailed Protocol and Application Guide
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Esterification of a Versatile Amino Acid
L-Tryptophan and its derivatives are fundamental building blocks in the synthesis of a multitude of biologically active compounds, from pharmaceuticals to complex natural products.[1] Protecting the carboxylic acid moiety as an ester is a critical step in many synthetic routes, enabling regioselective reactions at the amino group or the indole ring. The use of thionyl chloride (SOCl₂) in an alcoholic solvent, typically methanol, represents a classic, efficient, and robust method for this transformation. This protocol yields the amino acid ester as its hydrochloride salt, which is often a stable, crystalline solid that is convenient for handling, purification, and storage.
This guide provides an in-depth protocol for the synthesis of L-tryptophan methyl ester hydrochloride. It delves into the mechanistic underpinnings of the reaction, offers a detailed, step-by-step procedure, and provides a framework for troubleshooting and ensuring the integrity of the final product.
The Underlying Chemistry: A Mechanistic Perspective
The esterification of an amino acid using thionyl chloride in an alcohol solvent is a variation of the Fischer-Speier esterification. The process involves two key stages: the in-situ generation of the reactive acylating agent and the subsequent nucleophilic attack by the alcohol.
-
Reaction of Thionyl Chloride with the Alcohol: Initially, thionyl chloride reacts with the alcohol (e.g., methanol) to form hydrogen chloride (HCl) and a chlorosulfite intermediate. The generated HCl immediately protonates the amino group of tryptophan, rendering it non-nucleophilic and preventing self-condensation or other side reactions.
-
Activation of the Carboxylic Acid: The carboxylic acid group of the protonated tryptophan attacks the sulfur atom of a second molecule of thionyl chloride.[2] This forms a highly reactive acyl chlorosulfite intermediate.
-
Nucleophilic Acyl Substitution: The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by the collapse of the tetrahedral intermediate and the elimination of sulfur dioxide (SO₂) and a chloride ion, resulting in the formation of the ester.[2]
The overall reaction is driven to completion by the formation of gaseous byproducts (SO₂ and HCl), which are removed from the reaction mixture.
Caption: Reaction mechanism for the esterification of tryptophan.
Experimental Protocol: Synthesis of L-Tryptophan Methyl Ester Hydrochloride
This protocol is designed for the synthesis of L-tryptophan methyl ester hydrochloride on a laboratory scale. All operations involving thionyl chloride must be performed in a certified chemical fume hood.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| L-Tryptophan | ≥98% | Standard chemical supplier | - |
| Anhydrous Methanol (MeOH) | ACS Grade, ≤0.005% water | Standard chemical supplier | Use a freshly opened bottle or dry over molecular sieves. |
| Thionyl Chloride (SOCl₂) | ≥99% | Standard chemical supplier | Handle with extreme care. Corrosive and reacts violently with water. |
| Diethyl Ether | Anhydrous | Standard chemical supplier | For precipitation and washing. |
Equipment
-
Round-bottom flask (appropriate size for the scale)
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube (filled with CaCl₂ or Drierite)
-
Ice-water bath
-
Dropping funnel
-
Rotary evaporator
-
Büchner funnel and filter flask for vacuum filtration
Step-by-Step Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, suspend L-tryptophan (1.0 equivalent) in anhydrous methanol (approximately 10-15 mL per gram of tryptophan).
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2–1.5 equivalents) dropwise to the stirred suspension via a dropping funnel over 15–20 minutes.[3] Caution: This addition is exothermic and releases HCl and SO₂ gases. Maintain a slow addition rate to control the reaction temperature and gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 3–5 hours.[3] The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Precipitation and Isolation: To the resulting residue (often a viscous oil or solid), add cold diethyl ether and triturate (scrape and stir with a spatula) to induce the precipitation of a white to off-white solid.
-
Filtration and Drying: Collect the solid product by vacuum filtration. Wash the solid with cold diethyl ether to remove any soluble impurities. Dry the product under vacuum to yield L-tryptophan methyl ester hydrochloride.
Caption: Experimental workflow for tryptophan esterification.
Product Characterization and Validation
To ensure the identity and purity of the synthesized L-tryptophan methyl ester hydrochloride, the following analytical techniques are recommended:
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid. |
| Melting Point | 218-220 °C (literature value).[4] |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~11.2 (s, 1H, indole N-H), ~8.8 (br s, 3H, NH₃⁺), ~7.5 (d, 1H, Ar-H), ~7.4 (d, 1H, Ar-H), ~7.3 (s, 1H, Ar-H), ~7.1 (t, 1H, Ar-H), ~7.0 (t, 1H, Ar-H), ~4.2 (t, 1H, α-CH), ~3.6 (s, 3H, OCH₃), ~3.3 (m, 2H, β-CH₂). Note: The broad singlet for the ammonium protons can be variable.[5] |
| TLC | The product, being a salt, is highly polar and will have a low Rf value on silica gel, often staying at the baseline depending on the eluent. The free ester (after neutralization) will have a significantly higher Rf. |
Field-Proven Insights: Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Wet reagents (especially methanol).2. Insufficient thionyl chloride.3. Incomplete reaction. | 1. Ensure all reagents and glassware are scrupulously dry. Use anhydrous methanol.2. Use a slight excess (1.2-1.5 eq.) of freshly opened or distilled thionyl chloride.3. Extend the reflux time and monitor the reaction by TLC. |
| Product is a Gummy Oil, Not a Solid | 1. Residual solvent or impurities.2. Incomplete conversion. | 1. Ensure complete removal of methanol on the rotary evaporator. Triturate thoroughly with fresh, cold diethyl ether. Scratching the flask with a glass rod may induce crystallization.2. Check for starting material via TLC. If present, the reaction may need to be repeated with optimized conditions. |
| Product Darkens in Color | 1. Reaction temperature too high.2. Degradation of the indole ring under strongly acidic conditions. | 1. Maintain the recommended reflux temperature. Avoid excessive heating.2. This can be a minor side reaction. The product can often be purified by recrystallization from a methanol/ether solvent system.[3] |
| Inconsistent TLC Results | The hydrochloride salt is very polar and may streak or not move from the baseline. | To monitor the disappearance of the starting material, use an appropriate solvent system (e.g., n-butanol:acetic acid:water). To visualize the product ester, a small aliquot of the reaction mixture can be neutralized with a base (e.g., triethylamine) before spotting on the TLC plate. |
Safety and Handling: Thionyl Chloride
Thionyl chloride is a highly corrosive and toxic substance that requires strict safety protocols.
-
Handling: Always handle thionyl chloride in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).
-
Reactivity: Thionyl chloride reacts violently with water, releasing toxic gases (HCl and SO₂). Ensure all glassware is dry and the reaction is protected from atmospheric moisture with a drying tube.
-
Quenching and Disposal: Unused thionyl chloride and reaction residues must be quenched carefully. A recommended procedure is the slow, dropwise addition of the thionyl chloride-containing solution to a large excess of cold water or an aqueous sodium bicarbonate solution with vigorous stirring in a fume hood. All waste must be disposed of following institutional and local regulations for hazardous chemical waste.
Conclusion
The esterification of L-tryptophan using thionyl chloride and methanol is a reliable and scalable method for the synthesis of L-tryptophan methyl ester hydrochloride. By understanding the reaction mechanism, adhering to a meticulous experimental protocol, and being aware of potential challenges, researchers can consistently obtain a high-purity product that is ready for subsequent applications in drug discovery and chemical synthesis. The key to success lies in the stringent control of reaction conditions, particularly the exclusion of moisture, and the safe handling of the reactive reagents involved.
References
-
Karaman, R., et al. (2016). "What are a good methods for reaction of amino acids with thionyl chloride?". ResearchGate. Available at: [Link]
- Japanese Patent JP4356292B2. "Method for producing amino acid ester hydrochloride". Google Patents.
- Chinese Patent CN102050777A. "Method for preparing N-substituted-L-methyl tryptophan ester". Google Patents.
-
Schmalz, H.-G., & Riemer, B. (2016). "Prenylation of Tryptophan Derivatives for the Synthesis of Biologically Active Indole Alkaloid Natural Products". University of Hamburg. Available at: [Link]
-
Ashenhurst, J. (2011). "Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides". Master Organic Chemistry. Available at: [Link]
- Chinese Patent CN105037240B. "The preparation method of tryptophan esters hydrochloride". Google Patents.
-
Human Metabolome Database. "[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000929)". HMDB. Available at: [Link]
-
Li, J., et al. (2021). "Adsorption Separation of l-Tryptophan Based on the Hyper-Cross-Linked Resin XDA-200". ACS Omega. Available at: [Link]
-
ResearchGate. "Peptides subjected to the thionyl chloride esterification with methanol...". ResearchGate. Available at: [Link]
-
ResearchGate. "Efficient and Practical Procedure for the Esterification of the Free α-Carboxylic Acid of Amino Acid Residues...". ResearchGate. Available at: [Link]
-
Chemistry Stack Exchange. (2019). "Monitoring amino acid esterification". Chemistry Stack Exchange. Available at: [Link]
-
ResearchGate. "How can I convert L-tryptophan methyl ester into the hydrochloride salt of L-tryptophan methyl ester?". ResearchGate. Available at: [Link]
-
Friedman, M. (2020). "The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins". PubMed Central. Available at: [Link]
-
PubChem. "L-Tryptophan, methyl ester". PubChem. Available at: [Link]
-
Pianeta Chimica. "Problem 2 - Synthesis of Amino Acid Methyl Ester Hydrochloride". Pianeta Chimica. Available at: [Link]
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Chemistry LibreTexts. (2023). "Thionyl Chloride". Chemistry LibreTexts. Available at: [Link]
-
de Jesus, A. J. L., & Allen, T. W. (2019). "Tryptophan, an Amino-Acid Endowed with Unique Properties and Its Many Roles in Membrane Proteins". MDPI. Available at: [Link]
-
Gungor, T., et al. (2019). "L-(+)-Tryptophan methyl ester derived polymeric microbeads as an efficient heterogeneous catalyst for green synthesis...". National Institutes of Health. Available at: [Link]
-
Kadereit, D., et al. (2001). "A Convenient Synthesis of Amino Acid Methyl Esters". PubMed Central. Available at: [Link]
-
Li, W., & Liu, S. (2024). "Supporting Information - A Biomimetic Approach to Lycogarubin C, Lynamicin D and Related Analogues". The Royal Society of Chemistry. Available at: [Link]
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Troubleshooting & Optimization
Fischer Indole Synthesis: Technical Troubleshooting Center
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this powerful yet often challenging reaction. Here, we address common side reactions and experimental hurdles with in-depth, field-proven insights to help you optimize your synthesis for higher yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction is producing a significant amount of dark, insoluble tar instead of my desired indole. What is causing this and how can I prevent it?
Answer:
Tar formation is one of the most frequent side reactions in the Fischer indole synthesis, often resulting from the strongly acidic and sometimes high-temperature conditions required for the reaction.
Causality: The mechanism involves the acid-catalyzed formation of an enamine from your arylhydrazine and carbonyl compound, which then undergoes a-sigmatropic rearrangement (the key Claisen-type rearrangement) followed by aromatization. However, the intermediates, particularly the enamine and the subsequent diamine, are susceptible to polymerization and degradation under harsh acidic conditions. High catalyst concentration and elevated temperatures accelerate these decomposition pathways, leading to complex polymeric materials, or "tar."
Troubleshooting Protocol:
-
Lower the Reaction Temperature: While the Fischer indole synthesis often requires heat, excessive temperatures can favor polymerization. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate. It's often a delicate balance.
-
Screen Your Acid Catalyst: The choice and concentration of the acid catalyst are critical.
-
Brønsted Acids: If you are using strong protonic acids like H₂SO₄ or HCl, consider switching to a milder acid like polyphosphoric acid (PPA), which often gives cleaner reactions, or weaker acids like acetic acid, though this may require higher temperatures.
-
Lewis Acids: Lewis acids such as ZnCl₂, BF₃·OEt₂, or InCl₃ can be highly effective and sometimes operate under milder conditions than strong Brønsted acids. They coordinate to the carbonyl oxygen, activating it for nucleophilic attack without creating an excessively acidic environment that promotes tarring.
-
-
Optimize Catalyst Loading: It is a common misconception that more catalyst will drive the reaction faster and to higher completion. Often, reducing the catalyst loading to the minimum effective amount can significantly decrease side reactions. Start with catalytic amounts (e.g., 0.1-0.2 equivalents for Lewis acids) and slowly increase if necessary.
Data Summary: Catalyst Selection vs. Side Reactions
| Catalyst Type | Common Examples | Typical Conditions | Advantages | Common Side Reactions |
| Brønsted Acids | H₂SO₄, HCl, PPA, Acetic Acid | High Temp (80-160 °C) | Inexpensive, readily available | High potential for tarring, charring |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, InCl₃, Sc(OTf)₃ | Often milder (RT to 80 °C) | Higher selectivity, cleaner reactions | Can be expensive, moisture-sensitive |
| Heterogeneous | Zeolites, Clays (e.g., Montmorillonite) | Varies | Easy removal, recyclable | Can have lower activity |
Troubleshooting Workflow Diagram:
Caption: Troubleshooting logic for reducing tar formation.
Question 2: I am using an unsymmetrical ketone, and I'm getting a mixture of two different indole regioisomers. How can I control the regioselectivity?
Answer:
This is a classic challenge in Fischer indole synthesis when using ketones with two different α-carbons bearing protons. The reaction can proceed through two different enamine intermediates, leading to a mixture of products.
Mechanistic Insight: The regioselectivity is determined by the relative stability of the two possible enamine intermediates formed from the ketone and the arylhydrazine. Generally, the thermodynamically more stable enamine (more substituted double bond, Zaitsev's rule) is favored, but this is not always the case and can be influenced by the catalyst and reaction conditions.
Strategies for Controlling Regioselectivity:
-
Borsche-Drechsel Modification: This is a two-step approach to enforce regioselectivity.
-
Step 1: First, synthesize the desired phenylhydrazone intermediate from the arylhydrazine and the unsymmetrical ketone under non-isomerizing conditions (e.g., mild acid like acetic acid in ethanol at room temperature).
-
Step 2: Isolate and purify this specific phenylhydrazone isomer.
-
Step 3: Subject the purified phenylhydrazone to the stronger acid catalyst (e.g., PPA or ZnCl₂) to induce the cyclization. This prevents the formation of the undesired enamine in the reaction pot.
-
Experimental Protocol: Borsche-Drechsel Modification
-
Hydrazone Formation:
-
Dissolve 1.0 equivalent of the unsymmetrical ketone in ethanol.
-
Add 1.05 equivalents of the arylhydrazine hydrochloride followed by 1.1 equivalents of sodium acetate (to free the hydrazine).
-
Stir at room temperature for 2-4 hours or until TLC analysis shows complete consumption of the ketone.
-
The hydrazone often precipitates and can be collected by filtration. Wash with cold ethanol and dry.
-
-
Cyclization:
-
Add the purified hydrazone slowly to a pre-heated solution of the cyclizing agent (e.g., 5-10 parts by weight of polyphosphoric acid at 80-100 °C).
-
Stir for 1-3 hours, monitoring by TLC.
-
Quench the reaction by carefully pouring it onto crushed ice.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash, dry, and purify by column chromatography.
-
Regioselectivity Pathway Diagram:
Caption: Controlling regioselectivity in the Fischer indole synthesis.
Question 3: My starting material has an acid-sensitive functional group (e.g., a t-butyl ester or an acetal). The reaction conditions are cleaving it. Are there any milder, alternative protocols?
Answer:
Yes, the need to synthesize complex indoles, particularly in the context of drug development, has led to the development of several milder protocols that avoid strongly acidic conditions.
Expertise-Driven Solutions:
-
Indium(III) Catalysis: Indium(III) chloride (InCl₃) or indium(III) triflate (In(OTf)₃) are exceptionally mild Lewis acids that can catalyze the Fischer indole synthesis, often at room temperature or with gentle heating. They are known to be compatible with a wide range of functional groups that are sensitive to traditional Brønsted acids.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, often allowing for lower temperatures and much shorter reaction times (minutes instead of hours). This reduced exposure time can be sufficient to form the indole before sensitive functional groups have a chance to decompose. Often, this is done in conjunction with a milder acid or on a solid support.
-
Palladium-Catalyzed Variants (Japp-Klingemann Reaction): For a completely different approach that avoids the direct use of ketones/aldehydes with acid-labile groups, consider a palladium-catalyzed synthesis. A common strategy is to use the Japp-Klingemann reaction to form the necessary hydrazone precursor from a β-keto ester, followed by a palladium-catalyzed cyclization. This route offers an alternative pathway that can be much milder.
Illustrative Protocol: Indium-Catalyzed Synthesis
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the arylhydrazine (1.0 eq), the carbonyl compound (1.1 eq), and anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Catalyst Addition: Add Indium(III) triflate (In(OTf)₃, 0.05-0.1 eq).
-
Reaction: Stir the mixture at room temperature to 40 °C. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent, dry over Na₂SO₄, concentrate, and purify via chromatography.
This protocol avoids the strong, protic environment that would cleave groups like Boc-protecting groups, t-butyl esters, or acetals.
References
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]
-
Li, J. J. (2014). Fischer indole synthesis. In Name Reactions: A Collection of Detailed Reaction Mechanisms (pp. 229-230). Springer, Cham. [Link]
-
Nagarajan, R., & Perumal, P. T. (2002). InCl3-Catalyzed Fischer Indole Synthesis under Microwave Irradiation. Synthetic Communications, 32(7), 1059-1063. [Link]
-
Hughes, D. L. (1993). The Fischer Indole Synthesis. A Review of the Mechanism. Organic Preparations and Procedures International, 25(6), 607-632. [Link]
-
Mekala, M., & Vangala, V. R. (2015). Indium(III) Chloride: An Efficient Catalyst for the Synthesis of Indoles via Fischer Indole Synthesis. Synthetic Communications, 45(13), 1561-1568. [Link]
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]
Technical Support Center: Optimizing Reaction Conditions for Indole N-Alkylation
Welcome to the Technical Support Center for Indole N-Alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter in your experiments. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your synthetic endeavors.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the N-alkylation of indoles and offers targeted solutions.
Issue 1: Low to No Product Formation
Q: My indole N-alkylation reaction is giving a very low yield or no product at all. What are the likely causes and how can I fix it?
A: Low or no product formation in indole N-alkylation is a common issue that can often be traced back to a few key factors related to the deprotonation of the indole nitrogen and the subsequent nucleophilic attack.
-
Insufficient Basicity: The indole N-H is weakly acidic, with a pKa of approximately 17 in DMSO.[1][2] A base that is too weak will not sufficiently deprotonate the indole to generate the reactive indolate anion, leading to a sluggish or stalled reaction.[1]
-
Solution: Employ a stronger base. Sodium hydride (NaH) is a widely used and effective choice for classical N-alkylations, as it irreversibly deprotonates the indole.[1][3] Other suitable strong bases include potassium hydroxide (KOH) and cesium carbonate (Cs₂CO₃), with the choice often depending on the specific substrate and solvent.[1][4]
-
-
Poor Reagent and Solvent Purity: Water and other protic impurities can be detrimental to the reaction.[1] They will quench the strong base and the indolate anion, effectively shutting down the reaction pathway.[1]
-
Suboptimal Solubility: If the indole, base, or alkylating agent has poor solubility in the chosen solvent, the reaction kinetics will be severely hampered.[1]
-
Inadequate Reaction Temperature: The reaction may lack the necessary activation energy at lower temperatures.[1]
-
Deactivated Indole Substrates: Electron-withdrawing groups on the indole ring decrease the nucleophilicity of the nitrogen atom, making it less reactive towards alkylating agents.[6]
-
Solution: For deactivated indoles, stronger reaction conditions may be necessary. This could involve using a stronger base, a higher reaction temperature, or a more reactive alkylating agent. Alternatively, modern catalytic methods, such as copper-catalyzed N-alkylation, can be effective for these challenging substrates.[7]
-
Issue 2: Competing C3-Alkylation
Q: I am observing a significant amount of the C3-alkylated regioisomer along with my desired N-alkylated product. How can I improve the N-selectivity?
A: The competition between N- and C3-alkylation is a classic challenge in indole chemistry, arising from the fact that the C3 position is often the most nucleophilic site in the neutral indole.[8][9] The regioselectivity is highly dependent on the reaction conditions.
-
Choice of Base and Counter-ion: The nature of the indolate salt plays a crucial role.
-
Explanation: More ionic salts, such as those formed with sodium or potassium bases (e.g., NaH, KH), tend to favor N-alkylation.[5] In these cases, the negative charge is more localized on the nitrogen atom. In contrast, more covalent organometallic derivatives, like indole Grignard reagents (Mg-based), tend to direct alkylation to the C3 position.[5]
-
Solution: Utilize strong, ionic bases like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF.[3][8] This combination generally provides high N-selectivity. Incomplete deprotonation can lead to a higher proportion of C3-alkylation, so ensuring a sufficient excess of a strong base is key.[8]
-
-
Solvent Effects: The solvent can influence the reactivity of the indolate anion.
-
Explanation: Polar aprotic solvents like DMF and DMSO are known to favor N-alkylation.[5] They effectively solvate the cation, leaving the indolate anion more "naked" and reactive at the nitrogen atom.
-
Solution: If you are using less polar solvents and observing C3-alkylation, switching to DMF or DMSO can significantly improve N-selectivity.
-
-
Reaction Temperature: Temperature can influence the kinetic versus thermodynamic product distribution.
-
Modern Catalytic Methods: For particularly challenging substrates or when very high selectivity is required, modern catalytic approaches offer excellent control.
-
Solution: Copper hydride (CuH) catalysis with specific ligands has demonstrated high N-selectivity.[10] For example, the use of DTBM-SEGPHOS as a ligand can provide a high N:C3 ratio.[8] Palladium-catalyzed and iridium-catalyzed N-allylic alkylation methods are also available for the synthesis of N-allylated indoles.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose base for indole N-alkylation?
A1: For robust indole substrates, sodium hydride (NaH) is a highly effective and commonly used base due to its ability to irreversibly deprotonate the indole N-H.[1][3] For substrates with base-sensitive functional groups, weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred.[4][8] Organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) can also be employed under milder conditions.[11]
Q2: How do I choose the right solvent for my reaction?
A2: The ideal solvent should dissolve all reaction components and favor the desired reaction pathway. Polar aprotic solvents such as DMF, DMSO, and THF are generally the best choices for classical indole N-alkylation using strong bases.[1][5] They promote the formation of the indolate anion and facilitate the Sₙ2 reaction with the alkylating agent.
Q3: My alkylating agent is not very reactive. What can I do?
A3: If you are using a less reactive alkylating agent like an alkyl chloride, you can try several strategies to improve the reaction rate:
-
Switch to a more reactive leaving group: Alkyl iodides are more reactive than bromides, which are in turn more reactive than chlorides.
-
Add a catalytic amount of an iodide salt: Sodium iodide or potassium iodide can be added to the reaction mixture to perform an in situ Finkelstein reaction, converting the alkyl chloride or bromide to the more reactive alkyl iodide.
-
Increase the reaction temperature: As mentioned previously, higher temperatures can overcome the activation energy barrier for less reactive electrophiles.[1]
Q4: Are there alternative methods to the classical base-mediated N-alkylation?
A4: Yes, several other powerful methods exist for indole N-alkylation:
-
Mitsunobu Reaction: This reaction allows for the N-alkylation of indoles with primary and secondary alcohols under mild, neutral conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like DEAD or DIAD.[12][13] It is particularly useful for substrates that are sensitive to strong bases. However, it's worth noting that indoles with electron-withdrawing groups at the 2- or 3-position are more reactive under these conditions due to increased N-H acidity.[7]
-
Phase-Transfer Catalysis (PTC): PTC is an excellent method for N-alkylation, especially for large-scale reactions. It involves a two-phase system (e.g., aqueous NaOH and an organic solvent like benzene or toluene) with a phase-transfer catalyst (e.g., a quaternary ammonium salt) to shuttle the indolate anion into the organic phase for reaction with the alkylating agent.[14][15] This method often provides high yields and avoids the need for anhydrous conditions.[14]
Q5: Should I consider using a protecting group for the indole nitrogen?
A5: While the goal is N-alkylation, sometimes it is advantageous to first protect the nitrogen to perform other transformations on the indole ring, and then deprotect it. Common protecting groups for the indole nitrogen include Boc (tert-butyloxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), and sulfonyl groups like phenylsulfonyl.[16][17][18] The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal.[16]
Data Summary Tables
Table 1: Common Bases for Indole N-Alkylation
| Base | Strength | Typical Solvents | Notes |
| Sodium Hydride (NaH) | Very Strong | DMF, THF, Dioxane | Highly effective, but requires anhydrous conditions and careful handling.[3] |
| Potassium Hydroxide (KOH) | Strong | DMSO, Dioxane | A strong, cost-effective base.[7] |
| Cesium Carbonate (Cs₂CO₃) | Moderate | DMF, Acetonitrile | Often provides good results with sensitive substrates.[19][20] |
| Potassium Carbonate (K₂CO₃) | Moderate | DMF, Acetone | A milder base, suitable for activated indoles or sensitive substrates.[4][21] |
Table 2: Effect of Temperature on N- vs. C3-Alkylation of 2,3-dimethylindole
| Entry | Temperature (°C) | N-Alkylation Yield (%) | C3-Alkylation Yield (%) |
| 1 | 25 | Low | Predominant |
| 2 | 50 | Moderate Improvement | Significant |
| 3 | 65 | Good Improvement | Minor |
| 4 | 80 | 91 | Not Detected |
| Data synthesized from a one-pot Fischer indolisation–N-alkylation protocol.[3] |
Experimental Protocols
Protocol 1: General Procedure for Indole N-Alkylation using Sodium Hydride
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole (1.0 eq.).
-
Add anhydrous dimethylformamide (DMF) to dissolve the indole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS). Gentle heating (e.g., 50-80 °C) may be required for less reactive alkylating agents.[3]
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Indole N-Alkylation via the Mitsunobu Reaction
-
To a flame-dried round-bottom flask under an inert atmosphere, add the indole (1.0 eq.), the alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.).
-
Dissolve the mixture in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography to remove triphenylphosphine oxide and other byproducts.
Visualized Workflows and Mechanisms
Caption: Troubleshooting workflow for indole N-alkylation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indole [quimicaorganica.org]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Indole - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bhu.ac.in [bhu.ac.in]
- 10. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 12. PlumX [plu.mx]
- 13. Mitsunobu Reaction [organic-chemistry.org]
- 14. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 15. Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. semanticscholar.org [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 20. A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reddit.com [reddit.com]
Technical Support Center: A Researcher's Guide to Indole Purification
Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining high-purity indoles. Drawing from established methodologies and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to address common purification issues.
Troubleshooting Guide: Common Impurities and Removal Strategies
This section addresses specific problems encountered during the purification of indoles, offering explanations for the underlying causes and providing step-by-step protocols for their resolution.
Issue 1: My crude product is a complex mixture with multiple spots on the TLC, including some close to my desired indole.
Root Cause Analysis: The Fischer indole synthesis, while versatile, is sensitive to reaction conditions and can generate a variety of byproducts.[1][2] Harsh acidic conditions and high temperatures can lead to the degradation or polymerization of both starting materials and the final indole product.[2] Common impurities include:
-
Unreacted Starting Materials: Phenylhydrazine and the ketone/aldehyde are often present. Phenylhydrazine is a polar compound and will typically have a low retention factor (Rf) on a TLC plate.[3]
-
Isomeric Products: The use of unsymmetrical ketones can result in the formation of regioisomers, which often have very similar Rf values, making their separation challenging.[3]
-
Side-Reaction Products: Aldol condensation of the ketone/aldehyde starting material and Friedel-Crafts-type reactions can occur under acidic and high-temperature conditions.[4]
-
Polymerized and Oxidized Material: Indoles can be sensitive to air and acid, leading to the formation of colored, high molecular weight impurities that may appear as streaks or baseline spots on a TLC plate.[3]
Troubleshooting Workflow:
dot digraph "Troubleshooting_Workflow_Complex_Mixture" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=record, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
start [label="Complex Crude Mixture\n(Multiple TLC Spots)"]; extraction [label="Step 1: Liquid-Liquid Extraction\n(Acid-Base Wash)"]; chromatography [label="Step 2: Column Chromatography\n(Silica Gel)"]; crystallization [label="Step 3: Recrystallization\n(For Final Purity)"]; end_product [label="High-Purity Indole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> extraction [label="Initial Cleanup"]; extraction -> chromatography [label="Primary Separation"]; chromatography -> crystallization [label="Polishing Step"]; crystallization -> end_product [label="Final Product"]; } dot Caption: A general workflow for purifying complex crude indole reaction mixtures.
Detailed Protocols:
1. Liquid-Liquid Extraction (Acid-Base Wash): This initial workup step is crucial for removing basic and acidic impurities before chromatography.[5][6]
-
Objective: To remove unreacted phenylhydrazine (basic) and acidic byproducts.
-
Procedure:
-
Dissolve the crude reaction mixture in an organic solvent like dichloromethane or diethyl ether.[5]
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a mild acid (e.g., 1M HCl) to extract any basic impurities like unreacted phenylhydrazine.[3][7] The protonated hydrazine will move to the aqueous layer.[7]
-
Separate the aqueous layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid catalyst and remove acidic byproducts.[3][8]
-
Finally, wash with brine (saturated NaCl solution) to remove the bulk of the dissolved water in the organic layer.[8]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
2. Column Chromatography: This is the most common and effective method for separating the desired indole from impurities of varying polarities.[1][9][10]
-
Stationary Phase: Silica gel is the most common choice due to its effectiveness in separating compounds with different polarities.[9] For acid-sensitive indoles, neutral or basic alumina can be used as an alternative.[9]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) is typically used.[9] The optimal solvent system should provide an Rf of approximately 0.2-0.3 for the target indole on a TLC plate to ensure good separation.[9]
-
Pro-Tip for Difficult Separations: Employing a gradient elution, where the polarity of the mobile phase is gradually increased, can improve the separation of compounds with close Rf values.[11]
3. Recrystallization: This technique is excellent for obtaining high-purity crystalline indoles, although it may lead to some loss of product.[1][12]
-
Solvent Selection: The ideal solvent should dissolve the indole well at high temperatures but poorly at low temperatures.[13] A mixed solvent system, such as methanol and water, has been shown to be effective for the crystallization of crude indole.[14]
-
General Procedure:
-
Dissolve the impure indole in a minimal amount of a suitable hot solvent.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.
-
Collect the pure crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals thoroughly.
-
Issue 2: My Bischler-Möhlau synthesis resulted in a low yield and a mixture of regioisomers.
Root Cause Analysis: The Bischler-Möhlau synthesis is notorious for requiring harsh reaction conditions, which can lead to poor yields and a lack of regioselectivity.[15][16] The high temperatures and strong acids traditionally used can cause degradation of starting materials and the desired product.[4]
Mitigation Strategies:
-
Milder Reaction Conditions: Recent advancements have shown that using milder conditions can significantly improve the outcome. For instance, employing lithium bromide as a catalyst or using microwave irradiation can lead to better yields and cleaner reactions.[15][16]
-
Solvent Choice: The use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a solvent and promoter under microwave irradiation has been reported to give good yields of the desired indoles.[4]
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the success of a Fischer indole synthesis?
A1: Several factors are critical for a successful Fischer indole synthesis:
-
Purity of Starting Materials: Ensure the arylhydrazine and carbonyl compounds are pure, as impurities can lead to unwanted side reactions.[1]
-
Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl₂, PPA, HCl, H₂SO₄) are crucial and often require empirical optimization.[1]
-
Temperature Control: Maintaining the optimal reaction temperature is vital. High temperatures can lead to degradation and side reactions.[4]
-
Substituent Effects: Electron-donating groups on the arylhydrazine can sometimes weaken the N-N bond, leading to cleavage as a side reaction instead of the desired cyclization.[1]
Q2: How can I remove colored impurities from my indole product?
A2: Colored impurities are often due to oxidation or polymerization.[3]
-
Activated Charcoal: Treating a solution of your crude product with a small amount of activated charcoal can help adsorb colored impurities. Gently heat the solution with charcoal, then filter it through a pad of Celite to remove the charcoal before proceeding with crystallization or chromatography.
-
Column Chromatography: As mentioned earlier, column chromatography is very effective at separating colored, polar impurities, which often remain at the baseline of the column.
Q3: My indole product appears to be unstable on the silica gel column. What are my options?
A3: Some indoles can be sensitive to the acidic nature of silica gel.[9]
-
Deactivating the Silica Gel: You can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a base, like triethylamine (1-3%).[11]
-
Alternative Stationary Phases: Consider using neutral or basic alumina, or Florisil as the stationary phase for your column chromatography.[9]
Q4: What are some "greener" alternatives for indole purification?
A4: There is a growing interest in developing more environmentally friendly protocols. For purification, consider:
-
Recrystallization from Greener Solvents: Explore the use of ethanol, water, or mixtures thereof, which are more environmentally benign than many chlorinated solvents.
-
Microwave-Assisted Synthesis: This can reduce reaction times and energy consumption, often leading to cleaner reactions and simplifying purification.[4]
Data Summary Tables
Table 1: Common Solvents for Indole Recrystallization
| Solvent/Solvent System | Application Notes |
| Methanol/Water | A mixed solvent system effective for crude indole from coal tar.[14] |
| Ethanol | A common and relatively green solvent for recrystallization. |
| Hexane/Ethyl Acetate | Can be used for recrystallizing less polar indoles. |
| Toluene | Suitable for some higher molecular weight, less polar indoles. |
Table 2: Typical Eluent Systems for Column Chromatography of Indoles on Silica Gel
| Eluent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate (9:1 to 1:1) | Low to Medium | General purpose for a wide range of substituted indoles.[9] |
| Dichloromethane / Methanol (99:1 to 9:1) | Medium to High | For more polar indole derivatives. |
| Hexane / Diethyl Ether | Low to Medium | An alternative to ethyl acetate with different selectivity. |
Visualized Workflows and Relationships
dot digraph "Purification_Decision_Tree" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
start [label="Crude Indole Product"]; tlc [label="Analyze by TLC"]; multiple_spots [label="Multiple Spots Present?", shape=diamond, fillcolor="#FBBC05"]; single_spot [label="Single Major Spot?", shape=diamond, fillcolor="#FBBC05"]; extraction [label="Acid-Base Extraction"]; chromatography [label="Column Chromatography"]; crystallization [label="Recrystallization"]; pure_product [label="Pure Indole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> tlc; tlc -> multiple_spots; tlc -> single_spot; multiple_spots -> extraction [label="Yes"]; extraction -> chromatography; single_spot -> crystallization [label="Yes"]; chromatography -> crystallization; crystallization -> pure_product; } dot Caption: Decision tree for selecting an appropriate indole purification strategy.
References
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem.
- Troubleshooting common issues in Fischer indole synthesis from hydrazones - Benchchem.
- "common side reactions in indole-pyrrole synthesis" - Benchchem.
-
Crystallization purification of indole - ResearchGate. Available at: [Link]
- US5085991A - Process of preparing purified aqueous indole solution - Google Patents.
- Technical Support Center: Troubleshooting Indole Alkaloid Synthesis - Benchchem.
- Purification of crude 5-Bromo-4-fluoro-2-methyl-1H-indole by column chromatography - Benchchem.
-
Bischler–Möhlau indole synthesis - Wikipedia. Available at: [Link]
-
Indole Synthesis - Sciencemadness Discussion Board. Available at: [Link]
-
Bischler-Möhlau indole synthesis - chemeurope.com. Available at: [Link]
- Acid-Base Extraction.
-
Acid–base extraction - Wikipedia. Available at: [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - MDPI. Available at: [Link]
-
(PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1 - ResearchGate. Available at: [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1 - MDPI. Available at: [Link]
-
Bischler-Möhlau indole synthesis - Semantic Scholar. Available at: [Link]
-
Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns - PubMed. Available at: [Link]
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Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure - Testbook. Available at: [Link]
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Why Do Some Fischer Indolizations Fail? - PMC - NIH. Available at: [Link]
- Column chromatography.
-
(sp. gr. 1.138). The flask is surrounded with a freezing mixture of ice and salt, and, when the contents are at 0°, stirring is started and 500 g. of cracked ice is added, or more ice can be added and the external cooling dispensed with; then - Organic Syntheses Procedure. Available at: [Link]
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Isolation and Purification of Natural Compounds - Column Chromatography. Available at: [Link]
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Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]
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Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]
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Synthesis of indoles - Organic Chemistry Portal. Available at: [Link]
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Problems with Fischer indole synthesis : r/Chempros - Reddit. Available at: [Link]
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Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed. Available at: [Link]
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Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone - Canadian Science Publishing. Available at: [Link]
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(PDF) Bischler Indole Synthesis - ResearchGate. Available at: [Link]
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One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - RSC Publishing. Available at: [Link]
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Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Publishing. Available at: [Link]
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Acid-Base Extraction Tutorial - YouTube. Available at: [Link]
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Identification and synthesis of impurities formed during sertindole preparation - PMC. Available at: [Link]
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Separation of Acidic, Basic and Neutral Compounds | Magritek. Available at: [Link]
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Fischer Indole Synthesis - YouTube. Available at: [Link]
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Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link]
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Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC - NIH. Available at: [Link]
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3-Substituted indole: A review - International Journal of Chemical Studies. Available at: [Link]
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Technical Support Center: Preventing Tryptophan Indole Side Chain Oxidation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you mitigate the oxidation of the tryptophan indole side chain in your experiments. Tryptophan is highly susceptible to oxidation, which can impact the structure, function, and immunogenicity of proteins and biopharmaceuticals.[1] This resource is designed to provide you with the expertise and practical solutions to ensure the integrity of your samples.
I. Understanding the Problem: The "Why" Behind Tryptophan Oxidation
Before delving into preventative measures, it is crucial to understand the mechanisms that lead to tryptophan degradation. The indole side chain of tryptophan is electron-rich, making it a prime target for reactive oxygen species (ROS).[2] Oxidation can be initiated by several factors commonly encountered in the laboratory, including exposure to light, elevated temperatures, inappropriate pH, presence of metal ions, and oxidizing agents.[1][3]
Frequently Asked Questions (FAQs) - The Fundamentals
Q1: What are the primary chemical pathways of tryptophan oxidation?
A1: Tryptophan oxidation primarily proceeds through two main pathways:
-
Photo-oxidation: Exposure to light, particularly UV light, can excite photosensitizers present in the solution (e.g., flavins), which then react with tryptophan. This can occur via a Type I mechanism involving electron transfer to form radicals or a Type II mechanism where energy is transferred to molecular oxygen to create highly reactive singlet oxygen.[4][5]
-
Radical-mediated Oxidation: Reactive oxygen species (ROS) like hydroxyl radicals (•OH) can attack the indole ring.[2] These radicals can be generated by various sources, including metal-catalyzed reactions (e.g., Fenton-like reactions) and certain chemical reagents.[3][6]
The initial oxidation products are often tryptophan hydroperoxides, which can then rearrange to form more stable products like N-formylkynurenine (NFK) and kynurenine.[2] Further degradation can lead to a variety of other products.
Q2: What are the common laboratory factors that promote tryptophan oxidation?
A2: Several common laboratory conditions can accelerate the oxidation of tryptophan:
-
Exposure to Light: Ambient laboratory light, especially UV light, is a significant contributor to photo-oxidation.[3]
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[3][7]
-
Sub-optimal pH: Both acidic and alkaline conditions can influence the rate of tryptophan oxidation, with increased degradation often observed at higher pH.[7][8]
-
Presence of Metal Ions: Transition metal ions like copper (Cu²⁺) and iron (Fe²⁺/Fe³⁺) can catalyze the formation of ROS, leading to increased oxidation.[3]
-
Oxidizing Agents: Contaminating oxidants in reagents or buffers, or the deliberate use of oxidizing agents, will directly degrade tryptophan.[1]
-
Cell Culture Media Components: Certain components in chemically defined media can influence tryptophan oxidation. For instance, lower concentrations of cysteine and higher concentrations of copper and manganese have been shown to reduce oxidation in some biopharmaceuticals.[9][10]
Q3: How does tryptophan oxidation affect my protein or biopharmaceutical?
A3: Oxidation of tryptophan residues can have significant consequences:
-
Loss of Biological Activity: If the oxidized tryptophan is located in a functionally important region, such as the complementarity-determining regions (CDRs) of an antibody, it can disrupt binding to its target.[11][12]
-
Structural Changes: The introduction of polar groups and potential cleavage of the indole ring can alter the local conformation and potentially lead to protein aggregation.[2][13]
-
Increased Immunogenicity: Altered protein structures can be recognized as foreign by the immune system, potentially leading to an unwanted immune response.[10]
-
Product Heterogeneity: The presence of various oxidized forms of a protein complicates analysis and characterization, which is a major concern in drug development.[14][15]
Visualizing the Oxidation Pathway
The following diagram illustrates the general pathway of tryptophan oxidation, highlighting the key intermediates and products.
Caption: Generalized pathway of tryptophan oxidation.
II. Troubleshooting Guide: Identifying and Resolving Oxidation Issues
This section provides a structured approach to troubleshooting tryptophan oxidation in your experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected loss of protein activity or binding. | Oxidation of critical tryptophan residues. | 1. Analyze for Oxidation: Use analytical techniques like RP-HPLC or mass spectrometry to detect oxidized forms of your protein.[16][17] 2. Implement Preventative Measures: Follow the protocols outlined in Section III to minimize oxidation during handling and storage. |
| Appearance of new peaks in HPLC or mass spectrometry data. | Formation of tryptophan oxidation products (e.g., +16 Da or +32 Da mass shifts).[18] | 1. Characterize the Peaks: Use tandem mass spectrometry (MS/MS) to identify the specific modifications and locate the oxidized residues.[6] 2. Review Experimental Conditions: Identify potential sources of oxidation in your workflow (e.g., light exposure, buffer components). |
| Yellowing of protein solutions or cell culture media. | Degradation of tryptophan into chromophoric products.[7] | 1. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.[3] 2. Control Temperature: Store samples at appropriate low temperatures (-20°C or -80°C).[3] |
| Inconsistent experimental results. | Variable levels of tryptophan oxidation between experiments. | 1. Standardize Protocols: Ensure consistent handling procedures, including light exposure, temperature, and buffer preparation. 2. Incorporate Controls: Use a well-characterized standard to monitor for oxidation in each experiment. |
III. Prevention Protocols: Proactive Strategies to Minimize Oxidation
Proactive measures are the most effective way to prevent tryptophan oxidation. Here are detailed protocols and best practices.
Protocol 1: Creating an Oxidation-Resistant Buffer System
Objective: To prepare buffers that minimize the risk of tryptophan oxidation.
Materials:
-
High-purity water (Milli-Q or equivalent)
-
Buffer components (e.g., Tris, phosphate salts) of the highest purity available
-
Chelating agent: Ethylenediaminetetraacetic acid (EDTA)
-
Antioxidants (choose one):
-
Ascorbic acid (Vitamin C)
-
Methionine
-
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Degas the Water: Before adding any solutes, sparge the high-purity water with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
Add Buffer Components: Dissolve the buffer components in the degassed water.
-
Incorporate a Chelating Agent: Add EDTA to a final concentration of 0.1-1 mM. This will sequester trace metal ions that can catalyze oxidation.[3]
-
Add an Antioxidant:
-
Ascorbic Acid: Add to a final concentration of 1-10 mM. Ascorbic acid is a potent free radical scavenger.[19]
-
Methionine: Add to a final concentration of 10-20 mM. Methionine can act as a sacrificial antioxidant, protecting tryptophan residues.
-
-
Adjust pH: Adjust the pH of the final buffer solution as required for your experiment. Note that lower pH can sometimes reduce the rate of oxidation.[7]
-
Store Properly: Store the prepared buffer in a tightly sealed container, protected from light, and at 4°C. For long-term storage, consider freezing.
Protocol 2: Best Practices for Sample Handling and Storage
Objective: To minimize exposure to conditions that promote oxidation during routine laboratory work.
-
Minimize Light Exposure:
-
Work in a dimly lit area whenever possible.
-
Use amber or opaque microcentrifuge tubes and storage containers.[3]
-
When working on a benchtop, cover sample racks with aluminum foil.
-
-
Control Temperature:
-
Work in an Inert Atmosphere (for highly sensitive samples):
-
For extremely sensitive proteins, consider performing critical steps in an anaerobic chamber or glove box under a nitrogen or argon atmosphere.
-
Visualizing the Prevention Workflow
The following workflow diagram summarizes the key steps to prevent tryptophan oxidation.
Caption: Workflow for preventing tryptophan oxidation.
IV. Analytical Techniques for Detecting Tryptophan Oxidation
Q4: How can I detect if tryptophan oxidation has occurred in my sample?
A4: Several analytical techniques can be used to detect and quantify tryptophan oxidation:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used method to separate oxidized forms of a protein from the native form.[16][17] The increased polarity of oxidized tryptophan residues often leads to earlier elution times.
-
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for identifying oxidation. A single oxidation of tryptophan results in a mass increase of +16 Da (addition of an oxygen atom), while double oxidation leads to a +32 Da shift.[18] Peptide mapping followed by tandem MS (MS/MS) can pinpoint the exact location of the oxidized residue.
-
UV-Visible Spectroscopy: The oxidation of the indole ring leads to changes in its UV absorbance spectrum. While not as specific as HPLC or MS, it can be a quick method to screen for significant degradation.
-
Fluorescence Spectroscopy: Tryptophan has a characteristic fluorescence emission. Oxidation to products like kynurenine and NFK results in a decrease in this fluorescence, which can be monitored.[2]
V. Advanced Topics and Considerations
Q5: Are all tryptophan residues in a protein equally susceptible to oxidation?
A5: No. The susceptibility of a particular tryptophan residue to oxidation is highly dependent on its local environment and solvent accessibility.[14][15] Tryptophan residues on the surface of a protein are generally more prone to oxidation than those buried in the hydrophobic core. Computational modeling can sometimes be used to predict which residues are most likely to be oxidized.[14][15]
Q6: Can antioxidants ever be detrimental?
A6: In some specific cases, yes. In metal-catalyzed oxidation (a site-specific process), some antioxidants can paradoxically accelerate the oxidation reaction.[1] This is why the use of a chelating agent like EDTA is a crucial first line of defense to remove the catalytic metal ions.
Q7: What is "forced degradation" or a "stress test," and when should I use it?
A7: Forced degradation studies involve intentionally exposing a protein to harsh conditions (e.g., high concentrations of an oxidizing agent like hydrogen peroxide or tert-butylhydroperoxide, intense light, high heat) to accelerate degradation.[13][18] These studies are critical in drug development to:
-
Identify potential degradation pathways.
-
Determine which residues are most susceptible to modification.[12]
-
Develop and validate analytical methods for detecting degradation products.[13]
By understanding the mechanisms of tryptophan oxidation and implementing these proactive strategies, you can significantly enhance the quality and reliability of your experimental data and preserve the integrity of your valuable protein samples.
References
- Chemically defined media modifications to lower tryptophan oxidation of biopharmaceuticals. (n.d.). Google Scholar.
- Pattison, D. I., Rahmanto, A. S., & Davies, M. J. (2012). Light-Induced Oxidation of Tryptophan and Histidine. Reactivity of Aromatic N-Heterocycles toward Triplet-Excited Flavins. Journal of the American Chemical Society.
- Chemically defined media modifications to lower tryptophan oxidation of biopharmaceuticals. (n.d.). Google Scholar.
- Degradation of Tryptophan by UV Irradiation: Influencing Parameters and Mechanisms. (n.d.). Google Scholar.
- Minimizing auto-oxidation of tryptophan to N-Formylkynurenine in biological samples. (n.d.). Benchchem.
- Determination of tryptophan oxidation of monoclonal antibody by reversed phase high performance liquid chromatography. (n.d.). ResearchGate.
- Tryptophan Oxidation of a Monoclonal Antibody Under Diverse Oxidative Stress Conditions: Distinct Oxidative Pathways Favor Specific Tryptophan Residues. (2020). PubMed.
- Investigation of L-Tryptophan Electrochemical Oxidation with a Graphene-Modified Electrode. (n.d.). MDPI.
- Selective Tryptophan Oxidation of Monoclonal Antibodies: Oxidative Stress and Modeling Prediction. (2019). ACS Publications.
- Effects of temperature and pH on absorbance values of Trp Change in the... (n.d.). ResearchGate.
- Mechanism of L-tryptophan oxidation. (n.d.). ResearchGate.
- The repair of oxidized amino acids by antioxidants. (1984). PubMed.
- Separation of Tryptophan Oxidized Peptides from Their Native Forms. (n.d.). LCGC International.
- A spectrophotometric method for the determination of tryptophan following oxidation by the addition of sodium hypochlorite pentahydrate. (2023). PLOS One.
- Identification of oxidation products and free radicals of tryptophan by mass spectrometry. (n.d.). Google Scholar.
- Oxidation of Tryptophan by H2O2 in Model Systems. (n.d.). ResearchGate.
- Determination of tryptophan oxidation of monoclonal antibody by reversed phase high performance liquid chromatography. (2007). PubMed.
- Selective Tryptophan Oxidation of Monoclonal Antibodies: Oxidative Stress and Modeling Prediction. (2019). PubMed.
- Tryptophan Oxidation of a Monoclonal Antibody Under Diverse Oxidative Stress Conditions: Distinct Oxidative Pathways Favor Specific Tryptophan Residues. (n.d.). ResearchGate.
- Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization. (1995). PubMed.
- Oxidative rearrangement of tryptophan to indole nitrile by a single diiron enzyme. (n.d.). National Institutes of Health.
- Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences. (n.d.). National Institutes of Health.
- Mechanism of tryptophan oxidation induced by reactive species. (n.d.). ResearchGate.
- Impact of Tryptophan Oxidation in Complementarity-Determining Regions of Two Monoclonal Antibodies on Structure-Function Characterized by Hydrogen-Deuterium Exchange Mass Spectrometry and Surface Plasmon Resonance. (n.d.). ResearchGate.
- Machine learning prediction of methionine and tryptophan photooxidation susceptibility. (n.d.). Google Scholar.
- Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans. (2016). PubMed Central.
- Identification of Potential Sites for Tryptophan Oxidation in Recombinant Antibodies Using tert-Butylhydroperoxide and Quantitative LC-MS. (2011). PLOS One.
- The Tryptophan Pathway Targeting Antioxidant Capacity in the Placenta. (2018). PubMed Central.
- Prevention of Tryptophan Oxidation During Iodination of Tyrosyl Residues in Peptides. (n.d.). ResearchGate.
- Cytoprotective antioxidant function of tyrosine and tryptophan residues in transmembrane proteins. (2000). PubMed.
- Role of Tryptophan in Health and Disease: Systematic Review of the Anti-Oxidant, Anti-Inflammation, and Nutritional Aspects of Tryptophan and Its Metabolites. (2019). ResearchGate.
- The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins. (2020). PubMed Central.
- EFFECT OF pH AND TEMPERATURE ON CONFORMATIONAL CHANGES OF A HUMANIZED MONOCLONAL ANTIBODY. (n.d.). DigitalCommons@URI.
- Stability of tryptophan during food processing and storage. (n.d.). Cambridge University Press & Assessment.
- Protein oxidation - Formation mechanisms, detection and relevance as biomarkers in human diseases. (n.d.). PubMed Central.
- Stability of tryptophan during food processing and storage. (n.d.). Cambridge University Press & Assessment.
- Stability of tryptophan during food processing and storage. 1. Comparative losses of tryptophan, lysine and methionine in differ. (n.d.). SciSpace.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 18. Tryptophan Oxidation of a Monoclonal Antibody Under Diverse Oxidative Stress Conditions: Distinct Oxidative Pathways Favor Specific Tryptophan Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The repair of oxidized amino acids by antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Amino Acid Hydrochloride Salts in DMF
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and answers to frequently asked questions regarding the solubility of amino acid hydrochloride (HCl) salts in N,N-Dimethylformamide (DMF), a common challenge in synthetic chemistry, particularly in solid-phase peptide synthesis (SPPS).
Understanding the Core Challenge: The "Why" Behind Insolubility
Before troubleshooting, it is crucial to understand the underlying chemical principles that govern this solubility issue. The problem arises from a fundamental mismatch between the solute's properties and the solvent's capabilities.
-
The Solute: Amino Acid Hydrochloride Salts: These are not neutral organic molecules. They are ionic salts. The amine group is protonated to form an ammonium chloride salt (R-CH(NH₃⁺Cl⁻)-COOH). This ionic character imparts a high crystal lattice energy, similar to that of inorganic salts like sodium chloride. To dissolve, the solvent must provide enough energy to overcome this lattice energy.
-
The Solvent: N,N-Dimethylformamide (DMF): DMF is a polar aprotic solvent. It has a significant dipole moment, which allows it to solvate cations effectively. However, it is a poor hydrogen bond donor, making it less efficient at solvating small anions like chloride (Cl⁻). Crucially, its solvating power is often insufficient to break the strong ionic bonds holding the amino acid salt crystal together.
The result is poor solubility. The energy gained by solvating the individual ions does not compensate for the energy required to break apart the crystal lattice.
Troubleshooting Guide: Practical Solutions for Insolubility
This section addresses specific problems in a question-and-answer format, providing step-by-step protocols and the rationale behind each action.
Question: My amino acid HCl salt is completely insoluble in DMF, appearing as a slurry or solid precipitate. What is the primary solution?
Answer: The most effective and standard solution is to convert the ionic salt into its neutral, "free amine" form in situ. This is achieved by adding a non-nucleophilic tertiary amine base. This deprotonates the ammonium ion, neutralizing the charge and dramatically increasing its solubility in organic solvents like DMF.
The reaction is as follows: R-NH₃⁺Cl⁻ (insoluble) + Base (e.g., DIEA) → R-NH₂ (soluble) + [Base-H]⁺Cl⁻
Protocol 1: Solubilization via In-Situ Neutralization
This protocol describes the standard method for preparing a solution of an amino acid for use in peptide coupling reactions.
Materials:
-
Amino Acid Hydrochloride Salt
-
Anhydrous DMF
-
Non-nucleophilic base: N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)
-
Stir plate and magnetic stir bar
-
Appropriate glassware
Procedure:
-
Preparation: Weigh the required amount of the amino acid HCl salt and add it to a clean, dry flask.
-
Add Solvent: Add the desired volume of anhydrous DMF. You will observe a suspension or slurry.
-
Base Addition (Crucial Step): While stirring, slowly add 1.0 to 1.1 equivalents of the tertiary base (e.g., DIEA) dropwise to the suspension.
-
Rationale (Expertise): Using a slight excess of base ensures complete neutralization. However, a large excess should be avoided as it can cause side reactions, such as racemization, during subsequent coupling steps. DIEA is often preferred due to its steric hindrance, which makes it less likely to act as a nucleophile.
-
-
Observation (Validation): Continue stirring at room temperature. The suspension should clarify completely within 5-15 minutes, resulting in a clear, homogenous solution. This visual confirmation validates that the salt has been converted to the soluble free amine form.
-
Usage: The resulting solution is now ready for the next step in your synthesis (e.g., addition of activating agents for peptide coupling).
Question: I've added a base, but my solution is still cloudy, or the amino acid is taking a very long time to dissolve. What's next?
Answer: This can occur with certain amino acids that have bulky or very nonpolar side chains, or if the quality of the DMF is poor. Here are the next troubleshooting steps.
1. Apply Physical Methods:
-
Sonication: Place the vial in an ultrasonic bath for 10-15 minutes. Sonication provides energy to break up aggregates and can significantly accelerate the dissolution process.[1][2]
-
Gentle Warming: Warm the solution to 35-40°C with stirring. This increases the kinetic energy of the system and can improve solubility. Caution: Avoid excessive heat, as it can degrade certain amino acids or reagents.[3]
2. Use a Co-Solvent:
-
If physical methods fail, adding a small percentage (5-10% v/v) of a stronger solvent can be highly effective. N-Methyl-2-pyrrolidone (NMP) and Dimethyl sulfoxide (DMSO) are excellent choices.[3][4]
Table 1: Comparison of Common Aprotic Solvents in Synthesis
| Property | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) | Dimethyl Sulfoxide (DMSO) |
| Polarity | High | Higher | Very High |
| Boiling Point | 153 °C | 202 °C | 189 °C |
| Primary Use | General-purpose solvent for SPPS, good for reagent dissolution.[4] | Excellent for dissolving aggregating sequences and hydrophobic amino acids.[3][6] | Used as a co-solvent to enhance solubility of very difficult compounds.[3] |
| Key Drawback | Can decompose to dimethylamine, which can cause side reactions.[4] | More viscous and more expensive than DMF. | Can be difficult to remove and may oxidize sensitive residues (e.g., Cys, Met). |
Frequently Asked Questions (FAQs)
Q1: Can I dissolve the amino acid HCl salt in DMF first and then add it to my reaction containing a base? A1: This is not recommended. The amino acid HCl salt has very low intrinsic solubility in pure DMF. Attempting to make a stock solution without a neutralizing base will likely fail. The proper order is to create the suspension in DMF and then add the base to trigger dissolution.
Q2: Why not just use the free amino acid instead of the hydrochloride salt? A2: Free amino acids are often zwitterionic (R-CH(NH₃⁺)-COO⁻) and can have poor solubility in organic solvents themselves.[7] They are also prone to dimerization (forming diketopiperazines) or polymerization over time. The hydrochloride salt is a stable, crystalline, and easily handled solid. Using the salt and neutralizing it just before use is a standard, reliable practice in synthetic chemistry.
Q3: Does the side chain of the amino acid affect its HCl salt's solubility in DMF? A3: Absolutely. While most amino acid HCl salts require neutralization, those with very bulky, hydrophobic side chains (e.g., Val, Ile, Leu) or complex aromatic groups (e.g., Trp) can be particularly challenging and may require the co-solvent or warming techniques described above even after base addition. Conversely, salts of simpler amino acids like Glycine or Alanine tend to dissolve more readily after neutralization.
Q4: Are there any "greener" or alternative solvents to DMF? A4: Yes, due to regulatory concerns about DMF, the field is actively exploring alternatives. N-Butylpyrrolidinone (NBP) has emerged as a promising, less toxic substitute.[8] Solvent mixtures, such as those containing DMSO and ethyl acetate, are also being investigated to reduce environmental impact while maintaining high performance in synthesis.[8]
Q5: I accidentally added too much base. What are the consequences? A5: A significant excess of a tertiary amine base can increase the rate of racemization of the activated amino acid during the coupling step, which compromises the stereochemical purity of your final peptide. It is always best to add the base carefully and stoichiometrically.
References
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. [Link]
-
Pal, A., & Lahiri, S. C. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. [Link]
-
DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. [Link]
-
Study.com. (n.d.). Explain why amino acids, unlike most other organic compounds, are insoluble in organic solvents like diethyl ether. [Link]
-
Hirano, A., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences. [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]
-
ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?[Link]
-
ResearchGate. (2014). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?[Link]
-
ResearchGate. (2014). How can I dissolve free amino acids?[Link]
-
SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. [Link]
-
Molinspiration. (2026). Molecular Solvents – Replacements for DMF, DMAC, NMP. [Link]
-
SciTechnol. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. [Link]
-
Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. [Link]
-
Hayashi, K., et al. (n.d.). Solubilities Studies of Basic Amino Acids. [Link]
- Kharasch, M. S., & Fuchs, C. F. (1946). Preparation of amino acids from their salts. U.S.
-
ResearchGate. (2025). Amino acid Solubility under the Influence of NaCl at 298.15 K. [Link]
-
Gopi, H., et al. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2011). Use of amino acids as counterions improves the solubility of the BCS II model drug, indomethacin. Current Drug Delivery. [Link]
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- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. homework.study.com [homework.study.com]
- 8. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
"common side reactions in peptide coupling with tryptophan esters"
Welcome to the technical support center for troubleshooting challenges in solid-phase peptide synthesis (SPPS) involving tryptophan residues. This guide provides in-depth, field-tested advice for researchers, chemists, and drug development professionals to diagnose and resolve common side reactions associated with the coupling of tryptophan esters.
Introduction: The Challenge of Tryptophan in Peptide Synthesis
Tryptophan (Trp), with its nucleophilic indole side chain, presents a unique set of challenges during peptide synthesis. The electron-rich indole ring is susceptible to various modifications, including oxidation and acid-catalyzed reactions, which can lead to impurities that are often difficult to separate from the target peptide. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to help you navigate these complexities and optimize your synthetic outcomes.
Part 1: Troubleshooting Guide & FAQs
Question 1: I'm observing a significant +14 Da impurity in my Trp-containing peptide. What is the likely cause and how can I prevent it?
This is a classic case of oxidation of the tryptophan indole ring, leading to the formation of N-formylkynurenine (NFK), or in some cases, hydroxytryptophan derivatives.
Mechanism of Oxidation:
The indole ring of tryptophan is highly susceptible to oxidation by various agents, including atmospheric oxygen, residual oxidants from reagents, and even light. The double bond in the pyrrole ring is the primary site of attack, leading to a cascade of reactions that can ultimately result in the cleavage of the ring and the formation of NFK.
Preventative Measures & Protocols:
-
Degassing of Solvents: Before use, thoroughly degas all solvents (DMF, NMP, DCM) by sparging with an inert gas like argon or nitrogen for at least 15-20 minutes. This minimizes dissolved oxygen, a key culprit in oxidation.
-
Use of Antioxidant Scavengers: The addition of scavengers to the cleavage cocktail is critical. A common and effective scavenger is 1,2-ethanedithiol (EDT) .
Protocol: Cleavage Cocktail with Antioxidants
-
Prepare the cleavage cocktail in a well-ventilated fume hood.
-
For a standard Reagent K cocktail, combine:
-
Trifluoroacetic acid (TFA): 92.5%
-
Water: 2.5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
Triisopropylsilane (TIS): 2.5%
-
-
Add the cocktail to the resin-bound peptide and allow the cleavage to proceed for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
-
Reagent Purity: Ensure that all reagents, especially TFA, are fresh and of high purity. Older TFA can contain oxidative impurities.
Troubleshooting Workflow: Diagnosing +14 Da Impurity
Caption: Workflow for troubleshooting a +14 Da mass increase.
Question 2: My peptide is showing a +28 Da adduct, and it's resistant to standard scavengers. What's happening?
A +28 Da adduct on a tryptophan residue often points to formylation , a side reaction where a formyl group (-CHO) is added to the indole nitrogen.
Mechanism of Formylation:
This side reaction can be particularly problematic when using DMF as the solvent, which can degrade to form formic acid and dimethylamine. The formic acid can then react with the indole nitrogen, especially under acidic conditions or with certain activating agents. Another source can be the decomposition of the formyl group from Fmoc-Trp(For)-OH if the deprotection is incomplete.
Preventative Strategies:
-
Solvent Quality: Use high-purity, fresh DMF. Older or improperly stored DMF is more likely to contain formic acid. Consider using N-methyl-2-pyrrolidone (NMP) as an alternative solvent, as it is generally more stable.
-
Coupling Reagent Choice: Avoid using coupling reagents that can promote formylation. While common carbodiimides like DIC are generally safe, be cautious with reagents that might have formyl-containing impurities.
-
Protecting Group Strategy: For particularly sensitive sequences, consider using a Boc-protected tryptophan on the indole nitrogen, such as Boc-Trp(Boc)-OH, which is removed during the final TFA cleavage.
Comparative Table: Solvent Choice Impact on Formylation
| Solvent | Relative Stability | Propensity for Formic Acid Formation | Recommendation |
| DMF | Moderate | Higher, especially with age/impurities | Use fresh, high-purity bottles. |
| NMP | High | Lower | Recommended alternative for Trp-rich sequences. |
Question 3: I'm seeing a complex mixture of byproducts, and my final yield is low after cleavage. Could this be related to my choice of protecting groups and scavengers?
This scenario often arises from alkylation of the tryptophan indole ring by carbocations generated during the cleavage of other side-chain protecting groups.
Mechanism of Alkylation:
During TFA-mediated cleavage, protecting groups like tert-butyl (tBu) from Asp(OtBu), Glu(OtBu), or Ser(tBu) are released as stable tert-butyl carbocations. These electrophilic species can then attack the nucleophilic indole ring of tryptophan at various positions, leading to a heterogeneous mixture of alkylated peptide impurities.
The Role of Scavengers:
Scavengers are crucial for intercepting these reactive carbocations before they can modify tryptophan. Triisopropylsilane (TIS) is a highly effective carbocation scavenger. It works by hydride transfer, reducing the carbocation to an inert alkane.
Scavenger Selection Guide:
| Scavenger | Target Species | Mechanism | Recommended Concentration |
| Triisopropylsilane (TIS) | Carbocations (e.g., from tBu) | Hydride Donor | 1-5% |
| 1,2-Ethanedithiol (EDT) | Thiol-reactive species, Antioxidant | Nucleophilic thiol | 2.5-5% |
| Water | Rehydration, aids solubility | Solvent | 2.5-5% |
| Thioanisole | Protects against Met oxidation | Antioxidant | 2.5-5% |
Experimental Protocol: Optimized Cleavage for Trp-Containing Peptides
-
Resin Preparation: After final deprotection, wash the resin thoroughly with DCM (3x) and dry it under a stream of nitrogen.
-
Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. For a peptide containing Trp, Arg(Pbf), and tBu-protected residues, a recommended cocktail is TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5) .
-
Cleavage Reaction: Add the cocktail to the resin (approx. 10 mL per gram of resin) and incubate for 2-4 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of ice-cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the precipitated peptide. Wash the pellet with cold ether 2-3 times and then dry under vacuum.
Diagram: Role of Scavengers in Preventing Alkylation
Caption: Scavenging of tBu carbocations by TIS.
Part 2: Advanced Considerations & FAQs
Question 4: Can my coupling reagent itself cause side reactions with tryptophan?
Yes, certain coupling reagents or activation strategies can lead to modifications of the tryptophan side chain.
-
HBTU/HOBt: While generally safe, prolonged coupling times or excess equivalents of HBTU in the presence of unreacted HOBt can potentially lead to modifications, although this is less common than other side reactions.
-
DIC/Oxyma: This combination is often considered a safer alternative for sensitive residues like tryptophan. Oxyma Pure is less likely than HOBt to cause side reactions.
-
Acid Chlorides/Symmetrical Anhydrides: These highly reactive species should be used with caution as they can lead to acylation of the indole ring if not properly controlled.
Recommendation: For Trp-containing peptides, using a combination of DIC and an oxime-based additive like Oxyma Pure or COMU is often a robust choice that minimizes side reactions.
Question 5: What about racemization of the tryptophan residue during coupling?
Racemization is a risk for any amino acid during activation, but tryptophan can be particularly susceptible under certain conditions.
Factors Influencing Racemization:
-
Over-activation: Allowing the activated amino acid to sit for too long before adding it to the resin can lead to the formation of an oxazolone intermediate, which is prone to racemization.
-
Base: The type and amount of base used (e.g., DIPEA) can influence the rate of racemization. Use the minimum amount of base necessary to facilitate the coupling.
-
Coupling Reagent: Reagents like HATU, HCTU, and COMU are known to suppress racemization effectively.
Protocol to Minimize Racemization:
-
Pre-activation Time: Minimize the time between dissolving the amino acid, coupling reagent, and base, and adding the mixture to the resin. A pre-activation time of 1-2 minutes is generally sufficient.
-
Base Stoichiometry: Use 1.0 to 2.0 equivalents of a hindered base like DIPEA. Avoid excess base.
-
Temperature: Perform couplings at room temperature. Elevated temperatures can increase the rate of racemization.
References
-
Title: Formylation of the Tryptophan Indole Ring During Solid-Phase Peptide Synthesis Source: Journal of Peptide Science URL: [Link]
-
Title: COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium-Type Peptide Coupling Reagents Source: Chemistry - A European Journal URL: [Link]
-
Title: The preservation of configuration in peptide synthesis Source: The Chemical Society, Annual Reports on the Progress of Chemistry, Section B: Organic Chemistry URL: [Link]
Technical Support Center: Cleavage Cocktails for Peptides Containing Modified Tryptophan
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with the solid-phase peptide synthesis (SPPS) of peptides containing modified tryptophan residues. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of the final cleavage and deprotection steps, ensuring high peptide purity and yield.
Understanding the Core Challenge: The Susceptibility of the Tryptophan Indole Ring
The indole ring of tryptophan is electron-rich, making it highly susceptible to electrophilic attack and oxidation, particularly under the strong acidic conditions of trifluoroacetic acid (TFA) cleavage. During this process, carbocations are generated from the removal of acid-labile protecting groups (e.g., Boc, tBu) from other amino acid side chains and the resin linker itself.[1] These reactive carbocations can readily alkylate the tryptophan indole ring, leading to a variety of undesired side products. Furthermore, prolonged exposure to acid can lead to oxidation of the indole ring.[1]
Modified tryptophan residues, while offering unique functionalities, can introduce additional complexities to the cleavage process. The nature of the modification can influence the electronic properties of the indole ring, potentially altering its reactivity and requiring tailored cleavage strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions involving tryptophan during TFA cleavage?
A1: The primary side reactions involving the tryptophan indole ring during TFA cleavage are:
-
Alkylation: Electrophilic attack by carbocations generated from protecting groups (e.g., tert-butyl cations from Boc or tBu groups) or the resin linker (e.g., the p-hydroxybenzyl cation from Wang resin) can lead to the addition of these groups to the indole ring.[1][2]
-
Oxidation: The indole ring can be oxidized to form various products, including kynurenine and N-formylkynurenine, which will result in a mass increase of +16 Da or +32 Da in the final peptide.[3][4]
-
Sulfonation: When peptides contain arginine residues protected with sulfonyl-based groups (e.g., Pmc, Pbf), the protecting group can be transferred to the tryptophan indole ring during cleavage.[5][6]
-
Reattachment to the resin: For peptides with a C-terminal tryptophan, the cleaved peptide can sometimes reattach to the resin linker.[5][7]
Q2: How do scavengers protect tryptophan during cleavage?
A2: Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" or quench the reactive carbocations before they can react with the electron-rich indole ring of tryptophan.[1][2] They act as sacrificial substrates, effectively minimizing tryptophan-related side products.
"Carbocation (R+)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Tryptophan" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Scavenger" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Alkylated Tryptophan (Side Product)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Scavenged Carbocation" [fillcolor="#5F6368", fontcolor="#FFFFFF"];
"Carbocation (R+)" -> "Tryptophan" [label="Alkylation"]; "Tryptophan" -> "Alkylated Tryptophan (Side Product)"; "Carbocation (R+)" -> "Scavenger" [label="Trapping"]; "Scavenger" -> "Scavenged Carbocation"; }
Caption: Protective Mechanism of Scavengers.Q3: What are the standard cleavage cocktails for peptides containing tryptophan?
A3: The choice of cleavage cocktail is critical and depends on the specific amino acids in the peptide sequence. Some well-established cocktails include:
-
Reagent K: A versatile cocktail suitable for peptides with a combination of sensitive residues, including tryptophan, cysteine, and methionine.[1][8][9]
-
Reagent R: Particularly recommended for peptides containing arginine protected with sulfonyl groups (Pmc, Pbf) to minimize sulfonation of tryptophan.[1][7]
-
TFA/TIS/Water (95:2.5:2.5): A common and effective general-purpose cocktail. Triisopropylsilane (TIS) is an excellent scavenger for tert-butyl cations.[10][11]
| Reagent Cocktail | Composition (v/v) | Primary Application |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | General use for peptides with multiple sensitive residues (Trp, Cys, Met, Tyr).[8][9] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Peptides with Arg(Pmc/Pbf) to prevent tryptophan sulfonation.[7] |
| TFA/TIS/H₂O | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water | General purpose, effective for scavenging t-butyl cations.[10] |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | A good general-purpose cleavage cocktail.[12] |
Q4: My peptide contains a formyl-tryptophan (Trp(For)). Does this require a special cleavage protocol?
A4: Yes. The formyl group on the tryptophan indole nitrogen is stable to TFA. It can be removed either before or during cleavage.
-
Pre-cleavage deformylation: This can be achieved by treating the peptide-resin with a solution of piperidine in DMF.[2]
-
In-situ deformylation: During HF cleavage, the formyl group can be removed by including a thiol scavenger like p-thiocresol.[2] For TFMSA cleavage, EDT can be added to the cocktail for thiolytic removal of the formyl group.[2] A two-step deprotection/cleavage procedure using trimethylsilyl bromide-thioanisole/TFA has also been shown to be effective for deformylating N-in-formyltryptophan.[13]
Troubleshooting Guide
"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Analyze Crude Peptide (LC-MS)" [shape=box]; "Unexpected Mass Peaks?" [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Low Yield?" [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Desired Mass, High Purity" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Identify Mass Shift" [shape=box]; "Check for Incomplete Cleavage" [shape=box]; "Optimize Cleavage Cocktail" [shape=box]; "Modify Cleavage Conditions" [shape=box]; "Re-evaluate Synthesis Strategy" [shape=box];
Start -> "Analyze Crude Peptide (LC-MS)"; "Analyze Crude Peptide (LC-MS)" -> "Unexpected Mass Peaks?"; "Unexpected Mass Peaks?" -> "Low Yield?" [label="No"]; "Low Yield?" -> "Desired Mass, High Purity" [label="No"]; "Unexpected Mass Peaks?" -> "Identify Mass Shift" [label="Yes"]; "Identify Mass Shift" -> "Optimize Cleavage Cocktail"; "Low Yield?" -> "Check for Incomplete Cleavage" [label="Yes"]; "Check for Incomplete Cleavage" -> "Modify Cleavage Conditions"; "Optimize Cleavage Cocktail" -> "Re-evaluate Synthesis Strategy"; "Modify Cleavage Conditions" -> "Re-evaluate Synthesis Strategy"; }
Caption: General Troubleshooting Workflow.Problem 1: My LC-MS analysis shows a major peak with a mass of +57 Da or +73 Da relative to the expected peptide mass.
-
Likely Cause: This indicates alkylation of the tryptophan indole ring by a tert-butyl group (+57 Da) or another carbocation. This is a common issue when using Boc or tBu protecting groups for other amino acids in the sequence.
-
Troubleshooting Steps:
-
Increase Scavenger Concentration: Increase the concentration of a silane-based scavenger like Triisopropylsilane (TIS), which is highly effective at quenching tert-butyl cations.
-
Use a More Robust Cleavage Cocktail: Switch to a more comprehensive scavenger cocktail like Reagent K or Reagent R, which contains a mixture of scavengers to address various reactive species.[1][7][8]
-
Employ Indole Protection: For future syntheses, use Fmoc-Trp(Boc)-OH. The Boc group on the indole nitrogen provides excellent protection against alkylation.[5][14]
-
Problem 2: I observe peaks at +16 Da and/or +32 Da of my target peptide mass.
-
Likely Cause: These mass shifts are characteristic of single and double oxidation of the tryptophan residue.[3]
-
Troubleshooting Steps:
-
Degas Solvents: Ensure all solvents, especially the TFA and ether used for precipitation, are thoroughly degassed to minimize dissolved oxygen.
-
Work Under Inert Atmosphere: Perform the cleavage reaction under a blanket of nitrogen or argon to prevent atmospheric oxidation.
-
Include Reducing Scavengers: Add scavengers with reducing properties, such as 1,2-ethanedithiol (EDT), to the cleavage cocktail.
-
Minimize Cleavage Time: Reduce the duration of the cleavage reaction to the minimum time required for complete deprotection to limit exposure to acidic and potentially oxidizing conditions.
-
Problem 3: My peptide contains both Arg(Pbf) and Trp, and I see a significant side product.
-
Likely Cause: This is likely due to the sulfonation of the tryptophan indole ring by the cleaved Pbf protecting group.[6]
-
Troubleshooting Steps:
Problem 4: The overall yield of my peptide is very low, but the small amount I isolated is pure.
-
Likely Cause: This often points to incomplete cleavage from the resin or reattachment of the peptide to the resin.[15]
-
Troubleshooting Steps:
-
Perform a Post-Cleavage Test: Use a qualitative test like the Kaiser test on a small sample of the resin after cleavage. A positive result (blue beads) indicates the presence of free amines, suggesting incomplete cleavage.[15]
-
Increase Cleavage Time: Extend the cleavage time in increments (e.g., from 2 hours to 4 hours) and monitor the progress with small-scale test cleavages.
-
Optimize the Cleavage Cocktail: Ensure the chosen cocktail is appropriate for the resin linker. For example, some linkers may require a stronger acid concentration for efficient cleavage.
-
For C-terminal Trp Peptides: Consider using a resin with a more acid-labile linker to minimize reattachment.
-
Experimental Protocols
Protocol 1: Small-Scale Test Cleavage
Before committing your entire batch of peptide-resin, it is highly recommended to perform a small-scale test cleavage to optimize conditions.
Materials:
-
Dried peptide-resin (10-20 mg)
-
Selected cleavage cocktail(s)
-
1.5 mL microcentrifuge tubes
-
Cold diethyl ether
-
Nitrogen or argon gas source
-
HPLC system for analysis
Procedure:
-
Place 10-20 mg of dried peptide-resin into a microcentrifuge tube.
-
Add 200-400 µL of the prepared cleavage cocktail to the resin.
-
Allow the reaction to proceed at room temperature for the desired time (e.g., 2 hours).
-
Filter the resin using a small filter syringe or by carefully pipetting the supernatant to a new tube.
-
Wash the resin with a small volume (e.g., 100 µL) of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the filtrate dropwise to a 1.5 mL tube containing 1 mL of cold diethyl ether.
-
Centrifuge the tube to pellet the peptide.
-
Carefully decant the ether and wash the pellet twice with cold ether.
-
Dry the peptide pellet under a gentle stream of nitrogen.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA) for LC-MS analysis.[15]
Protocol 2: Standard Cleavage with Reagent K
This protocol is suitable for a wide range of peptides containing sensitive residues, including modified tryptophan.
Materials:
-
Dried peptide-resin (e.g., 0.1 mmol scale)
-
Reagent K (TFA/Phenol/Water/Thioanisole/EDT; 82.5:5:5:5:2.5 v/v)
-
Reaction vessel (e.g., fritted glass funnel or round-bottom flask)
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
Procedure:
-
Prepare Reagent K fresh in a well-ventilated fume hood. For 10 mL of cocktail, mix 8.25 mL TFA, 0.5 g phenol, 0.5 mL water, 0.5 mL thioanisole, and 0.25 mL EDT.
-
Place the dried peptide-resin in the reaction vessel.
-
Add Reagent K to the resin (approximately 10 mL per gram of resin).[9]
-
Gently agitate the mixture at room temperature for 1.5 to 2 hours. For peptides with multiple arginine residues, a longer cleavage time may be necessary.[9]
-
Filter the cleavage mixture into a centrifuge tube.
-
Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the combined filtrate dropwise to a larger tube containing at least 10 volumes of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether two to three more times to remove residual scavengers.
-
Dry the final peptide pellet under high vacuum.
References
- Khadse, S. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press, Totowa, NJ.
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
ResearchGate. (n.d.). A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1168. Retrieved from [Link]
-
ResearchGate. (n.d.). Side Reactions on Amino Groups in Peptide Synthesis. Retrieved from [Link]
- Giraud, M., et al. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(4), 193-199.
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
-
PubMed. (1993). Comparison of Methods for the Fmoc Solid-Phase Synthesis and Cleavage of a Peptide Containing Both Tryptophan and Arginine. Retrieved from [Link]
- Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
-
PubMed. (1990). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Retrieved from [Link]
-
CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]
-
PubMed. (1979). High-yield Cleavage of Tryptophanyl Peptide Bonds by O-Iodosobenzoic Acid. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. Retrieved from [Link]
-
PubMed. (1976). Selective chemical cleavage of tryptophanyl peptide bonds by oxidative chlorination with N-chlorosuccinimide. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage at Tryptophan by o-Iodosobenzoic Acid. Retrieved from [Link]
-
Reddit. (2023). Peptide synthesis troubleshooting. Retrieved from [Link]
-
PubMed. (2010). Characterization of chemical modification of tryptophan by matrix-assisted laser desorption/ionization mass spectrometry. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1193. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 3. Analysis of missed cleavage sites, tryptophan oxidation and N-terminal pyroglutamylation after in-gel tryptic digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass spectrometric identification of oxidative modifications of tryptophan residues in proteins: chemical artifact or post-translational modification? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective chemical cleavage of tryptophanyl peptide bonds by oxidative chlorination with N-chlorosuccinimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 9. peptide.com [peptide.com]
- 10. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-Substituted Indoles
Welcome to the technical support center for the synthesis of 4-substituted indoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important class of heterocyclic compounds. 4-Substituted indoles are crucial precursors for a range of biologically active molecules, including ergot alkaloids.[1][2] However, their synthesis can be challenging, often plagued by issues of low yield and poor regioselectivity.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the mechanistic underpinnings of common synthetic routes, explain the causality behind experimental choices, and offer field-proven insights to help you optimize your reactions and improve your yields.
Troubleshooting Guide: Common Synthetic Routes
This section addresses specific problems you may encounter with established synthetic methods for indoles, focusing on the nuances of achieving 4-substitution.
The Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method, but it is notoriously sensitive to substrate electronics and reaction conditions.[3][4]
Q1: My Fischer indole synthesis is resulting in low to no product. What are the common causes and how can I troubleshoot this?
A1: Low yields in a Fischer indole synthesis can stem from several critical factors, often related to the stability of key intermediates.[3]
-
Causality: The core of the Fischer synthesis is an acid-catalyzed intramolecular electrophilic substitution following a[2][2]-sigmatropic rearrangement of an arylhydrazone.[5] The success of this rearrangement is highly dependent on the electronic properties of your substrates. A critical failure point is the competing heterolytic cleavage of the N-N bond in the ene-hydrazine intermediate.[6][7]
-
Substituent Effects: While electron-donating groups on the phenylhydrazine ring can accelerate the reaction, strong electron-donating groups on the ketone or aldehyde component can overly stabilize the intermediate, favoring N-N bond cleavage over the desired cyclization.[3][7] This is a well-documented reason for the failure of this method in synthesizing 3-aminoindoles.[7]
-
Acid Catalyst: The choice and concentration of the acid are crucial. An acid that is too weak may not facilitate the rearrangement efficiently, while an acid that is too strong can promote decomposition of the starting materials, intermediates, or the final indole product.[3][4]
-
Reactant Purity: Impurities in the arylhydrazine or carbonyl compounds can introduce competing side reactions, inhibiting the desired pathway.[3][4]
-
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure your arylhydrazine and carbonyl compounds are pure via NMR or other appropriate analytical techniques.
-
Optimize Acid Catalyst and Temperature: Systematically screen different acid catalysts (e.g., acetic acid, polyphosphoric acid (PPA), ZnCl₂, H₂SO₄) and their concentrations. Run small-scale experiments at varying temperatures. Milder acids like acetic acid may be preferable if your product is acid-sensitive.[4][8]
-
Consider In Situ Hydrazone Formation: If the isolated hydrazone intermediate is unstable, try a one-pot procedure where the arylhydrazine and carbonyl compound are mixed directly under the indolization conditions.[9]
-
Modify Substrate Electronics: If feasible, modify the substituents on the carbonyl component to be less electron-donating to disfavor the N-N cleavage pathway.
-
Q2: I am using an unsymmetrical ketone and getting a mixture of regioisomers. How can I control the regioselectivity for 4-substitution?
A2: Regioselectivity is a classic challenge with unsymmetrical ketones in the Fischer synthesis. The outcome is a competition between the formation of the kinetic versus the thermodynamic enamine intermediate.[10]
-
Causality: The[2][2]-sigmatropic rearrangement occurs through an enamine intermediate. For an unsymmetrical ketone, two different enamines can form, leading to two different indole regioisomers. The ratio is dictated by the reaction conditions.
-
Weak Acids (e.g., Acetic Acid): These conditions often favor the formation of the more substituted (thermodynamically more stable) enamine, leading to cyclization at the more hindered position.
-
Strong Acids (e.g., PPA, Methanesulfonic Acid): These conditions tend to favor the less substituted (kinetically favored) enamine, directing cyclization to the less sterically hindered carbon.[10]
-
Meta-Substituents: For substituents on the arylhydrazine ring that are meta to the hydrazine group, electron-donating groups (EDGs) typically direct cyclization to the para position, yielding a 6-substituted indole as the major product. Electron-withdrawing groups (EWGs) often give comparable amounts of both 4- and 6-substituted indoles.[11]
-
-
Troubleshooting Steps:
-
Systematic Acid Screening: Test a range of acids from weak (acetic acid) to strong (PPA, methanesulfonic acid) to determine the optimal conditions for your desired isomer.[10]
-
Temperature Control: Carefully control the reaction temperature, as this can influence the kinetic vs. thermodynamic product ratio.[8]
-
Bulky Substituents: If possible, introduce bulky substituents on the ketone to sterically favor the formation of one enamine over the other.
-
Troubleshooting Workflow for Fischer Indole Synthesis
Caption: Troubleshooting decision tree for a failing Fischer indole synthesis.
The Bischler-Möhlau Indole Synthesis
This method synthesizes 2-aryl-indoles from an α-bromo-acetophenone and excess aniline but is known for its demanding conditions.[12]
Q3: My Bischler-Möhlau synthesis suffers from low yields and requires harsh conditions. Are there modern protocols to improve this reaction?
A3: Yes, the classical Bischler-Möhlau synthesis is infamous for low yields and harsh conditions, which has limited its application.[12][13]
-
Causality: The reaction involves the initial formation of an α-arylamino ketone intermediate, followed by an acid-catalyzed cyclization and dehydration. The high temperatures traditionally required can lead to significant byproduct formation and decomposition.
-
Modern Improvements:
-
Microwave Irradiation: The use of microwave heating has been shown to significantly reduce reaction times and, in some cases, improve yields by minimizing byproduct formation through rapid, uniform heating.[3][13]
-
Lewis Acid Catalysis: Instead of relying on aniline hydrobromide formed in situ, adding a dedicated catalyst can improve efficiency. Lithium bromide (LiBr) has been successfully used as a milder catalyst to promote the reaction under more controlled conditions.[3][13]
-
Palladium-Catalyzed & Modern Syntheses
Modern transition-metal-catalyzed methods offer powerful, regioselective routes to 4-substituted indoles that bypass many limitations of classical methods.
Q4: How can I achieve regioselective C-4 substitution using C-H activation?
A4: Direct C-H activation at the C-4 position of the indole core is a highly effective and atom-economical strategy.
-
Causality: This approach relies on a directing group (DG) attached to the indole, typically at the N-1 or C-3 position, to position a transition metal catalyst (commonly Ruthenium or Palladium) in proximity to the C-4 C-H bond.[1][2] The catalyst then selectively cleaves this bond, allowing for the introduction of a new substituent.
-
Key Experimental Parameters:
-
Choice of Directing Group: The directing group is the most critical component. Aldehyde groups at C-3 have been effectively used with Ruthenium catalysts to direct C-4 alkenylation.[1][14] Other DGs can be employed depending on the desired transformation.
-
Catalyst System: The metal catalyst, ligands, and additives must be carefully chosen. For example, a Ru(II) catalyst in combination with a copper acetate co-catalyst has been reported for the C-4 alkenylation of indole-3-carbaldehyde.[14]
-
Solvent and Temperature: These parameters must be optimized to ensure catalyst stability and reactivity.
-
Frequently Asked Questions (FAQs)
Q5: When should I use a protecting group on the indole nitrogen, and which one is the best choice?
A5: The indole N-H proton is acidic and can interfere with many reactions, particularly those involving strong bases (like lithiation) or certain transition metal catalysts.[3] Protection is necessary to prevent N-alkylation, N-acylation, or deprotonation.
-
When to Protect:
-
When using organometallic reagents (e.g., Grignard, organolithiums).
-
In many palladium-catalyzed cross-coupling reactions to improve solubility and stability.[15]
-
When harsh acidic or basic conditions are used that could affect the N-H bond.
-
-
Choosing a Protecting Group: The choice depends on its stability to the reaction conditions and the ease of its removal.
-
Tosyl (Ts): Very stable, but removal requires harsh conditions (e.g., strong base).
-
Boc (tert-butyloxycarbonyl): Easily removed with mild acid (e.g., TFA), but not stable to strong acids or high temperatures.[3]
-
SEM ([2-(trimethylsilyl)ethoxy]methyl): Stable to a wide range of conditions and readily removed with fluoride ions (e.g., TBAF).[3][16] It is particularly useful when steric hindrance is a concern.[17]
-
Logic for Choosing a Synthetic Route
Caption: Decision logic for selecting a primary synthetic strategy.
Q6: My crude product is a complex mixture that is difficult to purify. What purification strategies can I try?
A6: Purification of indole derivatives can be challenging due to their similar polarities and potential for degradation on silica gel.
-
Optimize Column Chromatography:
-
Solvent System: Systematically screen different solvent systems. A common starting point is a hexane/ethyl acetate gradient. For basic indole products (containing tertiary amines), adding a small amount of triethylamine (~1%) to the eluent can prevent streaking on the silica column.[18]
-
Stationary Phase: If standard silica gel fails, consider using alumina (basic or neutral) or C18-functionalized silica (reversed-phase). Reversed-phase chromatography, which separates based on hydrophobicity, can be very effective for closely related isomers.[18]
-
-
Recrystallization: This is an excellent method for obtaining high-purity material if a suitable solvent system can be found.[19]
-
Preparative TLC/HPLC: For small-scale reactions or very difficult separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are powerful options.
Experimental Protocols & Data
Table 1: Influence of Acid Catalyst on Fischer Indole Synthesis Yield & Selectivity
This table summarizes how the choice of acid can impact the outcome of the reaction, particularly concerning yield and the management of side reactions.
| Acid Catalyst | Typical Conditions | Advantages | Disadvantages & Common Side Reactions | Reference(s) |
| Acetic Acid | Reflux | Mild; good for acid-sensitive products. | May result in incomplete conversion; can favor thermodynamic regioisomer. | [4][8][9] |
| Polyphosphoric Acid (PPA) | 80-120 °C | Strong dehydrating agent; promotes cyclization. | Harsh; can cause charring/decomposition; product degradation. | [3][4] |
| H₂SO₄ / HCl | Varies | Strong protic acids; effective. | Very harsh; can lead to polymerization and other side products. | [3][6] |
| ZnCl₂ (Lewis Acid) | High Temp | Can improve yields where protic acids fail. | Requires high temperatures; can be difficult to remove from the product. | [3][7] |
Protocol: Ruthenium-Catalyzed C-H Alkenylation for 4-Substituted Indole Synthesis
This protocol is adapted from a literature procedure for the highly regioselective synthesis of 4-alkenylated indoles.[1][2][14]
Materials:
-
Indole-3-carbaldehyde (1 equiv)
-
Alkene (e.g., Styrene) (3 equiv)
-
[Ru(p-cymene)Cl₂]₂ (5 mol%)
-
Cu(OAc)₂·H₂O (20 mol%)
-
AgSbF₆ (20 mol%)
-
1,2-Dichloroethane (DCE) (Solvent)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add indole-3-carbaldehyde, [Ru(p-cymene)Cl₂]₂, Cu(OAc)₂·H₂O, and AgSbF₆.
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add anhydrous 1,2-dichloroethane, followed by the alkene via syringe.
-
Seal the vessel and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with dichloromethane (DCM).
-
Filter the mixture through a pad of Celite to remove metal salts, washing the pad with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-alkenylated indole product.
References
-
Lanke, V., & Prabhu, K. R. (2013). Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy. Organic Letters, 15(24), 6262–6265. [Link]
-
Younai, A., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. [Link]
-
Lanke, V., & Prabhu, K. R. (2013). Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy. PubMed. [Link]
-
Cai, L., et al. (2007). Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. PMC, NIH. [Link]
-
Mancini, F., et al. (2026). Gold-Catalyzed Cyclization of Pyrrole-Tethered Allenynes for the Synthesis of 4-Acylindoles and Its Application to the Ergot Alkaloid Scaffold. Organic Letters. [Link]
-
ChemInform Abstract. (2013). Regioselective Synthesis of 4-Substituted Indoles via C-H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy. ResearchGate. [Link]
-
Recent advances in the synthesis of indoles and their applications. RSC Publishing. (2025). [Link]
-
Ponticello, G. S., & Baldwin, J. J. (1979). Useful synthesis of 4-substituted indoles. The Journal of Organic Chemistry. [Link]
-
Younai, A., et al. (2011). Why Do Some Fischer Indolizations Fail?. PMC, NIH. [Link]
-
Reddit discussion on "Problems with Fischer indole synthesis". (2021). r/Chempros. [Link]
-
An Asymmetric Variant of the Bischler–Möhlau Indole Synthesis. (2015). CSIRO Publishing. [Link]
-
Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms. Semantic Scholar. [Link]
-
Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube. [Link]
-
Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. PMC, NIH. [Link]
-
Hegedus, L. S., et al. (1989). Palladium-catalyzed reactions in the synthesis of 3- and 4-substituted indoles. 4. OSTI.GOV. [Link]
-
One‐Pot/Four‐Step/Palladium‐Catalyzed Synthesis of Indole Derivatives. Sci-Hub. [Link]
-
Gribble, G. W. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]
- Process of preparing purified aqueous indole solution.
-
Bischler–Möhlau indole synthesis. Wikipedia. [Link]
-
Development of synthetic methods for 4-substituted indoles and their applications for the syntheses of natural products. PubMed. [Link]
-
Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. [Link]
-
Bischler-Möhlau indole synthesis. Semantic Scholar. [Link]
-
Bischler Indole Synthesis. ResearchGate. [Link]
-
Thermo Fisher Scientific Chemicals. (2022). Fischer Indole Synthesis - Named Reactions in Organic Chemistry. YouTube. [Link]
-
Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed ortho-Amination/ipso-Heck Cyclization. Organic Letters. [Link]
-
Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. The Journal of Organic Chemistry. [Link]
-
Development of Synthetic Methods for 4-Substituted Indoles and Their Applications for the Syntheses of Natural Products. ResearchGate. [Link]
-
Synthesis of substituted indoles using continuous flow micro reactors. ResearchGate. [Link]
-
Brightink Academy. (2023). Synthesis of INDOLE - BISCHLER Synthesis | Mechanism. YouTube. [Link]
-
Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. [Link]
-
A New Protecting-Group Strategy for Indoles. ResearchGate. [Link]
-
Synthesis and Chemistry of Indole. SlideShare. [Link]
-
A Practical Synthesis of 1-N-SEM-Protected 3-Iodo-7-methyl-2-piperidin-3-ylindole. Thieme Chemistry. [Link]
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Technical Support Center: Minimizing Racemization During Amino Acid Esterification
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into a critical challenge in peptide synthesis and medicinal chemistry: the minimization of racemization during amino acid esterification. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experimental choices are informed, effective, and lead to the highest levels of chiral purity in your products.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of amino acid esterification, and why is it a critical concern?
A1: Racemization is the process by which a pure enantiomer (typically the biologically active L-amino acid) is converted into a mixture of both L- and D-enantiomers.[1][2] During amino acid esterification, the chiral center at the alpha-carbon (α-C) is susceptible to epimerization, particularly under harsh reaction conditions.
This is a significant issue in drug development and peptide synthesis because the biological activity of peptides and chiral small molecules is highly dependent on their stereochemistry. The presence of the D-enantiomer can lead to diastereomeric impurities that may have reduced or altered biological activity, or even toxic effects.[] Therefore, controlling chiral purity from the earliest stages, such as esterification, is paramount.
Q2: What is the primary mechanism that leads to racemization during the activation of amino acids for esterification?
A2: The most common pathway for racemization during amino acid activation for esterification or peptide coupling involves the formation of a planar, achiral intermediate. The generally accepted mechanism proceeds as follows:
-
Activation of the Carboxyl Group: The carboxylic acid of the N-protected amino acid is activated, often by a coupling reagent, to form a highly reactive intermediate such as an active ester or an acid chloride.[4][5]
-
Proton Abstraction: A base present in the reaction mixture abstracts the proton from the α-carbon of the activated amino acid.[4]
-
Formation of an Achiral Intermediate: This deprotonation leads to the formation of a planar enolate or, in the case of N-acyl amino acids, a 5(4H)-oxazolone (azlactone) intermediate.[6] This intermediate is achiral because the α-carbon is sp² hybridized and planar.
-
Reprotonation: Subsequent reprotonation of this achiral intermediate can occur from either side of the planar structure with roughly equal probability, leading to a mixture of both L- and D-enantiomers.
Q3: Which amino acids are particularly susceptible to racemization during esterification?
A3: While all amino acids with a chiral α-carbon can undergo racemization, some are significantly more prone to it than others. This susceptibility is influenced by the electronic and steric properties of their side chains.
-
Histidine (His): The imidazole side chain of histidine can act as an internal base, facilitating the abstraction of the α-proton and promoting racemization.[7][8]
-
Cysteine (Cys): The thiol group in the side chain of cysteine is easily oxidized and can participate in side reactions that increase the acidity of the α-proton, leading to higher rates of racemization.[7][9]
-
Serine (Ser): The hydroxyl group in the side chain of serine can also contribute to increased racemization, although generally to a lesser extent than histidine and cysteine.[10]
-
Phenylalanine (Phe) and other aromatic amino acids: Aromatic amino acids are more prone to racemization than aliphatic amino acids because the aromatic ring can stabilize the intermediate carbanion through resonance.[1]
Troubleshooting Guide
Issue 1: Significant racemization is detected after esterification using a carbodiimide-based method (e.g., DCC, DIC).
Root Cause Analysis: Carbodiimides activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. In the absence of an additive, this intermediate is susceptible to direct attack by a base, leading to racemization. The use of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can also exacerbate racemization.[11]
Solutions & Protocols:
-
Incorporate an Additive: The most effective way to suppress racemization in carbodiimide-mediated esterifications is to add a nucleophilic additive. These additives react with the O-acylisourea intermediate to form a less reactive, but still activated, ester that is more resistant to racemization.
-
Control the Amount of DMAP: If DMAP is required, use only a catalytic amount (e.g., 0.1-0.15 equivalents) as excess DMAP can promote racemization.[11]
-
Lower the Reaction Temperature: Performing the reaction at 0 °C can significantly reduce the rate of racemization.[12]
Recommended Protocol: DIC/Oxyma Esterification
-
Dissolve the N-protected amino acid (1 equivalent) and OxymaPure (1.1 equivalents) in a suitable solvent (e.g., DCM or DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add the alcohol (1.2 equivalents) to the solution.
-
Add diisopropylcarbodiimide (DIC) (1.1 equivalents) dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter off the diisopropylurea byproduct and work up the reaction mixture as appropriate.
Issue 2: Racemization is observed even with "low-racemization" coupling reagents like onium salts (e.g., HBTU, HATU).
Root Cause Analysis: While onium salt reagents are designed to minimize racemization by forming active esters in situ, the presence of a strong, unhindered base can still lead to significant levels of racemization.[12] The choice of base is as critical as the choice of coupling reagent.
Solutions & Protocols:
-
Optimize the Base:
-
Avoid Strong, Unhindered Bases: N,N-diisopropylethylamine (DIPEA) is a common base in peptide synthesis, but its strong basicity and relatively low steric hindrance can accelerate racemization.[4]
-
Use Weaker or More Sterically Hindered Bases: N-methylmorpholine (NMM) or 2,4,6-collidine are often preferred as they are less likely to abstract the α-proton.[4][12]
-
-
Control Reaction Temperature: Especially with microwave-assisted synthesis, elevated temperatures can increase racemization. For sensitive amino acids like histidine and cysteine, consider lowering the coupling temperature.[13]
Table 1: Impact of Base on Racemization
| Base | pKa | Steric Hindrance | Tendency for Racemization |
| Triethylamine (TEA) | 10.75 | Low | High |
| DIPEA | 10.1 | Moderate | Moderate to High |
| N-Methylmorpholine (NMM) | 7.38 | Moderate | Low |
| 2,4,6-Collidine | 7.43 | High | Very Low |
Data compiled from various sources for illustrative purposes.[4]
Issue 3: Esterification of C-terminal cysteine or histidine consistently results in high levels of racemization.
Root Cause Analysis: As mentioned, cysteine and histidine are particularly prone to racemization due to the nature of their side chains. Standard protocols may not be sufficient to suppress epimerization for these residues.
Solutions & Protocols:
-
Side-Chain Protection for Histidine: Protecting the imidazole nitrogen of histidine is crucial. The benzyloxymethyl (Bom) group is particularly effective at suppressing racemization.[8] The trityl (Trt) group is also commonly used.[8]
-
Specialized Conditions for Cysteine:
-
Mild Esterification Methods: For highly sensitive amino acids, consider alternative esterification methods that do not require harsh activation.
-
Diazomethane or Trimethylsilyldiazomethane: These reagents react with carboxylic acids under mild conditions to form methyl esters.[14][15][16] However, diazomethane is explosive and toxic, so trimethylsilyldiazomethane is a safer alternative.[15]
-
Polymer-bound Alkyltriazenes: This method offers a mild, racemization-free esterification of amino acid and peptide derivatives without the need for prior activation of the carboxyl group.[17]
-
Analytical Methods for Detecting Racemization
Accurately quantifying the level of racemization is essential for process optimization and quality control.
Chiral HPLC
This is the most direct method for quantifying enantiomeric excess.
-
Principle: A chiral stationary phase (CSP) is used to separate the L- and D-enantiomers of the amino acid ester.
-
Sample Preparation: The crude or purified ester product is dissolved in a suitable solvent and injected directly onto the HPLC system.
-
Analysis: The ratio of the peak areas for the L- and D-isomers provides a direct measure of the extent of racemization.
Chiral GC-MS
This method is particularly useful for volatile amino acid derivatives.
-
Principle: The amino acid ester is derivatized to make it volatile, and then separated on a chiral GC column. Mass spectrometry is used for detection and confirmation.
-
Sample Preparation: The amino acid ester is typically derivatized (e.g., trifluoroacetylation) before analysis.
-
Advantages: High sensitivity and resolution.
NMR Spectroscopy with Chiral Shift Reagents
-
Principle: A chiral lanthanide shift reagent is added to the NMR sample of the amino acid ester. This reagent forms diastereomeric complexes with the L- and D-enantiomers, causing their signals in the NMR spectrum to be chemically shifted and thus distinguishable.
-
Analysis: Integration of the distinct signals for the two enantiomers allows for quantification.
References
-
Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 19, 2026, from [Link]
-
Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. (1993). International Journal of Peptide and Protein Research. Retrieved January 19, 2026, from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 19, 2026, from [Link]
-
Identification of Racemization Sites Using Deuterium Labeling and Tandem Mass Spectrometry. (2018). Analytical Chemistry. Retrieved January 19, 2026, from [Link]
-
Effect of coupling reagent on α-C racemization of His, Cys, and Ser... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). Nature Communications. Retrieved January 19, 2026, from [Link]
-
Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. (1962). Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]
-
Amino Acid Racemization. (n.d.). American Chemical Society. Retrieved January 19, 2026, from [Link]
-
Coupling Reagents. (n.d.). AAPPTEC. Retrieved January 19, 2026, from [Link]
-
Polymer-bound alkyltriazenes for mild racemization-free esterification of amino acid and peptide derivatives. (2004). Journal of Peptide Science. Retrieved January 19, 2026, from [Link]
-
Chemically fuelled deracemization of amino acids. (n.d.). Radboud University. Retrieved January 19, 2026, from [Link]
-
Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023). MDPI. Retrieved January 19, 2026, from [Link]
-
Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. (2000). Electrophoresis. Retrieved January 19, 2026, from [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. (2008). Molecules. Retrieved January 19, 2026, from [Link]
-
Amino acid chlorides A journey from instability and racemization towards broader utility in organic synthesis including peptides. (2015). CORE. Retrieved January 19, 2026, from [Link]
-
Lecture 16 Protecting groups and racemization of Amino Acids. (2021, March 12). YouTube. Retrieved January 19, 2026, from [Link]
- Process for esterification of amino acids and peptides. (1998). Google Patents.
-
Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. (2008). Journal of Peptide Science. Retrieved January 19, 2026, from [Link]
-
Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support. (2004). Journal of Peptide Science. Retrieved January 19, 2026, from [Link]
-
Amino acid chlorides: A journey from instability and racemization toward broader utility in organic synthesis including peptides and their mimetics. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Why is Fisher method preferred for the esterification of amino acids? (2014, August 15). Reddit. Retrieved January 19, 2026, from [Link]
-
Efficient and Practical Procedure for the Esterification of the Free α-Carboxylic Acid of Amino Acid Residues with β-(Trimethylsilyl)ethoxymethyl Chloride and Triisopropylsilyl Chloride. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. (1982). The Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
(PDF) Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Method for the racemization of optically active amino acids. (1976). The Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Stereoselective Synthesis of α‐Azido Esters and α‐Amino Acid Derivatives via Matteson Homologation of Boronic Esters. (n.d.). Thieme. Retrieved January 19, 2026, from [Link]
-
Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane. (2006). Letters in Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Racemization of amino acid derivatives. III. Rate of racemization and peptide bond formation of cysteine active esters. (1970). The Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
21.7: Methyl Ester Synthesis Using Diazomethane. (2020, May 30). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
The influence of extrusion on loss and racemization of amino acids. (2007). Amino Acids. Retrieved January 19, 2026, from [Link]
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- 13. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Polymer-bound alkyltriazenes for mild racemization-free esterification of amino acid and peptide derivatives [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar Indole Compounds
Welcome to the technical support center for the purification of polar indole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying these often-intractable molecules. Standard silica gel chromatography frequently falls short when dealing with highly polar indoles, leading to poor resolution, low recovery, and compound degradation. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for alternative purification strategies.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Question 1: My polar indole streaks badly on a C18 reversed-phase column, and I get poor peak shape. What's happening and how can I fix it?
Answer:
Peak tailing and streaking on reversed-phase (RP) columns with polar basic compounds like many indoles is a common issue. It often stems from secondary interactions between the basic nitrogen of the indole and residual acidic silanol groups on the silica-based stationary phase. Even with end-capped columns, these interactions can be significant.
-
Causality: The basic indole nitrogen can interact strongly with acidic silanols, leading to a mixed-mode retention mechanism (reversed-phase and ion-exchange), which causes tailing.
-
Solutions:
-
Mobile Phase Modification: Add a small amount of a competing base to your mobile phase to saturate the silanol groups. A common choice is 0.1% triethylamine (TEA) or 0.1% ammonium hydroxide.
-
Use a Low-Metal Content Column: Modern RP columns are available with very low metal content in the silica, which reduces the acidity of the silanol groups.
-
Consider a Different Stationary Phase: A phenyl-hexyl or a polar-embedded group (PEG) stationary phase can offer different selectivity and reduce silanol interactions.
-
Switch to HILIC: If your compound is highly polar, it may be better suited for Hydrophilic Interaction Liquid Chromatography (HILIC), where retention increases with polarity.
-
Question 2: I'm trying to use Hydrophilic Interaction Liquid Chromatography (HILIC) for my polar indole, but I'm seeing inconsistent retention times between injections. What could be the cause?
Answer:
Inconsistent retention times in HILIC are a frequent challenge and usually point to issues with column equilibration or the injection solvent.[1]
-
Causality: HILIC relies on a stable water layer being adsorbed onto the polar stationary phase.[1] If this layer is not fully re-established between injections, retention times will drift.[1] Additionally, injecting a sample in a solvent significantly stronger (more aqueous) than the mobile phase can disrupt this layer and cause poor peak shape and shifting retention.[2]
-
Solutions:
-
Sufficient Column Equilibration: Ensure you are equilibrating your column with at least 10-15 column volumes of the initial mobile phase conditions between injections.[1]
-
Match Injection Solvent to Mobile Phase: Dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition (i.e., high in organic solvent, typically acetonitrile).[1] If your sample is only soluble in a highly aqueous solution, keep the injection volume as small as possible.[2]
-
Mobile Phase Preparation: Premix your mobile phases to ensure consistency, especially for isocratic separations.[3] If using a gradient, ensure your pump's proportioning valves are functioning correctly.[3]
-
Question 3: My polar indole seems to be degrading on the chromatography column. How can I purify it without decomposition?
Answer:
Compound degradation during purification is a serious issue, often caused by the stationary phase's reactivity or harsh mobile phase conditions.
-
Causality: The acidic nature of silica gel or the basicity of alumina can catalyze the decomposition of sensitive indole compounds. Some indoles are also unstable at extreme pH values.
-
Solutions:
-
Counter-Current Chromatography (CCC): This all-liquid chromatography technique eliminates the solid stationary phase, thereby removing a major source of degradation.[4] It is particularly well-suited for sensitive and unstable compounds.[4]
-
Deactivated Silica: If you must use silica gel, consider deactivating it by treating it with a solution of triethylamine in your mobile phase before packing the column.
-
Buffered Mobile Phases: Use buffered mobile phases to control the pH and avoid extremes that could lead to decomposition.
-
Supercritical Fluid Chromatography (SFC): SFC often uses milder conditions (lower temperatures and CO2-based mobile phases) which can be beneficial for thermally labile compounds.[5]
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about alternative purification methods for polar indole compounds.
What is Counter-Current Chromatography (CCC) and why is it a good alternative for polar indole purification?
Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that does not use a solid support.[4] Instead, it utilizes two immiscible liquid phases, one of which is held stationary in a coil by centrifugal force, while the other (the mobile phase) is pumped through it.[4]
-
Key Advantages for Polar Indoles:
-
No Solid Support: This eliminates irreversible adsorption and degradation of sensitive compounds on active sites of a solid stationary phase.[4]
-
High Sample Loading: CCC can often accommodate larger sample loads compared to traditional HPLC.
-
Versatility of Solvent Systems: A vast array of biphasic solvent systems can be tailored to the polarity of the target indole.[4] For indole alkaloids, systems like hexane-ethyl acetate-methanol-water (HEMWat) are commonly used.[6][7]
-
How do I select a suitable solvent system for Counter-Current Chromatography (CCC)?
The selection of the solvent system is the most critical step in CCC. The goal is to find a system where your target compound has a suitable partition coefficient (K), typically between 0.5 and 2.5.[8]
-
Step-by-Step Selection Process:
-
Literature Search: Look for established solvent systems for similar indole compounds. The HEMWat (hexane-ethyl acetate-methanol-water) and chloroform-methanol-water systems are common starting points for alkaloids.[7]
-
Shake-Flask Test:
-
Prepare a small amount of the chosen biphasic solvent system.
-
Dissolve a small amount of your crude sample in the solvent system and shake vigorously.
-
Allow the two phases to separate.
-
Analyze a sample from both the upper and lower phases by TLC or HPLC to determine the distribution of your target compound.
-
-
Optimize: Adjust the ratios of the solvents to achieve the desired K value. For example, increasing the polarity of the mobile phase will decrease the retention of a polar compound.
-
What is Hydrophilic Interaction Liquid Chromatography (HILIC) and when should I use it for polar indoles?
HILIC is a chromatographic technique that uses a polar stationary phase (like bare silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[9][10] It is ideal for compounds that are too polar to be well-retained by reversed-phase chromatography.[9]
-
When to Use HILIC for Polar Indoles:
-
When your indole compound has very low or no retention on a C18 column.
-
When your indole is highly water-soluble.
-
When you need to separate polar indoles from non-polar impurities.
-
Can Supercritical Fluid Chromatography (SFC) be used for polar indole compounds?
Yes, modern packed-column SFC is increasingly used for the purification of polar compounds, including indoles.[11]
-
How it Works: SFC uses a supercritical fluid, most commonly carbon dioxide (CO2), as the main mobile phase.[12] To elute polar compounds, a polar organic co-solvent (modifier) such as methanol is added to the CO2.[5][11]
-
Advantages:
-
Fast Separations: The low viscosity of the mobile phase allows for high flow rates and rapid purifications.[5]
-
Reduced Solvent Usage: SFC significantly reduces the consumption of organic solvents.[5]
-
Easy Sample Recovery: The CO2 evaporates upon depressurization, leaving the purified compound in the co-solvent, which simplifies sample work-up.[5]
-
Are there any non-chromatographic methods suitable for purifying polar indoles?
Yes, for some polar indoles, non-chromatographic methods can be very effective, either as a primary purification step or in combination with chromatography.
-
Recrystallization: This is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system where the indole has high solubility at an elevated temperature and low solubility at a lower temperature.[13] Common solvents for polar compounds include ethanol, methanol, water, or mixtures like ethanol/water or acetone/water.[14][15]
-
Liquid-Liquid Extraction: This can be used for initial cleanup or to separate compounds based on their acid-base properties. For basic indoles, you can perform an acid extraction to pull them into an aqueous layer, wash the aqueous layer with an organic solvent to remove non-basic impurities, and then basify the aqueous layer and extract the purified indole back into an organic solvent.[16]
-
Solid-Phase Extraction (SPE): SPE can be used for sample cleanup and concentration prior to other purification techniques.[17][18] For indole alkaloids, mixed-mode cation exchange (MCX) cartridges can be effective for selectively retaining the basic compounds while washing away neutral and acidic impurities.[17]
Detailed Experimental Protocols
Protocol 1: Purification of a Polar Indole Alkaloid using Counter-Current Chromatography (CCC)
This protocol is a general guideline for the purification of a polar indole alkaloid using a hexane-ethyl acetate-methanol-water (HEMWat) solvent system.
-
Solvent System Selection:
-
Prepare a 5:5:2:8 (v/v/v/v) mixture of hexane:ethyl acetate:methanol:water in a separatory funnel.
-
Shake vigorously and allow the phases to separate completely.
-
Dissolve ~1 mg of your crude sample in 1 mL of the lower phase. Add 1 mL of the upper phase, vortex for 1 minute, and centrifuge to separate the layers.
-
Analyze both the upper and lower phases by HPLC or TLC to determine the partition coefficient (K = concentration in upper phase / concentration in lower phase). Adjust the solvent ratios if necessary to achieve a K value between 0.5 and 2.5.
-
-
CCC Instrument Preparation:
-
Fill the CCC column with the stationary phase (typically the upper, less polar phase for polar compounds).
-
Set the desired rotation speed (e.g., 800-1000 rpm).
-
-
Sample Injection and Separation:
-
Dissolve your crude sample in a minimal amount of a 1:1 mixture of the upper and lower phases.
-
Inject the sample into the CCC system.
-
Pump the mobile phase (typically the lower, more polar phase) through the column at a set flow rate (e.g., 2-5 mL/min).
-
-
Fraction Collection and Analysis:
-
Collect fractions of a fixed volume.
-
Analyze the fractions by TLC or HPLC to identify those containing the purified indole compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
-
Protocol 2: HILIC Method for the Separation of Polar Indoles
This protocol provides a starting point for developing a HILIC method for polar indole compounds.
-
Column and Mobile Phase:
-
Column: Use a HILIC column with a polar stationary phase (e.g., bare silica, amide, or zwitterionic). A common dimension is 2.1 x 100 mm, 2.7 µm.
-
Mobile Phase A: 10 mM ammonium formate in water, pH 3.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
-
Start with a high percentage of Mobile Phase B (e.g., 95%).
-
Run a linear gradient to a lower percentage of Mobile Phase B (e.g., 50%) over 10-15 minutes.
-
Hold at the final conditions for a few minutes before returning to the initial conditions.
-
-
Equilibration:
-
Equilibrate the column with the initial mobile phase composition for at least 10 column volumes before the first injection and between each run.[1]
-
-
Sample Preparation:
-
Dissolve the sample in a solvent mixture that matches the initial mobile phase conditions (e.g., 95:5 acetonitrile:water).
-
-
Injection and Detection:
-
Inject a small volume (e.g., 1-5 µL).
-
Use a suitable detector, such as UV or mass spectrometry (MS).
-
Data Presentation
Table 1: Comparison of Alternative Purification Techniques for Polar Indoles
| Technique | Principle | Advantages for Polar Indoles | Common Issues |
| Counter-Current Chromatography (CCC) | Liquid-liquid partition | No solid support (no degradation), high sample loading, versatile solvent systems. | Solvent system selection can be time-consuming. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning into a water layer on a polar stationary phase | Good retention for very polar compounds, compatible with MS. | Sensitive to injection solvent and column equilibration, potential for peak tailing.[1][19] |
| Supercritical Fluid Chromatography (SFC) | Partitioning using a supercritical fluid mobile phase | Fast separations, reduced organic solvent use, easy sample recovery. | Limited solubility of highly polar compounds in CO2, requires specialized equipment. |
| Ion-Exchange Chromatography (IEC) | Electrostatic interactions | Highly selective for charged indoles (e.g., zwitterionic or salt forms). | Requires charged analytes, can be sensitive to buffer concentration and pH. |
| Recrystallization | Differential solubility | High purity achievable, scalable, cost-effective. | Not suitable for all compounds (oils out), requires a solid sample, potential for low recovery. |
Visualizations
Experimental Workflow for CCC Solvent System Selection
Caption: Workflow for selecting an optimal solvent system for CCC.
Troubleshooting Logic for HILIC Peak Shape Issues
Caption: Decision tree for troubleshooting HILIC peak shape problems.
References
-
Zhang, Z., et al. (2017). Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chromatography. Molecules, 22(11), 1895. [Link]
-
El-Aneed, A., et al. (2016). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Journal of AOAC International, 99(3), 696-703. [Link]
-
Choi, Y. J., et al. (2022). Screening of Solvent Systems for Countercurrent Chromatography Separation of Polar Constituents from Ginkgo biloba L. Seeds. Molecules, 27(3), 1033. [Link]
-
Wikipedia. (2023). Countercurrent chromatography. [Link]
-
Thermo Fisher Scientific. (2024). Trouble With HILIC & ACN? How to Stabilize Your HPLC Operations. AnalyteGuru. [Link]
-
Restek. (2020). How to Avoid Common Problems with HILIC Methods. Restek Resource Hub. [Link]
-
Friesen, J. B., & Pauli, G. F. (2015). Solvent System Selection Strategies in Countercurrent Separation. Journal of Liquid Chromatography & Related Technologies, 38(15), 1364-1373. [Link]
-
Agilent. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Nesterenko, E. P., Nesterenko, P. N., & Paull, B. (2009). Zwitterionic ion-exchangers in ion chromatography: A review of recent developments. Analytica Chimica Acta, 652(1-2), 3-21. [Link]
-
University of California, Davis. (n.d.). 4. Crystallization. [Link]
-
Dejgaard, L. S., et al. (2000). Supercritical fluid chromatography as basis for identification and quantitative determination of indol-3-ylmethyl oligomers and ascorbigens. Journal of Chromatography B: Biomedical Sciences and Applications, 742(1), 145-155. [Link]
-
Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(3), 252. [Link]
-
Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2263-2279. [Link]
-
Verpoorte, R., et al. (2007). A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. Planta Medica, 73(8), 801-804. [Link]
-
Waters. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography. [Link]
-
Agilent. (2023). Mastering HILIC-Z Separation for Polar Analytes. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
Jiang, W., & Irgum, K. (2001). Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Diva-Portal.org. [Link]
-
Ascendis. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. [Link]
-
Song, C., et al. (2023). Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry. Frontiers in Plant Science, 14, 1139639. [Link]
-
Zhang, T., et al. (2018). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. Molecules, 23(11), 2946. [Link]
-
Nesterenko, P. N., & Haddad, P. R. (2000). Zwitterionic Ion-Exchangers in Liquid Chromatography. Analytical Sciences, 16(6), 565-575. [Link]
-
Nesterenko, E. P., Nesterenko, P. N., & Paull, B. (2009). Zwitterionic ion-exchangers in ion chromatography: A review of recent developments. Analytica Chimica Acta, 652(1-2), 3-21. [Link]
-
Regalado, E. L., et al. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. LCGC North America, 39(11), 546-552. [Link]
-
LibreTexts. (2024). Ion-Exchange Chromatography. [Link]
-
Agilent. (n.d.). SUPERCRITICAL FLUID CHROMATOGRAPHY. [Link]
-
Al-Mekhlafi, A. A., et al. (2021). Targeted Isolation of Indole Alkaloids from Streptomyces sp. CT37. Marine Drugs, 19(11), 609. [Link]
- Miller, R. B. (1976). U.S. Patent No. 3,932,417. Washington, DC: U.S.
Sources
- 1. How to Avoid Common Problems with HILIC Methods [discover.restek.com]
- 2. agilent.com [agilent.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Countercurrent chromatography - Wikipedia [en.wikipedia.org]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. indigo.uic.edu [indigo.uic.edu]
- 8. Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Supercritical fluid chromatography as basis for identification and quantitative determination of indol-3-ylmethyl oligomers and ascorbigens - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Reagents & Solvents [chem.rochester.edu]
- 15. reddit.com [reddit.com]
- 16. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry [frontiersin.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Orthogonal Purity Assessment of Synthetic Methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride
As a Senior Application Scientist, the question I most frequently encounter is not just "What is the purity of my compound?", but "How confident are you in that purity value?". In the landscape of drug development, particularly with complex heterocyclic molecules like Methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride, a single percentage point can be the difference between a viable drug candidate and a costly dead end. The indole ring, while a privileged structure in medicinal chemistry, is susceptible to oxidation, and the ester and amine functionalities present their own stability and synthesis challenges.[1][2]
Therefore, relying on a single analytical technique is insufficient. A robust, self-validating purity assessment hinges on an orthogonal approach, where multiple, disparate analytical techniques are employed to scrutinize the compound from different physicochemical perspectives. This guide provides an in-depth comparison of the essential methods for confirming the purity of this compound, grounded in the principles of regulatory compliance and scientific rigor as outlined by the International Council for Harmonisation (ICH) guidelines.[3][4][5]
Part 1: The Chromatographic Workhorse - High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography, particularly Reverse-Phase HPLC with UV detection, is the cornerstone of purity analysis for this compound. Its primary strength lies in its exceptional ability to separate the main compound from process-related impurities and degradation products.[6]
The Causality Behind the Method:
-
Why Reverse-Phase? this compound possesses both polar (amine, ester) and non-polar (indole ring, methylene bridge) characteristics. A C18 stationary phase (non-polar) is ideal for retaining the molecule via hydrophobic interactions with the indole moiety. Elution is then achieved by a gradient of increasing organic solvent (e.g., acetonitrile), which disrupts these interactions.
-
Why UV Detection? The indole ring contains a chromophore that strongly absorbs UV light, typically around 220 nm and 280 nm. This provides a highly sensitive and specific means of detection, allowing for the quantification of impurities even at trace levels.[6]
-
Why a Gradient? A gradient elution (where the mobile phase composition changes over time) is crucial for resolving impurities with a wide range of polarities. It ensures that highly retained, non-polar impurities are eluted from the column in a reasonable time frame with sharp peaks, while providing good separation for early-eluting polar impurities.
Experimental Protocol: HPLC-UV Purity Determination
This protocol is designed to meet the validation requirements set forth by the FDA and ICH Q2(R2) guidelines.[7][8][9]
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
Time (min) %B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL using the same diluent.
-
-
Analysis and Calculation:
Part 2: The Structural Confirmer - Quantitative NMR (qNMR) Spectroscopy
While HPLC excels at separation, it provides no definitive structural information. Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for structural elucidation and, in its quantitative form (qNMR), serves as a powerful primary method for determining purity without the need for a reference standard of the analyte itself.[10][11][12] The signal intensity in ¹H NMR is directly proportional to the number of protons giving rise to that signal, a fundamental principle that allows for highly accurate quantification.[13]
The Causality Behind the Method:
-
Why ¹H NMR? The proton NMR spectrum provides a unique fingerprint of the molecule, with distinct signals for the aromatic indole protons, the aliphatic protons of the propanoate backbone, and the methyl ester protons. This allows for unambiguous confirmation of the compound's identity.
-
Why an Internal Standard? For qNMR, a certified internal standard of known purity and weight (e.g., maleic acid, dimethyl sulfone) is added to the sample.[11] By comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard, the absolute amount, and thus the purity, of the analyte can be calculated. This approach provides traceability to the International System of Units (SI).[11]
-
Why DMSO-d₆? Deuterated dimethyl sulfoxide is an excellent solvent for this hydrochloride salt. Crucially, it allows for the observation of the exchangeable N-H protons of the indole and the amine, which can provide additional structural confirmation.
Experimental Protocol: Purity by ¹H qNMR
-
Instrumentation:
-
NMR Spectrometer (≥400 MHz recommended for better signal dispersion).
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound (m_analyte).
-
Accurately weigh ~5 mg of a certified internal standard (e.g., Maleic Acid, m_std).
-
Dissolve both solids completely in ~0.7 mL of DMSO-d₆ in an NMR tube.
-
-
Acquisition Parameters (Self-Validating System):
-
Pulse Angle: 30° (to reduce saturation effects).
-
Relaxation Delay (d1): At least 30 seconds. This is critical to ensure complete T1 relaxation for all protons, a cornerstone of accurate quantification. The delay should be > 5 times the longest T1 of any proton being integrated (both analyte and standard).
-
Number of Scans: ≥ 16 (for good signal-to-noise).
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate a well-resolved signal from the analyte (I_analyte) and a signal from the internal standard (I_std). For the analyte, the methyl ester singlet (3 protons) is often a good choice. For maleic acid, the vinyl singlet (2 protons) is used.
-
Calculate the purity using the following formula: Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
P_std = Purity of the internal standard (as a decimal)
-
-
Part 3: The Identity Verifier - Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the molecular identity of the target compound and for identifying unknown impurities.[14][15][16] Its high sensitivity makes it ideal for detecting substances at trace levels that might be missed by other techniques.[17]
The Causality Behind the Method:
-
Why Electrospray Ionization (ESI)? ESI is a soft ionization technique perfect for polar molecules like amino acid derivatives. It typically generates the protonated molecular ion [M+H]⁺, allowing for straightforward confirmation of the molecular weight of the free base.
-
Why High-Resolution MS (HRMS)? Techniques like Time-of-Flight (TOF) or Orbitrap provide highly accurate mass measurements (typically < 5 ppm error).[17] This allows for the determination of the elemental formula of the parent compound and any impurities, providing a high degree of confidence in their identification.
-
Why LC-MS? Coupling HPLC with MS combines the separation power of chromatography with the detection and identification power of mass spectrometry. As peaks elute from the HPLC column, they are directly ionized and analyzed by the mass spectrometer, allowing for the molecular weight of each impurity to be determined.
Workflow: LC-MS for Identity Confirmation and Impurity ID
Caption: LC-MS workflow for identity confirmation.
Comparison of Analytical Techniques
The true power of this orthogonal approach comes from understanding the unique strengths and limitations of each technique. The data from each method should be corroborative, building a comprehensive and trustworthy profile of the compound.
| Technique | Principle | Primary Use | Strengths | Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | Purity determination and impurity profiling (quantitation). | High resolving power, excellent quantitation for known impurities, robust and reproducible. | Provides no definitive structural information; requires a reference standard for impurity identification. |
| ¹H qNMR | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Structural confirmation and absolute purity determination (quantitation). | Provides unambiguous structural data, primary ratio method (no analyte standard needed), universal detection for ¹H-containing compounds.[12] | Lower sensitivity than HPLC, can suffer from peak overlap in complex mixtures, requires careful parameter optimization.[18] |
| LC-MS | Separation by HPLC followed by mass-to-charge ratio analysis. | Molecular weight confirmation and identification of unknown impurities. | Extremely high sensitivity and specificity, provides molecular weight and (with HRMS) elemental composition.[14][17] | Ionization efficiency can vary significantly between compounds, making direct quantitation without standards challenging. |
Integrated Purity Confirmation Workflow
A scientifically sound and defensible purity assessment integrates these techniques into a logical workflow. Each step provides a piece of the puzzle, culminating in a final, validated purity value.
Caption: Integrated workflow for purity confirmation.
Conclusion
Confirming the purity of a synthetic active pharmaceutical ingredient like this compound is a multi-faceted endeavor that cannot be satisfied by a single measurement. The integration of high-resolution separation (HPLC), definitive structural analysis (NMR), and sensitive mass identification (MS) creates a self-validating system. When the purity value from HPLC (e.g., 99.5% area) aligns closely with the absolute purity from qNMR (e.g., 99.4% w/w), and MS confirms the identity of the main peak while providing masses for the impurities seen in HPLC, one can establish a high degree of trust in the material's quality. This orthogonal approach is not merely best practice; it is a requirement for ensuring the safety and efficacy of next-generation therapeutics and for meeting the stringent expectations of regulatory bodies worldwide.[19][20]
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ResearchGate. (2025, August 10). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Retrieved from [Link]
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OUCI. (n.d.). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating the Biological Activity of Synthetic Tryptophan Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Modulating Tryptophan Metabolism
L-tryptophan, an essential amino acid, is not merely a building block for proteins. It is the metabolic gateway to a cascade of bioactive molecules that govern a vast array of physiological processes, from neurotransmission and mood regulation to immune responses and circadian rhythms.[1][2] Its metabolism primarily proceeds down three major pathways: the serotonin, kynurenine, and melatonin pathways.[3] Dysregulation within these pathways is increasingly implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and psychiatric conditions.[4] This has spurred the development of synthetic tryptophan analogues designed to selectively modulate key enzymes and receptors within these pathways, offering promising new therapeutic avenues.
This guide provides an in-depth comparison of methodologies for validating the biological activity of these synthetic tryptophan analogues. As a senior application scientist, my aim is to move beyond a simple recitation of protocols. Instead, this guide will elucidate the causal logic behind experimental design, empowering you to make informed decisions in your own research and development endeavors. We will explore a suite of self-validating systems, from initial in vitro screening to in vivo target engagement, ensuring the generation of robust and reproducible data.
The Landscape of Tryptophan Metabolism: Key Pathways and Therapeutic Targets
The biological activity of a synthetic tryptophan analogue is intrinsically linked to its interaction with one or more of the tryptophan metabolic pathways. A thorough understanding of these pathways is therefore paramount for rational drug design and the selection of appropriate validation assays.
The Serotonin Pathway: Beyond the "Feel-Good" Neurotransmitter
The conversion of tryptophan to serotonin (5-hydroxytryptamine or 5-HT) is a well-known pathway with profound implications for mood, cognition, and gastrointestinal function.[1] The rate-limiting step is the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase (TPH).[1] Synthetic analogues may be designed to either enhance or inhibit this pathway, or to act as agonists or antagonists at the various serotonin receptors.[5][6]
Figure 1: The Serotonin Biosynthesis Pathway.
The Kynurenine Pathway: A Double-Edged Sword in Immunity and Neurobiology
Constituting the major route of tryptophan catabolism, the kynurenine pathway is a complex cascade that generates both neuroprotective and neurotoxic metabolites.[3][4][7][8] The initial and rate-limiting step is the conversion of tryptophan to N-formylkynurenine, catalyzed by either indoleamine 2,3-dioxygenase (IDO1) or tryptophan 2,3-dioxygenase (TDO).[4][9] IDO1, in particular, has emerged as a key target in cancer immunotherapy due to its role in creating an immunosuppressive tumor microenvironment.[10] Synthetic analogues are being developed as potent and selective inhibitors of these enzymes.
Figure 2: The Kynurenine Pathway.
The Melatonin Pathway: The Body's Internal Clock
Derived from serotonin, melatonin is the primary hormone regulating the sleep-wake cycle.[2] Its synthesis is a multi-step enzymatic process, with arylalkylamine N-acetyltransferase (AANAT) being a key regulatory enzyme.[11] Analogues targeting this pathway could have applications in treating sleep disorders and other conditions related to circadian rhythm disruption.
Figure 3: The Melatonin Biosynthesis Pathway.
A Hierarchical Approach to Validation: From In Vitro Potency to In Vivo Efficacy
The validation of a synthetic tryptophan analogue's biological activity should follow a logical and hierarchical progression. This ensures that resources are utilized efficiently and that only the most promising candidates advance to more complex and costly in vivo studies.
Figure 4: Hierarchical Validation Workflow.
Part 1: In Vitro Characterization - Establishing Potency and Selectivity
The initial phase of validation focuses on characterizing the analogue's interaction with its intended molecular target in a controlled, cell-free or cell-based environment.
Enzyme Inhibition Assays: Quantifying Target Modulation
For analogues designed to inhibit enzymes like IDO1 or TDO, quantifying their inhibitory potency is a critical first step.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a synthetic tryptophan analogue against human IDO1.
Rationale: This assay directly measures the ability of the analogue to inhibit the enzymatic conversion of tryptophan to N-formylkynurenine, providing a quantitative measure of its potency.
Materials:
-
Recombinant human IDO1 enzyme
-
L-tryptophan (substrate)
-
Ascorbic acid and methylene blue (cofactors)
-
Catalase
-
Test analogue and a known IDO1 inhibitor (e.g., Epacadostat) as a positive control
-
Trichloroacetic acid (TCA)
-
p-dimethylaminobenzaldehyde (DMAB)
-
96-well microplate
-
Plate reader
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing potassium phosphate buffer (pH 6.5), ascorbic acid, methylene blue, and catalase.
-
Compound Dilution: Prepare a serial dilution of the test analogue and the positive control.
-
Assay Setup: In a 96-well plate, add the reaction buffer, recombinant IDO1 enzyme, and the diluted compounds.
-
Initiation of Reaction: Add L-tryptophan to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding TCA. This also serves to hydrolyze the product, N-formylkynurenine, to kynurenine.
-
Colorimetric Detection: Add DMAB solution, which reacts with kynurenine to produce a colored product.
-
Measurement: Measure the absorbance at 480 nm using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Receptor Binding Assays: Assessing Affinity for Serotonin and Melatonin Receptors
For analogues intended to interact with serotonin or melatonin receptors, radioligand binding assays are the gold standard for determining their binding affinity (Ki).
Objective: To determine the inhibitory constant (Ki) of a synthetic tryptophan analogue for a specific serotonin receptor subtype.
Rationale: This assay measures the ability of the test compound to displace a known radiolabeled ligand from the receptor, providing a quantitative measure of its binding affinity.
Materials:
-
Cell membranes expressing the target serotonin receptor subtype
-
Radiolabeled ligand (e.g., [3H]5-HT)
-
Test analogue and a known competitor
-
Assay buffer
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test analogue.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Cell-Based Functional Assays: Evaluating Cellular Responses
Demonstrating that an analogue not only binds to its target but also elicits a functional response in a cellular context is a crucial step.
Objective: To assess the cytotoxic or cytostatic effect of a synthetic tryptophan analogue on cancer cell lines.
Rationale: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is a widely used method to screen for potential anticancer agents.[10][12]
Materials:
-
Cancer cell lines (e.g., HeLa, SGC7901)[12]
-
Cell culture medium and supplements
-
Test analogue
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test analogue and incubate for a specified period (e.g., 48 hours).[12]
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.
| Analogue | Cell Line | IC50 (µM) | Reference |
| 1-Ethyltryptophan (1-ET) | SGC7901 | >2000 | [12] |
| 1-Propyltryptophan (1-PT) | SGC7901 | >2000 | [12] |
| 1-Isopropyltryptophan (1-isoPT) | SGC7901 | >2000 | [12] |
| 1-Butyltryptophan (1-BT) | SGC7901 | ~1000 | [12] |
| 1-Ethyltryptophan (1-ET) | HeLa | >2000 | [12] |
| 1-Propyltryptophan (1-PT) | HeLa | >2000 | [12] |
| 1-Isopropyltryptophan (1-isoPT) | HeLa | ~2000 | [12] |
| 1-Butyltryptophan (1-BT) | HeLa | ~1000 | [12] |
| Naphthotryptamine 16 | K562 | low µM | [13] |
| Naphthotryptamine 16 | HCT116 | low µM | [13] |
| 7-hydroxy-L-tryptophan | Serotonin-producing tumor cells | Varies | [5] |
| Tryptanthrin Derivative 10a | Hep3B | 1.4 ± 0.3 | [5] |
| Tryptanthrin Derivative 12b | Hep3B | 2.0 ± 0.3 | [5] |
Part 2: In Vivo Validation - From Pharmacokinetics to Therapeutic Efficacy
Successful in vitro activity is a prerequisite, but not a guarantee, of in vivo efficacy. The next phase of validation involves assessing the analogue's behavior in a living organism.
Pharmacokinetic Studies: Understanding ADME Properties
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a synthetic tryptophan analogue. This information is crucial for designing effective dosing regimens for subsequent efficacy studies.
| Analogue | Species | Route | Cmax | Tmax | T1/2 | Bioavailability | Reference |
| 1-methyl-L-tryptophan | Pig | s.c. | 29.1 ± 8.0 µM | 12 h | 10.9 ± 2.0 h | N/A | [12] |
| 1-methyl-D-tryptophan | Rat | Oral | Varies | 8 h | 28.7 h | 92% | [11] |
| 1-methyl-D-tryptophan | Dog | Oral | Varies | 1 h | 6.0 h | 47% | [11] |
Target Engagement Studies: Confirming Interaction in a Physiological Context
Demonstrating that a drug binds to its intended target in a living system is a critical milestone in drug development. Several biophysical techniques can be employed for this purpose.
Objective: To confirm the engagement of a synthetic tryptophan analogue with its target protein in intact cells or tissue lysates.
Rationale: CETSA is based on the principle that ligand binding stabilizes a protein, leading to an increase in its thermal stability.[14] This allows for the detection of target engagement in a physiological environment without the need for compound labeling.[14][15][16][17]
Materials:
-
Cells or tissue expressing the target protein
-
Test analogue
-
Lysis buffer
-
Antibodies specific to the target protein
-
Western blotting or ELISA reagents
-
Thermal cycler
Procedure:
-
Compound Treatment: Treat intact cells or tissue lysates with the test analogue or vehicle control.
-
Thermal Challenge: Heat the samples to a range of temperatures using a thermal cycler.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.
-
Protein Quantification: Quantify the amount of soluble target protein in each sample using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the analogue indicates target engagement.
MST measures the movement of molecules in a microscopic temperature gradient, which is altered upon ligand binding.[18][19][20][21][22] This technique can be used to determine binding affinities (Kd) in solution, even in complex biological matrices like cell lysates.[18][20]
HDX-MS monitors the exchange of backbone amide hydrogens with deuterium in the solvent.[23][24][25][26][27] Ligand binding can alter the exchange rate in specific regions of the protein, allowing for the mapping of binding sites and the characterization of conformational changes.[24][25]
In Vivo Efficacy Studies: Assessing Therapeutic Potential in Disease Models
The ultimate validation of a synthetic tryptophan analogue's biological activity is its ability to produce a therapeutic effect in a relevant animal model of disease.
Objective: To measure the effect of a synthetic tryptophan analogue on extracellular serotonin levels in a specific brain region of a freely moving animal.
Rationale: In vivo microdialysis is a powerful technique for sampling the extracellular fluid in a discrete brain region, allowing for the real-time monitoring of neurotransmitter release.
Materials:
-
Animal model (e.g., rat)
-
Stereotaxic apparatus
-
Microdialysis probe and guide cannula
-
Perfusion pump
-
Fraction collector
-
HPLC with electrochemical or fluorescence detection
-
Test analogue
Procedure:
-
Surgical Implantation: Surgically implant a guide cannula into the target brain region of the anesthetized animal.
-
Recovery: Allow the animal to recover from surgery.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid and collect baseline dialysate samples.
-
Compound Administration: Administer the test analogue via the desired route (e.g., intraperitoneal injection).
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
Neurotransmitter Analysis: Analyze the concentration of serotonin in the dialysate samples using HPLC.
-
Data Analysis: Express the post-treatment serotonin levels as a percentage of the baseline levels.
Conclusion: A Rigorous Path to Therapeutic Innovation
The validation of the biological activity of synthetic tryptophan analogues is a multifaceted process that requires a systematic and evidence-based approach. By progressing from in vitro characterization of potency and selectivity to in vivo confirmation of target engagement and therapeutic efficacy, researchers can build a robust data package that supports the advancement of promising new drug candidates. The experimental choices outlined in this guide are not merely procedural steps but are designed to provide a deep and mechanistic understanding of how these novel compounds interact with the intricate network of tryptophan metabolism. Through the rigorous application of these self-validating systems, the scientific community can unlock the full therapeutic potential of modulating these critical biological pathways.
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The kynurenine and serotonin pathway of tryptophan metabolism. Metabolites in orange are quantified in our study. [Link]
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A Senior Application Scientist's Guide to LC-MS Analysis for Validating Halogenated Tryptophan Incorporation
Introduction: The Challenge of Proving Incorporation
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a cornerstone of modern protein engineering, enabling the introduction of novel chemical functionalities to probe and manipulate biological systems.[1][2] Halogenated tryptophans, in particular, serve as powerful tools for applications ranging from X-ray crystallographic phasing to the modulation of protein-ligand interactions. However, the success of these ambitious experiments hinges on a critical, and often non-trivial, step: unequivocally validating that the ncAA has been incorporated at the desired position with acceptable efficiency.[3]
This guide provides an in-depth technical comparison of the analytical methods used for this validation, establishing Liquid Chromatography-Mass Spectrometry (LC-MS) as the gold standard. We will delve into the causality behind experimental choices, present self-validating protocols, and objectively compare the performance of LC-MS with alternative methods, supported by experimental principles.
Why Halogenated Tryptophans? The Power of an Altered Side Chain
Before delving into the validation, it's crucial to understand why researchers pursue this modification. The introduction of a halogen atom (F, Cl, Br, I) onto the indole ring of tryptophan is not a trivial substitution. It imparts unique physicochemical properties that can be leveraged for advanced biochemical and structural studies:
-
Phasing in X-ray Crystallography: The heavy atoms of bromine and iodine are excellent anomalous scatterers, providing a powerful tool for solving the phase problem in X-ray crystallography, thereby facilitating protein structure determination.
-
Spectroscopic Probes: Halogens can alter the fluorescent properties of the tryptophan indole ring, creating sensitive probes to monitor local environment changes, protein dynamics, and ligand binding.[4]
-
Modulating Biological Activity: The electron-withdrawing nature and steric bulk of halogens can modify key interactions, such as cation-π or stacking interactions, allowing for the fine-tuning of protein stability, enzyme activity, and receptor binding affinity.
LC-MS/MS: The Gold Standard for Validation
For the definitive identification and quantification of halogenated tryptophan incorporation, the "bottom-up" proteomics workflow using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most robust and informative method available.[5] This approach analyzes peptides generated from the proteolytic digestion of the target protein, providing sequence-specific evidence of the modification.
The Principle: From Intact Protein to Peptide Fragments
The core logic of the bottom-up approach is to make the large, complex protein amenable to high-resolution mass spectrometric analysis by breaking it down into smaller, more manageable peptides.[6] The mass spectrometer then measures the mass-to-charge ratio (m/z) of these peptides with extremely high accuracy. If a halogenated tryptophan is present, the mass of the peptide containing it will increase by a specific amount corresponding to the mass of the halogen minus the mass of a hydrogen atom. Tandem MS (MS/MS) then isolates this specific peptide and fragments it to confirm that the mass shift is localized to the correct amino acid residue.[7]
Experimental Workflow: A Self-Validating System
The LC-MS/MS workflow is a multi-step process where each stage is designed to ensure the integrity and quality of the final data. The inherent accuracy and multiple layers of confirmation within the data make the protocol a self-validating system.
Causality Behind Key Experimental Choices
-
Denaturation, Reduction, and Alkylation: Proteins are folded into complex 3D structures. Denaturing agents (e.g., urea) unfold the protein, while reducing agents (e.g., DTT) break disulfide bonds. Subsequent alkylation (e.g., with iodoacetamide) prevents these bonds from reforming. This entire process is critical because it exposes the protein's primary sequence to the protease, ensuring complete and reproducible digestion.[8]
-
Proteolytic Digestion: Trypsin is the most commonly used protease as it is robust and highly specific, cleaving C-terminal to lysine (K) and arginine (R) residues. This generates a predictable set of peptides. When the target tryptophan is followed by K or R, its incorporation can be confirmed directly. If not, alternative proteases like Glu-C or Chymotrypsin may be required to generate a suitable peptide for analysis.
-
Peptide Cleanup: After digestion, the sample contains salts and detergents that can interfere with LC separation and suppress ionization in the mass spectrometer.[9] Solid-Phase Extraction (SPE) using a C18 resin is a standard procedure to desalt and concentrate the peptides, leading to a much cleaner signal.[10]
Data Interpretation: Finding the "Smoking Gun"
Validation is achieved through a two-tiered confirmation process within the mass spectrometer:
-
MS1 Level - The Isotopic Signature: The first mass analyzer (MS1) scans for all peptide ions eluting from the LC column. Halogens have distinctive isotopic patterns. While fluorine is monoisotopic, chlorine has two major isotopes (~76% ³⁵Cl, ~24% ³⁷Cl) and bromine has two abundant isotopes (~51% ⁷⁹Br, ~49% ⁸¹Br). The presence of a peptide with the expected mass shift and this characteristic isotopic pattern is the first strong piece of evidence for successful incorporation.
-
MS2 Level - Pinpointing the Location: The mass spectrometer then isolates the candidate peptide ion (the "precursor ion") and fragments it, typically via collision-induced dissociation (CID).[6] This process breaks the peptide backbone at predictable locations, generating a series of fragment ions (b- and y-ions).[11] By analyzing the masses of these fragment ions, the exact amino acid sequence can be reconstructed, and the mass modification can be pinpointed to the specific tryptophan residue.
Comparison with Alternative Validation Methods
While LC-MS/MS is the gold standard, other techniques can provide complementary or preliminary information. It is crucial for a researcher to understand their respective strengths and limitations.
| Feature | LC-MS/MS | X-Ray Crystallography | NMR Spectroscopy | Western Blot |
| Primary Output | Peptide Sequence & Mass | 3D Atomic Coordinates | 3D Structure in Solution | Protein Presence/Absence |
| Resolution | Amino Acid Level | Atomic Level | Atomic Level | Protein Level |
| Sensitivity | High (femtomole to attomole) | Low (requires mg of pure protein) | Low (requires high concentration) | Moderate to High |
| Confirmation | Definitive (Mass + Sequence) | Infers from electron density | Definitive (chemical shifts) | Indirect (antibody binding) |
| Quantitative? | Yes (Relative & Absolute) | No | Indirectly (peak intensity) | Semi-quantitative at best |
| Sample Requirement | Low (micrograms) | High (milligrams), must crystallize | High (milligrams), soluble | Moderate (micrograms) |
| Throughput | High | Very Low | Low | High |
Objective Comparison
-
X-ray Crystallography: While providing the ultimate high-resolution structural data, crystallography is not a validation tool in the same vein as MS.[12][13] It is the application that often necessitates the ncAA in the first place. One must first be confident of incorporation before undertaking the arduous process of crystallization. Furthermore, obtaining a high-quality crystal is a major bottleneck and not guaranteed.[14]
-
NMR Spectroscopy: NMR is a powerful technique for studying protein structure and dynamics in solution.[15] It can confirm ncAA incorporation by identifying unique chemical shifts from the halogenated residue.[4] However, NMR typically requires large amounts of highly pure, soluble protein and can be limited by protein size.[13] For routine validation of incorporation efficiency across multiple clones or expression conditions, it is far too low-throughput and sample-intensive compared to LC-MS.
-
Western Blotting: This method relies on antibodies that can recognize the modified protein. While useful for a quick "yes/no" answer on whether the full-length protein is expressed, it provides no information about the site of incorporation or the efficiency. It is also dependent on the availability of a specific antibody that can distinguish the halogenated form, which is often not feasible.
Detailed Experimental Protocols
Protocol 1: In-Solution Tryptic Digestion for LC-MS/MS
This protocol is a standard starting point for preparing a purified protein for bottom-up analysis.
-
Protein Quantification: Accurately determine the concentration of your purified protein sample (e.g., via BCA assay).
-
Denaturation & Reduction:
-
In a microfuge tube, aliquot 20-50 µg of your protein.
-
Add 8 M Urea buffer to a final volume of 50 µL and a final urea concentration of at least 6 M.
-
Add Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour with gentle shaking.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add Iodoacetamide (IAA) to a final concentration of 25 mM.
-
Incubate in the dark at room temperature for 45 minutes.
-
-
Digestion:
-
Dilute the sample 4-fold with 50 mM Ammonium Bicarbonate to reduce the urea concentration to below 1.5 M (critical for trypsin activity).
-
Add sequencing-grade modified trypsin at a 1:50 ratio (trypsin:protein, w/w).
-
Incubate overnight (12-16 hours) at 37°C.
-
-
Quenching and Cleanup:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Proceed immediately to C18 SPE cleanup (Protocol 2).
-
Protocol 2: C18 Solid-Phase Extraction (SPE) Desalting
This protocol removes salts and detergents that interfere with MS analysis.
-
Conditioning: Condition a C18 SPE tip/column by washing with 100 µL of 100% acetonitrile, followed by 100 µL of 0.1% formic acid.
-
Equilibration: Equilibrate the tip by washing twice with 100 µL of 0.1% formic acid.
-
Binding: Load the acidified peptide sample from Protocol 1 onto the C18 material slowly.
-
Washing: Wash the bound peptides twice with 100 µL of 0.1% formic acid to remove residual salts.
-
Elution: Elute the purified peptides with 50-100 µL of a solution of 50% acetonitrile / 0.1% formic acid.
-
Drying & Reconstitution: Dry the eluted peptides in a vacuum centrifuge. Reconstitute in a small volume (e.g., 20 µL) of 2% acetonitrile / 0.1% formic acid for LC-MS/MS injection.
Conclusion: An Indispensable Tool for Protein Engineering
While multiple analytical techniques can provide information about a modified protein, LC-MS/MS offers an unparalleled combination of sensitivity, specificity, and quantitative capability for the express purpose of validating ncAA incorporation. It provides direct, unambiguous evidence of the modification at the amino acid sequence level, a feat not easily matched by other methods. For researchers in drug development and protein engineering, mastering this technique is not just beneficial—it is essential for ensuring the integrity of their results and the success of their downstream applications. The self-validating nature of the data, from the characteristic isotopic signature in the MS1 scan to the definitive fragmentation pattern in the MS2 scan, provides the highest degree of confidence required for rigorous scientific inquiry.
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- Drienovská, I., & Roelfes, G. (n.d.). Reprogramming natural proteins using unnatural amino acids. PMC - PubMed Central.
- Zhu, W., et al. (2011). Quantitative profiling of tryptophan metabolites in serum, urine, and cell culture supernatants by liquid chromatography-tandem mass spectrometry. PubMed.
- Rodriguez, E. A., et al. (n.d.). In vivo incorporation of multiple unnatural amino acids through nonsense and frameshift suppression. PMC - NIH.
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- Hansen, T. A., et al. (n.d.). Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis.
- Aydin, M., et al. (2020). Determination of Tryptophan and Kynurenine by LC-MS/MS by Using Amlodipine as an Internal Standard. PubMed.
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A Comparative Guide to the Biological Activity of Methyl 2-amino-3-(1H-indol-4-yl)propanoate and Other Tryptophan Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of molecular analogs is paramount. L-Tryptophan, an essential amino acid, serves as a critical precursor for pathways central to human health and disease. Its synthetic isomers, particularly methylated derivatives, offer powerful tools to dissect and modulate these pathways. This guide provides an in-depth comparison of the biological activity of Methyl 2-amino-3-(1H-indol-4-yl)propanoate—the methyl ester of 4-methyl-tryptophan—against other key tryptophan isomers. We will explore their differential effects on the primary tryptophan metabolic routes: the kynurenine pathway, the serotonin pathway, and the aryl hydrocarbon receptor (AhR) signaling pathway.
Introduction: The Crossroads of Tryptophan Metabolism
L-Tryptophan (Trp) is a cornerstone of mammalian biochemistry. Beyond its role in protein synthesis, it is metabolized via three principal pathways, each with profound physiological consequences:
-
The Serotonin Pathway: Initiated by tryptophan hydroxylase (TPH), this pathway produces the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT), a key regulator of mood, sleep, and cognition, and the hormone melatonin.[1][2][3]
-
The Kynurenine Pathway: Accounting for over 95% of Trp catabolism, this pathway is initiated by the rate-limiting enzymes Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[4][5][6] It produces a cascade of bioactive metabolites that are pivotal in immune regulation and neurotransmission.[5][6]
-
The Indole Pathway: Gut microbiota metabolize tryptophan into various indole derivatives, which can act as signaling molecules, notably as ligands for the Aryl Hydrocarbon Receptor (AhR).[7][8]
The strategic methylation of the tryptophan indole ring creates isomers with distinct steric and electronic properties. These modifications drastically alter their recognition by and interaction with the key enzymes and receptors of the metabolic pathways, transforming them from simple building blocks into potent modulators. This guide focuses on comparing 4-methyl-tryptophan with its parent compound L-Tryptophan and other well-studied isomers like 1-methyl-tryptophan (1-MT).
Core Comparative Analysis: Differential Engagement of Metabolic Pathways
The position of the methyl group on the indole nucleus is a critical determinant of biological activity, directing the molecule towards inhibition or substrate activity at key metabolic checkpoints.
The Kynurenine Pathway: A Focus on IDO1 Inhibition
The enzyme IDO1 is a critical immune checkpoint. In the tumor microenvironment and during chronic inflammation, IDO1 is often overexpressed, leading to tryptophan depletion and the production of immunosuppressive kynurenine metabolites.[9][10] This suppresses the proliferation and function of effector T cells, allowing tumors to evade immune destruction.[5][10] Consequently, IDO1 has become a major target for cancer immunotherapy, and tryptophan isomers are among the most studied inhibitors.[9][11]
Comparative Inhibitory Activity:
Methylated tryptophan isomers exhibit vastly different potencies as IDO1 inhibitors. The most well-characterized is 1-methyl-tryptophan (1-MT), which exists as D and L enantiomers with distinct properties. While specific quantitative data for 4-methyl-tryptophan is less prevalent in comparative literature, the established data for other isomers provides a strong framework for understanding structure-activity relationships.
| Compound | Target Enzyme | Assay Type | IC50 / Ki | Citation |
| Epacadostat (Reference) | Human IDO1 | Enzymatic | IC50 = 72 nM | [12] |
| Human IDO1 | Cellular (HeLa) | IC50 = 7.1 nM | [12] | |
| 1-methyl-D-tryptophan (Indoximod) | Human IDO1 | Enzymatic | Weak inhibitor | [10] |
| 1-methyl-L-tryptophan | Human IDO1 | Cellular (SK-OV-3) | IC50 > 100 µM | [13] |
| Amgen Compound 2 | Human IDO1 | Enzymatic | IC50 = 3 µM | [12] |
Expert Insights on Experimental Design: The choice between an enzymatic and a cell-based assay is critical for evaluating IDO1 inhibitors.
-
Enzymatic assays using purified recombinant IDO1 provide a direct measure of the compound's interaction with the enzyme. However, this system requires cofactors and reducing agents (like ascorbic acid and methylene blue) to maintain the enzyme's active ferrous state, which can sometimes lead to artifacts.[12]
-
Cell-based assays are more physiologically relevant. Using cells like HeLa or SK-OV-3, which are stimulated with interferon-gamma (IFN-γ) to induce endogenous IDO1 expression, tests the compound's ability to penetrate the cell membrane and inhibit the enzyme in its native environment.[14][15] This provides a more accurate reflection of a compound's potential therapeutic efficacy.
The Serotonin Pathway: Interaction with Tryptophan Hydroxylase (TPH)
The synthesis of serotonin is rate-limited by the enzyme Tryptophan Hydroxylase (TPH), which exists in two isoforms: TPH1 (peripheral tissues, e.g., the gut) and TPH2 (central nervous system).[16] The ability of tryptophan isomers to act as either a substrate or an inhibitor of TPH determines their effect on serotonin levels.
While L-tryptophan is the natural substrate, modifications to the indole ring can block the hydroxylation at the 5-position, turning the analog into a competitive inhibitor.[17] For instance, inhibitors that occupy the tryptophan binding pocket prevent the natural substrate from binding, thereby reducing serotonin synthesis.[16][17]
Comparative TPH Interaction:
| Compound | Target Enzyme | Interaction Type | Kinetic Parameters | Citation |
| L-Tryptophan | TPH1 / TPH2 | Substrate | TPH2 is highly sensitive to Trp availability. | [2] |
| p-Chlorophenylalanine (PCPA) | TPH | Inhibitor | A well-known experimental TPH inhibitor. | [18] |
| Novel Phenylalanine-based compounds | TPH1 | Competitive Inhibitor (vs. Tryptophan) | Occupy the tryptophan binding site. | [16][17] |
Specific kinetic data (Km, Ki) comparing 4-methyl-tryptophan with other isomers as substrates or inhibitors for TPH1 and TPH2 is not available in the reviewed literature. This represents a key area for investigation to understand their potential impact on central and peripheral serotonin levels.
Expert Insights on Experimental Design: Kinetic analysis of TPH inhibition is crucial for mechanism-of-action studies. Determining whether an inhibitor is competitive, non-competitive, or uncompetitive with respect to the substrate (L-tryptophan) and the cofactor (tetrahydrobiopterin, BH4) reveals how it interacts with the enzyme.[17][19] Co-crystal structures of the enzyme bound to the inhibitor provide the ultimate confirmation of the binding mode and can guide the rational design of more potent and specific inhibitors.[16][17]
Aryl Hydrocarbon Receptor (AhR) Signaling
The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses at barrier tissues.[20][21] Tryptophan itself is not a primary ligand, but its metabolites, particularly those generated by the kynurenine pathway (e.g., kynurenine) and by gut microbiota (e.g., indole-3-acetic acid), are known AhR agonists.[8][20][22] AhR activation can have context-dependent effects, ranging from promoting immune tolerance to enhancing inflammatory responses.[7][22]
The ability of synthetic tryptophan isomers or their downstream metabolites to activate AhR is a critical, yet less explored, aspect of their biological activity. A methylated indole ring could potentially alter the binding affinity for the AhR ligand-binding pocket, leading to agonist or antagonist activity. This interaction could have significant implications for immune modulation, independent of IDO1 inhibition or serotonin pathway effects.
Visualizing the Pathways and Protocols
To better understand the complex interplay of these molecules, the following diagrams illustrate the key metabolic pathways and a standard experimental workflow.
Caption: Major metabolic pathways of L-Tryptophan and points of modulation.
Caption: Workflow for a cell-based IDO1 enzymatic activity assay.
Experimental Protocols
A trustworthy protocol is a self-validating system. The following methodologies are described with the rationale behind key steps to ensure robust and reproducible data.
Protocol 1: Cell-Based IDO1 Inhibition Assay
This protocol quantifies the inhibitory effect of tryptophan isomers on IDO1 activity within a cellular context by measuring the production of kynurenine.
Rationale: This assay is preferred for screening as it assesses compound bioavailability and activity on endogenously expressed enzymes in a physiological setting. IFN-γ is a potent inducer of IDO1 expression in many cell lines, mimicking an inflammatory state.[14][23]
Materials:
-
HeLa or SK-OV-3 cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Recombinant Human Interferon-gamma (IFN-γ)
-
L-Tryptophan stock solution
-
Test Compounds (Methyl-tryptophan isomers)
-
Trichloroacetic acid (TCA), 30% (w/v)
-
96-well cell culture plates
-
HPLC system with a C18 column or spectrophotometer and p-DMAB reagent
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.
-
Compound Addition: Prepare serial dilutions of the tryptophan isomers (e.g., from 1 mM to 1 nM). Add the desired final concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Epacadostat).
-
IDO1 Induction: Add human IFN-γ to all wells (except for a negative control group) to a final concentration of 50-100 ng/mL to induce IDO1 expression. Ensure the culture medium is supplemented with an adequate concentration of L-tryptophan (e.g., 15-100 µM).[13][14]
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
Sample Collection: After incubation, carefully collect 140 µL of the cell supernatant from each well and transfer to a new plate or microcentrifuge tubes.
-
Hydrolysis: Add 10-20 µL of 30% TCA to each supernatant sample.[14] This step serves to precipitate proteins and, critically, to hydrolyze the initial product of the IDO1 reaction, N-formylkynurenine, into stable kynurenine. Incubate at 50-65°C for 30 minutes.[14][24]
-
Centrifugation: Centrifuge the samples at >2500 x g for 10-15 minutes to pellet the precipitated protein.[14]
-
Quantification:
-
HPLC Method (Preferred): Analyze the clarified supernatant using reverse-phase HPLC to separate and quantify kynurenine. Monitor absorbance at approximately 365 nm.[13] Calculate kynurenine concentration based on a standard curve.
-
Colorimetric Method: Mix 100 µL of the supernatant with 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid. After a short incubation, measure the absorbance at 480 nm.[14] This reaction forms a yellow Schiff base with kynurenine.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression.
Protocol 2: Recombinant Tryptophan Hydroxylase (TPH1) Inhibition Assay
This protocol measures the direct inhibitory effect of compounds on purified TPH1 enzyme activity.
Rationale: An in vitro enzymatic assay isolates the interaction between the inhibitor and the target enzyme, free from confounding cellular factors like membrane transport. It is essential for detailed mechanistic studies (e.g., determining Ki and the mode of inhibition).
Materials:
-
Purified, recombinant human TPH1
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
L-Tryptophan
-
Tetrahydrobiopterin (BH4) cofactor (e.g., 6-methyltetrahydropterin)
-
Catalase
-
Dithiothreitol (DTT)
-
Ferrous Ammonium Sulfate
-
Test Compounds
-
Perchloric acid for reaction termination
-
HPLC system for detection of 5-hydroxytryptophan (5-HTP)
Procedure:
-
Enzyme Preparation: Pre-incubate the TPH1 enzyme with ferrous ammonium sulfate and DTT on ice to ensure the active site iron is in its reduced (Fe²⁺) state.
-
Reaction Mixture: In a microplate or tube, prepare the reaction mixture containing assay buffer, catalase (to remove H₂O₂ which can damage the enzyme), BH4 cofactor, and the test compound at various concentrations.
-
Initiate Reaction: Start the reaction by adding L-tryptophan to the mixture. The final reaction volume is typically 50-100 µL.
-
Incubation: Incubate at 37°C for a defined period (e.g., 15-30 minutes) during which the reaction is linear.
-
Termination: Stop the reaction by adding an equal volume of perchloric acid.
-
Quantification: Centrifuge the samples to pellet precipitated protein. Analyze the supernatant by reverse-phase HPLC with electrochemical or fluorescence detection to quantify the amount of 5-HTP produced.
-
Data Analysis: Determine the rate of reaction for each inhibitor concentration. Calculate the percent inhibition and determine the IC50 value. For mechanistic studies, repeat the assay with varying concentrations of both L-tryptophan and the BH4 cofactor to determine the mode of inhibition via Lineweaver-Burk or Michaelis-Menten analysis.[17][19]
Conclusion and Future Perspectives
The biological activity of tryptophan isomers is highly dependent on the precise placement of substitutions on the indole ring. While 1-methyl-tryptophan is a well-documented modulator of the kynurenine pathway, the specific activities of other isomers like 4-methyl-tryptophan remain less comparatively characterized.
-
Differential Targeting: The existing data suggests that isomers can be designed to selectively target different metabolic pathways. A compound that strongly inhibits IDO1 but is a poor substrate or inhibitor for TPH could serve as a specific immunomodulator without directly altering central serotonin levels.
-
Knowledge Gaps: There is a clear need for direct, head-to-head comparative studies evaluating a panel of methylated tryptophan isomers (including 4-, 5-, 6-, and 7-methyl-tryptophan) against IDO1, TDO, TPH1, and TPH2. Furthermore, their potential as AhR ligands is a nascent field requiring significant investigation.
-
Therapeutic Potential: Methyl 2-amino-3-(1H-indol-4-yl)propanoate and its counterparts are more than just research tools. A deeper understanding of their unique biological profiles could unlock their potential as novel therapeutics for cancer, autoimmune disorders, and neurological conditions. By precisely targeting specific arms of tryptophan metabolism, it may be possible to develop more effective and safer drugs.
This guide provides a foundational framework based on current knowledge. It is imperative that researchers continue to fill the existing data gaps through rigorous, comparative experimentation to fully harness the potential of these versatile molecules.
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Henry, E. C., et al. (2010). Activation of the Ah Receptor by Tryptophan and Tryptophan Metabolites. Biochemistry, 38(19), 6176-6185. [Link]
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Huang, L., et al. (2021). Tryptophan Metabolism Activates Aryl Hydrocarbon Receptor-Mediated Pathway To Promote HIV-1 Infection and Reactivation. mBio, 12(3). [Link]
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Wrzosek, L., et al. (2021). Microbiota tryptophan metabolism induces aryl hydrocarbon receptor activation and improves alcohol-induced liver injury. Gut, 70(7), 1299-1308. [Link]
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Deng, Z., et al. (2024). Activation of aryl hydrocarbon receptor by microbial tryptophan metabolites. ResearchGate. [Link]
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Denison, M. S., & Nagy, S. R. (2003). Activation of the Ah Receptor by Tryptophan and Tryptophan Metabolites. Annual Review of Pharmacology and Toxicology, 43, 309-334. [Link]
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Walczak, K., et al. (2019). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. PLoS ONE, 14(10), e0223236. [Link]
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Høglund, E., et al. (2019). Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review. Frontiers in Endocrinology, 10, 158. [Link]
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Satoh, Y., et al. (2018). Synthetic pathways and processes for effective production of 5-hydroxytryptophan and serotonin from glucose in Escherichia coli. Metabolic Engineering Communications, 6, 21-29. [Link]
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Dolušić, E., et al. (2020). Diaryl Hydroxylamines as Pan or Dual Inhibitors of Indoleamine 2,3-Dioxygenase-1, Indoleamine 2,3-Dioxygenase-2 and Tryptophan Dioxygenase. Journal of Medicinal Chemistry, 63(7), 3458-3477. [Link]
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Li, F., et al. (2018). Quantification of IDO1 enzyme activity in normal and malignant tissues. Oncotarget, 9(49), 29143–29155. [Link]
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Wikipedia contributors. (2024). Indoleamine 2,3-dioxygenase. Wikipedia. [Link]
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Kumar, R. (2025). How Tryptophan Becomes Serotonin: The Brain's Mood Chemistry Pathway. Dr. Kumar Discovery. [Link]
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Fujii, Y., et al. (2014). Effects of Various Phytochemicals on Indoleamine 2,3-Dioxygenase 1 Activity: Galanal Is a Novel, Competitive Inhibitor of the Enzyme. Journal of Agricultural and Food Chemistry, 62(7), 1589-1595. [Link]
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Gao, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Medicinal Chemistry Letters. [Link]
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Moran, G. R., et al. (2017). Isoform-Specific Substrate Inhibition Mechanism of Human Tryptophan Hydroxylase. Biochemistry, 56(48), 6343-6355. [Link]
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Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs. [Link]
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Eurofins DiscoverX. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. Eurofins DiscoverX. [Link]
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Badawy, A. A.-B. (2017). Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects. International Journal of Tryptophan Research, 10, 1178646917691938. [Link]
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Innoprot. 5-HT2C Serotonin Receptor Assay. Innoprot. [Link]
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Hassert, D., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 57-64. [Link]
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van der Zee, S., et al. (2013). Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications. Behavioural Brain Research, 253, 137-147. [Link]
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Li, D., et al. (2022). Expression, purification, and kinetic characterization of the human strep-IDO1. Annals of Translational Medicine, 10(10), 578. [Link]
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A Comparative Guide to the Stability of Tryptophan Methyl Ester Salts: Hydrochloride vs. Tosylate and Mesylate
For researchers, scientists, and professionals in drug development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts its stability, solubility, and overall performance. Tryptophan methyl ester, a key building block in the synthesis of various pharmaceuticals, is commonly utilized as a salt to enhance its handling and stability. This guide provides an in-depth technical comparison of the stability of three common salt forms of tryptophan methyl ester: hydrochloride, tosylate, and mesylate. We will delve into the theoretical underpinnings of their stability and provide detailed experimental protocols for their assessment, supported by scientific rationale.
Theoretical Framework for Salt Stability
The stability of a salt is intrinsically linked to the properties of its constituent acid and base. In the case of tryptophan methyl ester salts, the base is the amino group of the tryptophan methyl ester, and the acid is the counter-ion's parent acid (hydrochloric acid, p-toluenesulfonic acid, or methanesulfonic acid).
Physicochemical Properties of the Counter-ion Acids
A key determinant of salt stability is the strength of the acid used for its formation. Stronger acids will form more stable salts with a given base. The acid dissociation constant (pKa) is a direct measure of acid strength; a lower pKa value indicates a stronger acid.
| Acid | Chemical Formula | pKa | Characteristics |
| Hydrochloric Acid | HCl | ~ -7.0 | A strong mineral acid, forming highly common pharmaceutical salts.[1] |
| p-Toluenesulfonic Acid | CH₃C₆H₄SO₃H | ~ -2.8 | A strong organic acid, often used to form crystalline and less hygroscopic salts.[2][3][4] |
| Methanesulfonic Acid | CH₃SO₃H | ~ -1.9 | A strong organic acid, known for forming salts with good solubility and stability.[5] |
From this data, it is evident that hydrochloric acid is the strongest acid, followed by p-toluenesulfonic acid and then methanesulfonic acid. This suggests that, in principle, the hydrochloride salt would be the most thermodynamically stable, followed by the tosylate and then the mesylate.
Impact of the Counter-ion on Salt Properties
Beyond acid strength, the nature of the counter-ion influences other critical properties:
-
Hygroscopicity: The tendency of a substance to absorb moisture from the air. Hydrochloride salts are often reported to be hygroscopic, which can lead to chemical degradation and physical changes.[6] Tosylate and mesylate salts are frequently investigated as alternatives to mitigate hygroscopicity.[6]
-
Solubility: The solubility of a salt can vary significantly with the counter-ion. While hydrochloride salts often exhibit high aqueous solubility, this can sometimes be a disadvantage, leading to issues like bitter taste in oral formulations.[7] Tosylate salts may have lower aqueous solubility compared to their hydrochloride counterparts.[8]
-
Crystallinity: The ability to form a stable, crystalline solid is crucial for purification, handling, and formulation. The larger, more rigid structure of the tosylate anion can sometimes promote the formation of more stable and less soluble crystalline forms compared to the smaller chloride anion.
Experimental Assessment of Stability: Forced Degradation Studies
To empirically compare the stability of the different tryptophan methyl ester salts, a series of forced degradation studies should be conducted. These studies intentionally subject the salts to harsh conditions to accelerate their degradation, providing insights into their intrinsic stability and potential degradation pathways.[9][10][11]
The following diagram illustrates the general workflow for a forced degradation study.
Caption: General workflow for forced degradation studies of tryptophan methyl ester salts.
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies on tryptophan methyl ester hydrochloride, tosylate, and mesylate salts.
Rationale: Tryptophan methyl ester possesses an ester functional group that is susceptible to hydrolysis under acidic, basic, and neutral conditions. This experiment will assess the relative stability of the different salt forms to this degradation pathway.
Protocol:
-
Preparation of Stock Solutions: Prepare 1 mg/mL solutions of each tryptophan methyl ester salt in purified water.
-
Acidic Hydrolysis:
-
To 1 mL of each stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solutions at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of each stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solutions at 60°C.
-
Withdraw aliquots at 0, 1, 2, 4, and 8 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of each stock solution, add 1 mL of purified water.
-
Incubate the solutions at 60°C.
-
Withdraw aliquots at 0, 24, 48, and 72 hours for HPLC analysis.
-
Rationale: The indole ring of tryptophan is susceptible to oxidation. This study will evaluate the protective effect, if any, of the different counter-ions against oxidative degradation.
Protocol:
-
Preparation of Stock Solutions: Prepare 1 mg/mL solutions of each tryptophan methyl ester salt in purified water.
-
Oxidative Stress:
-
To 1 mL of each stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solutions at room temperature, protected from light.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours for immediate HPLC analysis.
-
Rationale: This experiment assesses the stability of the solid salt forms at elevated temperatures, which is relevant for storage and handling.
Protocol:
-
Sample Preparation: Place approximately 10 mg of each solid salt into separate, loosely capped glass vials.
-
Thermal Stress:
-
Place the vials in an oven at 80°C.
-
Withdraw vials at 0, 1, 3, 7, and 14 days.
-
Allow the samples to cool to room temperature.
-
Prepare solutions of the stressed solids at a known concentration (e.g., 1 mg/mL) for HPLC analysis.
-
Rationale: Exposure to light can induce degradation, particularly for compounds with chromophores like the indole ring of tryptophan. This study will compare the photostability of the different salts.
Protocol:
-
Sample Preparation:
-
Solid State: Spread a thin layer of each solid salt on a petri dish.
-
Solution State: Prepare 1 mg/mL solutions of each salt in purified water in quartz cuvettes.
-
-
Photolytic Stress:
-
Place the samples in a photostability chamber with a light source capable of emitting both UV and visible light (e.g., as per ICH Q1B guidelines).
-
Simultaneously, prepare control samples wrapped in aluminum foil to protect them from light.
-
Expose the samples to a total illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter.
-
At the end of the exposure, analyze the solid and solution samples by HPLC.
-
Analytical Methodology
A stability-indicating HPLC method is crucial for the accurate quantification of the parent compound and its degradation products.
HPLC Method Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm (due to the indole ring)
-
Injection Volume: 10 µL
Data Presentation and Interpretation
The results of the forced degradation studies should be presented in a clear and comparative manner.
Quantitative Data Summary
The percentage of the remaining tryptophan methyl ester for each salt under each stress condition should be tabulated.
| Stress Condition | Time Point | % Remaining (Hydrochloride) | % Remaining (Tosylate) | % Remaining (Mesylate) |
| Acidic Hydrolysis | 24h | |||
| Basic Hydrolysis | 8h | |||
| Neutral Hydrolysis | 72h | |||
| Oxidative | 24h | |||
| Thermal (Solid) | 14d | |||
| Photolytic (Solid) | End | |||
| Photolytic (Solution) | End |
Degradation Profile Comparison
The HPLC chromatograms should be compared to identify any differences in the degradation products formed from each salt. The following diagram illustrates the logical relationship in comparing the degradation profiles.
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A Comparative Guide to Cross-Validation of Analytical Methods for Tryptophan Derivatives
For researchers, scientists, and drug development professionals, the robust and reliable quantification of tryptophan and its diverse derivatives is paramount. These molecules are not only fundamental building blocks of proteins but also precursors to critical neurotransmitters and immunomodulatory compounds. Dysregulation of tryptophan metabolism is implicated in a wide array of pathologies, making the accuracy of its measurement a critical factor in both research and clinical diagnostics.
This guide provides an in-depth comparison of analytical methodologies for tryptophan derivatives, with a core focus on the principles and practical application of cross-validation. As analytical methods are transferred between laboratories, instruments, or even updated over time, cross-validation serves as the ultimate arbiter of a method's ruggedness and reliability.[1] We will delve into the causality behind experimental choices, grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
The Imperative of Cross-Validation
Before delving into specific techniques, it is crucial to understand the "why" behind cross-validation. An analytical method, even if fully validated in one laboratory, may not perform identically in another due to subtle variations in equipment, reagents, or environmental conditions. Cross-validation is the formal process of demonstrating that a validated method produces consistent and reliable results across these different settings.[1] This is particularly critical in multi-site clinical trials, collaborative research, and when transferring methods between development and quality control laboratories.[1]
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A Senior Application Scientist's Guide to Evaluating the Biological Impact of 4-Position Substitution on the Indole Ring
Introduction: The Strategic Importance of the Indole C4 Position
The indole scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in natural products and its ability to serve as a versatile pharmacophore for a multitude of biological targets.[1][2] Its structural resemblance to endogenous molecules like serotonin allows it to interact with a wide array of proteins, making it a "privileged structure" in drug discovery.[3][4] While every position on the indole ring offers a potential vector for chemical modification, the C4 position on the benzenoid ring presents a unique and often challenging opportunity for strategic derivatization.
Historically, functionalization of the C4 position has been less straightforward than modifications on the pyrrole moiety (C2, C3), requiring specific synthetic strategies to overcome its lower intrinsic reactivity.[5] However, mastering C4 substitution is critical, as this position projects substituents into a distinct spatial region, often leading to profound changes in selectivity, potency, and pharmacokinetic properties. This guide provides a comparative analysis of how substitutions at the C4 position modulate the biological activity of indole derivatives across different target classes, supported by quantitative data and detailed experimental workflows for validation.
Comparative Analysis I: Modulating G-Protein Coupled Receptors (GPCRs)
GPCRs are a major class of drug targets, and indole derivatives, particularly tryptamines, are well-known ligands. Substitution at the C4 position can drastically alter receptor affinity and functional activity, transforming agonists into antagonists or tuning receptor subtype selectivity.
Case Study: Cannabinoid Receptor 1 (CB1) Allosteric Modulators
A series of 1H-indole-2-carboxamides have been explored as negative allosteric modulators (NAMs) of the CB1 receptor. Structure-activity relationship (SAR) studies reveal a strong preference for specific substituents at the 4-position of a phenyl ring attached to the core scaffold.
A comparison of dialkylamino groups showed that a diethylamino substituent at the 4-position was optimal, yielding the most potent analog in the series with an IC50 of 483 nM.[6] This was a twofold improvement over the dimethylamino analog. The data suggests that a basic, electron-accepting nitrogen is preferred at this position for CB1 modulating activity, while larger acyl groups abolish activity entirely, indicating limited space in the binding pocket.[6] In contrast, switching a potent dimethylamino group from the 4-position to the 3-position completely abolished inhibitory activity, highlighting the critical spatial importance of the C4 vector.[6]
Table 1: Comparison of 4-Position Substituents on Phenyl Ring for CB1 Receptor Allosteric Modulator Activity
| Compound ID (Reference) | 4-Position Substituent | Activity (IC50) |
| 16 [6] | Dimethylamino | 787 nM |
| 17 [6] | Diethylamino | 483 nM |
| 20 [6] | (3-Position) Dimethylamino | > 10 µM |
| 21-23 [6] | Acylated Amines | > 10 µM |
| 25 [6] | Chloro | 2500 nM |
| 26 [6] | Methoxy | Moderate Potency |
Experimental Protocol: Calcium Mobilization Assay for CB1 NAM Activity
This protocol outlines a common method for evaluating the activity of CB1 allosteric modulators by measuring their effect on agonist-induced calcium flux in a cell-based assay.
I. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the human CB1 receptor and a G-protein alpha subunit (e.g., Gα16) in DMEM/F12 medium supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Harvest cells at 80-90% confluency using a non-enzymatic cell dissociation solution.
-
Centrifuge cells and resuspend in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Plate cells in a 96-well, black-walled, clear-bottom microplate at a density of 50,000 cells/well and incubate overnight.
II. Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) in assay buffer.
-
Remove culture medium from the cell plate and add 100 µL of the dye solution to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
Wash the cells twice with assay buffer to remove excess dye.
III. Compound Evaluation:
-
Prepare serial dilutions of the 4-substituted indole test compounds and a known CB1 agonist (e.g., CP55,940) in assay buffer.
-
Add the test compounds (potential NAMs) to the appropriate wells and incubate for 15-30 minutes. Include "vehicle only" controls.
-
Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Initiate fluorescence reading and, after establishing a stable baseline (5-10 seconds), add the CB1 agonist to all wells to stimulate the receptor.
-
Continue reading fluorescence intensity for 60-120 seconds.
IV. Data Analysis (Self-Validation):
-
The primary readout is the change in fluorescence intensity upon agonist addition.
-
Positive Control: Wells with agonist and vehicle should show a robust increase in fluorescence.
-
Negative Control: Wells with vehicle only (no agonist) should show no significant signal.
-
Test Wells: The ability of a NAM to inhibit the agonist-induced signal is quantified. Data is typically normalized to the positive control response (set to 100%).
-
Calculate IC50 values by fitting the concentration-response data to a four-parameter logistic equation. A dose-dependent reduction in the maximum effect (Emax) of the agonist confirms negative allosteric modulation.[6]
Workflow Visualization
Caption: Inhibition of the nNOS signaling pathway by 4-substituted inhibitors.
Comparative Analysis III: Anticancer Activity
The indole scaffold is present in numerous anticancer agents, targeting a wide range of mechanisms including tubulin polymerization, kinase signaling, and apoptosis induction. [7][8]The 4-position offers a vector to enhance potency and overcome resistance.
Case Study: Anti-inflammatory Agents for Acute Lung Injury
In a study developing anti-inflammatory agents, a series of 4-indolyl-2-arylaminopyrimidine derivatives were synthesized. [9]While the primary substitution was on a phenyl ring attached to the pyrimidine, which is in turn attached to the C4 of the indole, the SAR provides valuable insights. The study found that cyclic aliphatic amines were more active than open-chain ones. Specifically, a compound featuring an N-methylpiperazine group (a cyclic amine) showed better anti-inflammatory activity than one with an N,N,N'-trimethylethylenediamine group (an open-chain amine). [9]This highlights how even distal modifications, originating from the C4-position, can fine-tune biological activity.
Conclusion: A Position of Strategic Importance
The C4 position of the indole ring is far more than a simple point of attachment; it is a strategic control center for modulating biological activity. The evidence presented in this guide demonstrates that the choice of substituent at this position can profoundly influence potency, selectivity, and mechanism of action across diverse target classes, from GPCRs to enzymes.
For researchers and drug development professionals, a deep understanding of C4-substitution provides a powerful tool for lead optimization. By carefully selecting substituents based on size, electronics, and hydrogen-bonding capacity, it is possible to navigate complex SAR landscapes and design next-generation therapeutics. The experimental protocols and workflows provided herein offer a validated framework for systematically evaluating these modifications, ensuring that the journey from chemical synthesis to biological insight is both efficient and scientifically rigorous.
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- 8. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride. Designed for researchers, laboratory managers, and drug development professionals, this guide synthesizes critical safety information with actionable disposal procedures to ensure personnel safety and environmental compliance. Our commitment is to provide value beyond the product, fostering a culture of safety and responsibility in the laboratory.
Chemical Profile and Hazard Identification
This compound is an amino acid ester derivative containing an indole functional group. While a specific, comprehensive toxicological profile for this exact compound is not widely published, its structural components provide a basis for a prudent assessment of its potential hazards.
Based on data for similar compounds, such as other tryptophan derivatives and indole-containing molecules, the primary hazards are categorized as follows.[1][2]
-
Acute Toxicity (Oral): May be harmful if swallowed.[1]
-
Respiratory Irritation: May cause respiratory tract irritation.[1][2]
The hydrochloride salt form indicates the compound is acidic. The indole ring, a common moiety in biologically active compounds, warrants careful handling to prevent environmental release. Therefore, all waste containing this compound must be classified and handled as hazardous chemical waste.[3][4]
Required Personal Protective Equipment (PPE): Before handling or initiating disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[3]
-
Protective Clothing: A laboratory coat and closed-toe shoes are required to prevent skin contact.[3]
Waste Segregation and Containment Protocol
Proper segregation is the cornerstone of safe chemical waste management, preventing inadvertent and dangerous reactions.[5] All waste streams containing this compound must be collected at or near the point of generation in a designated Satellite Accumulation Area (SAA).[5][6]
Table 1: Waste Stream Classification and Handling
| Waste Stream | Description | Container Requirements | Disposal Procedure |
| Solid Waste | Unused or expired reagent, contaminated weighing papers, gloves, and plasticware. | Labeled, sealed, and chemically compatible container marked "Hazardous Waste."[7][8] | Direct disposal via institutional Environmental Health & Safety (EHS) pickup. Do not mix with other solid wastes. |
| Non-Halogenated Organic Liquid Waste | Solutions where the primary solvent is organic and non-halogenated (e.g., methanol, ethanol, ethyl acetate). | Labeled, sealed, chemically compatible solvent waste container (e.g., HDPE or glass). Must be marked "Hazardous Waste."[7] | Collect for institutional EHS pickup. Do not mix with halogenated solvents or aqueous waste.[9] |
| Aqueous Liquid Waste | Solutions where water is the primary solvent. | Labeled, sealed, chemically compatible container marked "Hazardous Waste." | See Section 3.0 for neutralization protocol prior to collection for EHS pickup. |
| Sharps Waste | Contaminated needles, syringes, or razor blades. | Puncture-proof, labeled sharps container. | Dispose of via the institutional sharps waste stream, managed by EHS. |
| Empty Containers | The original bottle that held the pure compound. | Must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[8][9] | The first two rinsates must be collected as hazardous liquid waste.[7] After triple-rinsing and air drying, deface the label and dispose of the container in the appropriate glass or plastic recycling bin.[7] |
Pre-Disposal Neutralization Protocol for Aqueous Waste
As a hydrochloride salt, aqueous solutions of this compound will be acidic. Neutralization is a critical step to ensure the stability of the waste and to comply with disposal regulations, which often require a pH between 7 and 9 for aqueous waste streams.[7]
Materials:
-
Aqueous waste containing this compound
-
1 M Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate PPE
Procedure:
-
Place the aqueous waste container in a secondary containment bin within a certified chemical fume hood.
-
Begin stirring the solution gently.
-
Slowly add the 1 M base solution dropwise to the stirring waste.
-
Monitor the pH of the solution frequently using pH strips or a pH meter.
-
Continue adding base until the pH of the solution is stable between 7.0 and 9.0.[7]
-
Once neutralized, securely cap the container. Ensure it is properly labeled with the words "Hazardous Waste," its chemical constituents (including the neutralized salt), and the date.[5]
-
Store in your lab's designated SAA for pickup by your institution's EHS department.[5]
Causality Note: This neutralization step converts the acidic hydrochloride salt into its free base form and a benign salt (e.g., sodium chloride). This reduces the corrosivity of the waste, making it safer to handle and store, and prevents potential reactions if mixed with other waste streams.
Spill Management and Decontamination
Accidental spills must be managed immediately to prevent exposure and environmental contamination.[6]
Procedure for Small Spills (Solid or Liquid):
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure the area is well-ventilated.[3]
-
Contain: For liquid spills, surround the area with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[3]
-
Collect: Carefully sweep or scoop the solid material or the absorbent material into a designated, sealable container. Avoid generating dust.[3][10]
-
Package for Disposal: Label the container as "Hazardous Waste - Spill Debris" and list the chemical constituents.
-
Decontaminate: Clean the spill area thoroughly with a detergent solution, followed by rinses with water. Collect all cleaning materials and rinsate as hazardous waste.[3]
-
Report: Notify your laboratory supervisor and institutional EHS office about the spill.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste generated from work with this compound.
Caption: Decision workflow for segregating and managing different waste streams.
Regulatory Compliance
All chemical waste disposal is governed by local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[6] It is the responsibility of the waste generator to ensure that all waste is correctly identified, segregated, labeled, and stored.[3] Never dispose of this chemical down the drain or in the regular trash.[7] Always consult your institution's EHS office for specific guidelines and to schedule a waste pickup.[6]
References
- Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide.
- Columbia University Environmental Health & Safety. (n.d.). Hazardous Chemical Waste Management Guidelines.
- Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
- Central Washington University Environmental Health & Safety. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Purdue University Radiological and Environmental Management. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- PubChem. (n.d.). methyl (2S)-2-amino-3-(1-methyl-1H-indol-3-yl)propanoate hydrochloride.
- BenchChem. (2025). Safe Disposal of 5-Bromo-1H-indole-2-carboxylic acid: A Procedural Guide.
- BenchChem. (2025). Proper Disposal of 3-nitro-1H-indole: A Step-by-Step Guide for Laboratory Professionals.
- PubChem. (n.d.). methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride.
- Sigma-Aldrich. (n.d.). methyl (2S)-2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate hydrochloride.
- Maybridge. (2023, August 25). Methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride - SAFETY DATA SHEET.
- CymitQuimica. (2022, May 16). Methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate - Safety Data Sheet.
Sources
- 1. methyl (2S)-2-amino-3-(1-methyl-1H-indol-3-yl)propanoate hydrochloride | C13H17ClN2O2 | CID 67130420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. research.columbia.edu [research.columbia.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Navigating the Safe Handling of Methyl 2-amino-3-(1H-indol-4-yl)propanoate Hydrochloride: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the introduction of novel chemical entities into the laboratory workflow necessitates a rigorous and proactive approach to safety. Methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride, a specialized amino acid ester derivative, is one such compound that demands meticulous handling to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive, experience-driven framework for the safe utilization of this compound, from initial handling to final disposal.
I. Hazard Assessment and Personal Protective Equipment (PPE)
A foundational principle of laboratory safety is the implementation of a multi-layered defense against potential hazards. For a powdered chemical irritant like this compound, this begins with a robust selection of PPE.
Core PPE Requirements
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[3][4] | Protects against airborne powder and accidental splashes, which can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[4] | Provides a barrier against skin contact, preventing potential irritation and absorption. |
| Body Protection | Long-sleeved laboratory coat. | Minimizes the risk of skin contact with the chemical powder. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling larger quantities or when adequate ventilation is not available.[2][3] | Protects the respiratory tract from irritation caused by inhaling fine chemical dust. |
It is imperative to inspect all PPE for integrity before each use and to follow proper donning and doffing procedures to prevent cross-contamination.
II. Operational Workflow: From Receipt to Reaction
A systematic and well-documented workflow is critical for minimizing exposure and ensuring reproducible experimental results. The following step-by-step guide outlines the key stages of handling this compound.
Step-by-Step Handling Protocol
-
Receiving and Storage:
-
Weighing and Aliquoting:
-
Conduct all weighing and aliquoting of the powdered compound within a certified chemical fume hood or a glove box to contain airborne particles.[6]
-
Use dedicated, clearly labeled weighing tools (spatulas, weigh boats).
-
Handle the powder gently to minimize dust generation.
-
-
Dissolution and Reaction Setup:
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
If the reaction is exothermic, use an ice bath to control the temperature.
-
Ensure all reaction vessels are properly labeled and secured.
-
Experimental Workflow Diagram
Caption: A logical flow for handling the compound, from preparation to disposal.
III. Spill Management and Emergency Procedures
Accidents can happen even in the most controlled environments. A well-defined emergency plan is crucial for mitigating the impact of a spill.
Spill Response Protocol
-
Evacuate and Alert:
-
Immediately evacuate the affected area.
-
Alert colleagues and the laboratory supervisor.
-
-
Contain the Spill:
-
For small powder spills, carefully cover with an absorbent material designed for chemical spills. Avoid raising dust.
-
For liquid spills of solutions containing the compound, use appropriate absorbent pads or granules.
-
-
Cleanup:
-
Wearing the appropriate PPE, gently sweep or scoop the contained material into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Seek Medical Attention:
-
In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7]
-
If inhaled, move to fresh air and seek medical attention.
-
IV. Waste Disposal Plan
Proper disposal of chemical waste is not only a regulatory requirement but also an ethical responsibility to protect the environment.
Waste Segregation and Disposal
-
Solid Waste:
-
Collect all contaminated solid waste, including gloves, weigh boats, and absorbent materials, in a clearly labeled hazardous waste container.
-
-
Aqueous Waste:
-
As the compound is a hydrochloride salt, aqueous waste will be acidic.
-
Neutralize acidic aqueous waste with a suitable base (e.g., sodium bicarbonate) to a pH between 6 and 8 before disposal down the drain with copious amounts of water, in accordance with local regulations. The reaction of an acid and a base will produce a salt and water.[8]
-
Always add the acid to water, not the other way around, to avoid a violent exothermic reaction.[8]
-
-
Organic Solvent Waste:
-
Collect organic waste streams in a separate, labeled hazardous waste container for organic solvents.
-
Do not mix organic waste with aqueous or solid waste.
-
Waste Disposal Decision Tree
Caption: A decision-making guide for proper waste segregation.
By adhering to these comprehensive safety and logistical protocols, researchers can confidently and safely incorporate this compound into their drug development workflows, fostering a secure and productive research environment.
V. References
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide. Retrieved from [Link]
-
Palamatic Process. (n.d.). Which equipment to select for handling toxic materials and protecting operators?. Retrieved from [Link]
-
Quora. (2023, May 17). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?. Retrieved from [Link]
-
Waters. (n.d.). Amino Acid Standard - 250 pmol per ul in 0.1 N HCL Solution - SAFETY DATA SHEET. Retrieved from [Link]
Sources
- 1. quora.com [quora.com]
- 2. fishersci.se [fishersci.se]
- 3. hazmatschool.com [hazmatschool.com]
- 4. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 5. fishersci.com [fishersci.com]
- 6. Industrial equipment for handling toxic powders | Palamatic Process [palamaticprocess.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. agilent.com [agilent.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
